APN-C3-biotin
Description
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Properties
Molecular Formula |
C23H27N5O3S |
|---|---|
Molecular Weight |
453.6 g/mol |
IUPAC Name |
5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[4-[4-(2-cyanoethynyl)anilino]-4-oxobutyl]pentanamide |
InChI |
InChI=1S/C23H27N5O3S/c24-13-3-5-16-9-11-17(12-10-16)26-21(30)8-4-14-25-20(29)7-2-1-6-19-22-18(15-32-19)27-23(31)28-22/h9-12,18-19,22H,1-2,4,6-8,14-15H2,(H,25,29)(H,26,30)(H2,27,28,31)/t18-,19-,22-/m0/s1 |
InChI Key |
IBQNQQRHZDWGOS-IPJJNNNSSA-N |
Isomeric SMILES |
C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCCC(=O)NC3=CC=C(C=C3)C#CC#N)NC(=O)N2 |
Canonical SMILES |
C1C2C(C(S1)CCCCC(=O)NCCCC(=O)NC3=CC=C(C=C3)C#CC#N)NC(=O)N2 |
Origin of Product |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to APN-C3-biotin for Researchers, Scientists, and Drug Development Professionals
Introduction to APN-C3-biotin: A Chemoselective Tool for Bioconjugation
This compound is a heterobifunctional linker designed for the selective labeling and affinity purification of proteins and other biomolecules.[1][][3] It features two key functional moieties: a 3-arylpropiolonitrile (APN) group for the chemoselective targeting of cysteine residues and a biotin molecule for high-affinity binding to streptavidin.[1][] The "C3" designation in its name refers to a three-carbon spacer that connects the APN and biotin components. This linker has emerged as a valuable tool in bioconjugation, offering enhanced stability and specificity compared to traditional reagents.
The APN moiety reacts with the thiol group of cysteine residues via a "thiol-click" reaction, forming a stable thioether bond. This reaction is highly chemoselective for cysteines, minimizing off-target reactions with other nucleophilic amino acid residues. The resulting APN-cysteine conjugate exhibits superior stability in aqueous media, human plasma, and living cells, making it particularly well-suited for in vivo applications and studies requiring long-term stability.
Core Features and Chemical Properties
This compound is characterized by the following chemical properties:
| Property | Value | Source |
| Chemical Formula | C23H27N5O3S | |
| Molecular Weight | 453.56 g/mol | |
| CAS Number | 2170240-97-6 |
Key Advantages:
-
High Chemoselectivity: The APN group demonstrates exquisite reactivity towards the thiol group of cysteine residues.
-
Enhanced Stability: The conjugate formed between the APN moiety and a cysteine residue is significantly more stable than the adducts formed by maleimide-based reagents, particularly under physiological conditions. This increased stability is crucial for applications such as the development of antibody-drug conjugates (ADCs) where premature drug release is a concern.
-
Strong Affinity Tag: The biotin moiety provides a high-affinity handle for the detection, purification, and immobilization of labeled biomolecules using streptavidin-based techniques. The dissociation constant (Kd) for the biotin-streptavidin interaction is in the order of 10⁻¹⁴ to 10⁻¹⁵ M, representing one of the strongest known non-covalent interactions in nature.
Mechanism of Action: The Thiol-Click Reaction
The conjugation of this compound to a cysteine-containing protein proceeds through a nucleophilic addition reaction, often referred to as a thiol-click reaction. The thiol group (-SH) of the cysteine residue acts as a nucleophile, attacking the electron-deficient alkyne of the 3-arylpropiolonitrile. This results in the formation of a stable thioether linkage. The reaction is highly efficient and proceeds under mild, aqueous conditions.
Caption: Reaction mechanism of this compound with a cysteine residue.
Experimental Protocols
Synthesis of this compound
Protein Labeling with this compound
The following is a general protocol for labeling a protein with a free cysteine residue using this compound. Optimization of reaction conditions may be necessary for specific proteins.
Materials:
-
Protein solution (in a suitable buffer, e.g., PBS, pH 7.5-9.0)
-
This compound
-
Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Size-exclusion chromatography column or ultrafiltration device for purification
Procedure:
-
Prepare Protein Solution: Ensure the protein solution is at an appropriate concentration and in a buffer at a pH between 7.5 and 9.0. The presence of a reducing agent to maintain the cysteine in its reduced state may be necessary, but should be removed prior to adding the this compound.
-
Prepare this compound Stock Solution: Dissolve this compound in a minimal amount of DMF or DMSO to prepare a concentrated stock solution.
-
Labeling Reaction: Add the this compound stock solution to the protein solution. The molar ratio of this compound to protein will need to be optimized, but a starting point of a 10- to 20-fold molar excess of the linker is common.
-
Incubation: Incubate the reaction mixture at room temperature for 2 to 12 hours with gentle mixing.
-
Purification: Remove the unreacted this compound and any byproducts by size-exclusion chromatography or ultrafiltration.
-
Characterization: The degree of labeling can be determined using mass spectrometry or by a colorimetric assay if a quantifiable reporter is used in conjunction with the biotin.
Pull-Down Assay for Protein-Protein Interaction Studies
This compound can be used to identify protein interaction partners through a pull-down assay followed by mass spectrometry.
Caption: Workflow for a pull-down assay using this compound.
Quantitative Data
| Parameter | Value | Notes | Source |
| Second-order reaction rate (3-phenylpropiolonitrile with cysteine derivative) | 3.1 M⁻¹s⁻¹ | This provides an estimate of the reaction kinetics of the APN moiety. | |
| Stability of APN-cysteine conjugate | No degradation observed in aqueous medium (pH 0-14), in the presence of excess nucleophiles (thiophenol, cysteine, glutathione), or reducing agents (TCEP, DTT). More stable than maleimide-thiol conjugate in human plasma and living cells. | Demonstrates the high stability of the linkage. | |
| In vivo stability | The in vivo serum half-life of an AgUox-APN-HSA conjugate was significantly longer than that of the corresponding AgUox-MAL-HSA conjugate, indicating greater stability of the APN linkage. | Confirms the superior stability of the APN conjugate in a biological system. | |
| Biotin-Streptavidin Dissociation Constant (Kd) | ~10⁻¹⁴ - 10⁻¹⁵ M | This is one of the strongest known non-covalent biological interactions. |
Applications in Research and Drug Development
The unique properties of this compound make it a powerful tool for a variety of applications:
-
Protein Labeling and Detection: The biotin tag allows for sensitive detection of labeled proteins using streptavidin-conjugated enzymes (e.g., HRP, alkaline phosphatase) or fluorophores.
-
Affinity Purification: Biotinylated proteins can be efficiently isolated from complex mixtures using streptavidin-coated affinity resins.
-
Protein-Protein Interaction Studies: As detailed in the pull-down assay protocol, this compound can be used to identify binding partners of a protein of interest.
-
Antibody-Drug Conjugate (ADC) Development: The high stability of the APN-cysteine linkage makes it an attractive alternative to maleimide chemistry for the development of more stable and effective ADCs.
-
Immobilization of Biomolecules: Biotinylated proteins can be immobilized on streptavidin-coated surfaces for use in biosensors and other diagnostic assays.
Elucidation of Signaling Pathways
While specific studies utilizing this compound to elucidate entire signaling pathways are not yet widely published, the methodology is well-suited for such investigations. For example, a protein kinase known to be involved in a particular signaling cascade could be labeled with this compound. This labeled kinase could then be used as bait in a pull-down experiment with cell lysates under different stimulation conditions (e.g., with and without a growth factor). The interacting proteins identified by mass spectrometry would provide insights into the downstream substrates and upstream regulators of the kinase, helping to map out the signaling pathway.
Caption: Logical workflow for using this compound to study a signaling pathway.
References
An In-depth Technical Guide to the Mechanism and Applications of APN-C3-Biotin and Related Biotinylated Probes
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of "APN-C3-biotin," a term that can be interpreted in two distinct contexts within biomedical research. The primary interpretation refers to a heterobifunctional linker used for bioconjugation. A secondary, plausible interpretation, given the search query components, relates to the use of biotinylated complement component C3 (C3-biotin) as a research tool. This guide will delve into the core mechanisms of action, experimental applications, and relevant protocols for both interpretations to provide a thorough resource for researchers.
Part 1: this compound as a Heterobifunctional Linker
This compound is a chemical tool designed for the specific labeling of proteins and other biomolecules. It consists of three key components:
-
APN (3-Arylpropiolonitrile): A functional group that exhibits high chemoselectivity for the thiol group of cysteine residues.
-
C3: A three-carbon spacer that provides spatial separation between the reactive group and the biotin molecule, minimizing steric hindrance.
-
Biotin: A vitamin that has an exceptionally high affinity for streptavidin and avidin, enabling sensitive detection and purification.
The primary mechanism of action of this compound is its covalent conjugation to cysteine residues via a thiol-click reaction. This reaction is highly specific and proceeds efficiently under aqueous conditions, making it suitable for modifying complex biomolecules like proteins.
Mechanism of Action: The Thiol-Click Reaction
The conjugation of the APN moiety to a cysteine residue is a form of thiol-ene click reaction. This reaction is characterized by its high efficiency, specificity, and the formation of a stable thioether bond. The reaction is typically initiated under mild conditions and is less prone to side reactions with other nucleophilic amino acid residues compared to some other thiol-reactive chemistries, such as maleimides. The stability of the resulting APN-cysteine conjugate is a significant advantage, particularly for in vivo applications where the linkage needs to remain intact in a complex biological environment like human plasma.[1]
Experimental Workflow: Protein Labeling with this compound
The general workflow for labeling a protein with this compound involves the reaction of the linker with a cysteine-containing protein, followed by purification of the biotinylated protein. The biotin tag can then be used for various downstream applications, such as detection with streptavidin-conjugated fluorophores or enzymes, or for affinity purification on streptavidin-coated beads.
Caption: Experimental workflow for protein labeling with this compound.
Quantitative Data: Comparison of Thiol-Reactive Linkers
The stability of the linkage between a probe and a protein is critical for many applications. The APN-cysteine bond has been shown to be more stable than the maleimide-thiol bond, which is prone to retro-Michael addition and exchange reactions with other thiols.
| Linker Chemistry | Bond Type | Relative Stability in Plasma | Key Advantages | Key Disadvantages |
| APN | Thioether | High | High stability, chemoselective | Newer chemistry, less literature |
| Maleimide | Thioether | Moderate | Fast reaction, widely used | Prone to hydrolysis and thiol exchange |
| Iodoacetamide | Thioether | High | Stable bond | Slower reaction rate, potential for off-target reactions |
| Vinyl Sulfone | Thioether | High | Stable bond, specific reactivity | Slower reaction kinetics than maleimides |
This table is a qualitative summary based on available literature. Quantitative stability data can vary depending on the specific molecule and experimental conditions.
Experimental Protocol: General Procedure for Protein Bioconjugation with this compound
This protocol provides a general guideline for labeling a cysteine-containing protein with this compound. Optimization may be required for specific proteins and applications.
Materials:
-
Cysteine-containing protein in a suitable buffer (e.g., PBS, pH 7.4).
-
This compound, dissolved in an organic solvent such as DMSO.
-
Reducing agent (e.g., DTT or TCEP), if disulfide bonds need to be reduced.
-
Desalting column for purification.
Procedure:
-
Protein Preparation: If the protein contains disulfide bonds that need to be reduced to expose free cysteines, treat the protein with a reducing agent (e.g., 10-fold molar excess of TCEP for 1 hour at room temperature). Remove the reducing agent using a desalting column.
-
Reaction Setup: Add a 5- to 20-fold molar excess of the this compound solution to the protein solution. The final concentration of the organic solvent should be kept low (typically <10%) to avoid protein denaturation.
-
Incubation: Incubate the reaction mixture for 1-4 hours at room temperature or overnight at 4°C with gentle mixing. The optimal reaction time should be determined empirically.
-
Purification: Remove the unreacted this compound and any byproducts by passing the reaction mixture through a desalting column equilibrated with the desired storage buffer.
-
Characterization: Confirm the biotinylation of the protein using methods such as mass spectrometry (to determine the degree of labeling) or a Western blot using streptavidin-HRP.
Part 2: Biotinylated Complement C3 (C3-Biotin) as a Research Tool
In this context, "C3-biotin" refers to the complement component C3 protein that has been chemically modified with biotin. This is a valuable tool for studying the complement system, a crucial part of the innate immune response. The central event in complement activation is the cleavage of C3 into C3a and C3b. C3b can covalently attach to cell surfaces, marking them for phagocytosis or lysis.
Mechanism of Action: Tracing Complement Activation
Biotinylated C3 can be used to track the deposition of C3b on target cells or surfaces. When C3-biotin is added to a system where complement is activated (e.g., serum), it is cleaved into C3a and C3b-biotin. The C3b-biotin then binds to the target surface. The attached biotin can be detected using streptavidin conjugated to a fluorescent dye (for flow cytometry or microscopy) or an enzyme (for ELISA). This allows for the sensitive and quantitative measurement of complement activation.[2]
Experimental Workflow: Measuring C3b Deposition by Flow Cytometry
A common application of C3-biotin is to quantify C3b deposition on cells using flow cytometry. This technique allows for the analysis of complement activation at the single-cell level.
Caption: Workflow for measuring C3b deposition using biotinylated C3.
Quantitative Data: Biotin Incorporation into Complement C3
The degree of biotinylation of C3 can be controlled by adjusting the molar ratio of the biotinylating reagent to the protein. It is important to ensure that the biological activity of C3 is not compromised by excessive labeling.
| Molar Ratio (BNHS:C3) | Molecules of Biotin per C3 Molecule | Hemolytic Activity Retained |
| 10:1 | ~3 | >90% |
| 20:1 | ~4-5 | >90% |
| 50:1 | ~6 | >90% |
Data adapted from Berger et al., Mol Immunol, 1982.[2]
Experimental Protocol: Biotinylation of Human Complement C3
This protocol describes the biotinylation of purified human C3 using a biotinyl-N-hydroxysuccinimide (BNHS) ester.
Materials:
-
Purified human complement C3.[3]
-
Biotinyl-N-hydroxysuccinimide (BNHS) ester.
-
Reaction buffer (e.g., PBS, pH 7.4).
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0).
-
Dialysis tubing or desalting column.
Procedure:
-
Protein Preparation: Prepare a solution of purified C3 at a concentration of 1-5 mg/mL in the reaction buffer.
-
Biotinylation Reagent Preparation: Immediately before use, dissolve the BNHS ester in an organic solvent like DMSO to a concentration of 10 mg/mL.
-
Reaction: Add the desired molar excess of the BNHS solution to the C3 solution while gently vortexing. Incubate the reaction for 1-2 hours at room temperature.
-
Quenching: Stop the reaction by adding the quenching solution to a final concentration of 50-100 mM. Incubate for 15-30 minutes at room temperature.
-
Purification: Remove the unreacted biotinylation reagent and byproducts by dialysis against PBS or by using a desalting column.
-
Quantification: Determine the degree of biotinylation using a method such as the HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay.
Part 3: Biotin as a Targeting Moiety in Cancer Therapy and Research
The biotin component of this compound, or biotin itself when conjugated to other molecules, can serve as a targeting ligand for cancer cells. This is based on the observation that many types of cancer cells overexpress the sodium-dependent multivitamin transporter (SMVT), which is the primary receptor for biotin.[4]
Mechanism of Action: Receptor-Mediated Endocytosis
The cellular uptake of biotin and biotinylated conjugates in cancer cells overexpressing SMVT occurs through receptor-mediated endocytosis. This process allows for the selective internalization of biotin-linked molecules, such as drugs or imaging agents, into cancer cells while minimizing uptake by normal cells with lower SMVT expression.
Caption: Signaling pathway for biotin-mediated cellular uptake.
Quantitative Data: SMVT Expression in Cancer Cell Lines
The expression levels of SMVT can vary significantly among different cancer cell lines, which is a critical factor in the design of biotin-targeted therapies.
| Cell Line | Cancer Type | Relative SMVT Expression | Biotin Uptake (Km, µM) |
| T47D | Breast Cancer | High | 9.24 |
| MCF-12A | Normal Breast Epithelial | Low | 53.10 |
| HeLa | Cervical Cancer | High | - |
| KB | Oral Carcinoma | High | - |
| NIH/3T3 | Mouse Fibroblast | Low | - |
| HEK293T | Human Embryonic Kidney | Low | - |
Data compiled from various sources. Km values represent the substrate concentration at half-maximal transport velocity; a lower Km indicates higher affinity.
Experimental Protocol: In Vitro Targeting of Cancer Cells with a Biotinylated Probe
This protocol outlines a general procedure for assessing the targeted uptake of a biotinylated fluorescent probe by cancer cells.
Materials:
-
Cancer cell line known to overexpress SMVT (e.g., HeLa or T47D).
-
Control cell line with low SMVT expression (e.g., HEK293T).
-
Biotinylated fluorescent probe.
-
Cell culture medium and supplements.
-
Confocal microscope or flow cytometer.
-
Free biotin (for competition assay).
Procedure:
-
Cell Culture: Culture the cancer and control cell lines in appropriate medium until they reach 70-80% confluency.
-
Incubation with Probe: Incubate the cells with the biotinylated fluorescent probe at a predetermined concentration (e.g., 1-10 µM) for a specific time (e.g., 1-4 hours) at 37°C.
-
Competition Assay: In a parallel experiment, pre-incubate the cells with a high concentration of free biotin (e.g., 1 mM) for 30 minutes before adding the biotinylated fluorescent probe. This will block the SMVT receptors and demonstrate specific uptake.
-
Washing: After incubation, wash the cells three times with cold PBS to remove any unbound probe.
-
Imaging/Analysis:
-
Confocal Microscopy: Fix the cells (if necessary) and mount them on slides for imaging. Acquire fluorescent images to visualize the cellular uptake and localization of the probe.
-
Flow Cytometry: Detach the cells and resuspend them in PBS. Analyze the fluorescence intensity of the cell population to quantify the uptake of the probe.
-
-
Data Interpretation: Compare the fluorescence intensity between the cancer and control cell lines. A higher signal in the cancer cells, which is significantly reduced in the presence of excess free biotin, indicates specific targeting and uptake via the SMVT receptor.
This comprehensive guide provides the foundational knowledge and practical protocols for understanding and utilizing this compound and related biotinylated molecules in research and development. The provided data and workflows should serve as a valuable resource for designing and executing experiments in bioconjugation, complement analysis, and targeted drug delivery.
References
- 1. researchgate.net [researchgate.net]
- 2. SLC5A6 protein expression summary - The Human Protein Atlas [proteinatlas.org]
- 3. Purification and characterization of human and mouse complement C3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development of applicable thiol-linked antibody–drug conjugates with improved stability and therapeutic index - PMC [pmc.ncbi.nlm.nih.gov]
APN-C3-Biotin: An In-Depth Technical Guide to a Cysteine-Reactive Biotinylation Reagent
For Researchers, Scientists, and Drug Development Professionals
Abstract
APN-C3-biotin is a heterobifunctional linker designed for the selective biotinylation of cysteine residues in proteins. This molecule incorporates a 4-azidophenyl (APN) group, which exhibits high chemoselectivity for the thiol group of cysteine, and a biotin moiety, enabling subsequent detection or purification via the high-affinity biotin-streptavidin interaction. The superior stability of the resulting APN-cysteine conjugate in various biological media makes it a valuable tool in bioconjugation, protein-protein interaction studies, and diagnostic assay development. This technical guide provides a comprehensive overview of the structure, properties, and potential applications of this compound, including generalized experimental protocols and conceptual workflows.
Core Structure and Properties
This compound is characterized by three key functional components: the cysteine-reactive APN group, a C3 spacer, and the biotin handle.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Chemical Formula | C₂₃H₂₇N₅O₃S | [1][2] |
| Molecular Weight | 453.56 g/mol | [1][2] |
| CAS Number | 2170240-97-6 | [1] |
| Appearance | Solid | - |
| Solubility | Soluble in DMSO, DMF | - |
| Storage | Store at -20°C |
Structural Components
-
APN (4-azidophenyl) Moiety: This functional group is responsible for the selective reaction with cysteine residues. The reaction proceeds via a "thiol-click" mechanism, forming a stable covalent bond.
-
C3 Linker: A three-carbon spacer arm separates the APN group from the biotin molecule. This linker provides flexibility and minimizes potential steric hindrance between the labeled protein and the streptavidin molecule during subsequent applications.
-
Biotin Moiety: This vitamin (B7) exhibits an exceptionally high and specific affinity for streptavidin and avidin proteins. This interaction is widely exploited for the detection, purification, and immobilization of biotinylated molecules.
Mechanism of Action: Cysteine-Specific Bioconjugation
The primary application of this compound is the covalent labeling of proteins at specific cysteine residues. The process is a two-step logical progression: conjugation followed by detection or capture.
References
APN-C3-Biotin: A Technical Guide to Cysteine-Specific Reactivity and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of bioconjugation, the precise and stable labeling of proteins is paramount for the development of advanced diagnostics, therapeutics, and research tools. Among the amino acids, cysteine, with its unique thiol group, offers a prime target for specific modification. APN-C3-biotin is a heterobifunctional linker that leverages the exquisite chemoselectivity of the 3-arylpropiolonitrile (APN) moiety for cysteine residues.[1][2][3][] This technical guide provides an in-depth overview of the core principles of this compound's reactivity, its advantages over traditional reagents, detailed experimental protocols, and its application in modern proteomics and drug discovery.
Core Principles of this compound Reactivity
The functionality of this compound is rooted in the unique chemical properties of its 3-arylpropiolonitrile (APN) group. This moiety is an electron-deficient alkyne, making it highly susceptible to nucleophilic attack by the thiol group of cysteine residues.[5] The reaction proceeds via a "thiol-click" mechanism, resulting in the formation of a highly stable thioimidate or thioamide linkage. This covalent bond is notably more resistant to hydrolysis and degradation in aqueous media, human plasma, and within living cells compared to the linkages formed by more traditional cysteine-reactive reagents like maleimides.
The key advantages of this compound's cysteine-specific reactivity include:
-
High Chemoselectivity: The APN moiety exhibits a strong preference for the thiol group of cysteine over other nucleophilic amino acid side chains, minimizing off-target labeling.
-
Irreversible and Stable Conjugation: The resulting conjugate is exceptionally stable, which is a significant advantage for in vivo applications where long-term stability is crucial. This contrasts with maleimide-based conjugates, which can undergo retro-Michael addition, leading to payload loss.
-
Biocompatible Reaction Conditions: The labeling reaction can be performed under physiological conditions, preserving the native structure and function of the target protein.
Quantitative Data on APN-Cysteine Conjugate Stability
The superior stability of the APN-cysteine linkage is a key feature for its application in drug development and in vivo studies. Research has demonstrated this enhanced stability compared to the more commonly used maleimide-based linkages.
| Conjugate Type | Condition | Observation | Reference |
| APN-Cysteine | In vitro incubation in blood-like conditions | No cleavage observed after five days. | |
| Maleimide-Cysteine | In vitro incubation in blood-like conditions | Substantial cleavage of the thioester bond observed. | |
| APN-Cysteine | In vivo (pharmacokinetic study) | Significantly longer serum half-life in the late phase. | |
| Maleimide-Cysteine | In vivo (pharmacokinetic study) | Shorter serum half-life compared to the APN-conjugate. |
Experimental Protocols
This section provides detailed methodologies for key experiments utilizing this compound.
Protein Labeling with this compound
This protocol outlines the steps for the covalent attachment of this compound to cysteine residues on a target protein.
Materials:
-
Protein of interest (with at least one accessible cysteine residue)
-
This compound
-
Amine-free buffer (e.g., PBS, MES, or HEPES), pH 7.0-8.0
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
-
Desalting column (e.g., Sephadex G-25) or dialysis equipment
-
Quenching reagent (e.g., L-cysteine or β-mercaptoethanol)
Procedure:
-
Protein Preparation:
-
Dissolve the protein in an amine-free buffer at a concentration of 1-10 mg/mL. Buffers containing primary amines, such as Tris, should be avoided as they can interfere with some biotinylation reagents, although APN chemistry is specific for thiols. Ensure the protein is fully dissolved and aggregated material is removed by centrifugation.
-
-
This compound Reagent Preparation:
-
Shortly before use, dissolve the this compound in a minimal amount of anhydrous DMF or DMSO to create a stock solution (e.g., 10 mM).
-
-
Labeling Reaction:
-
Add a 5- to 20-fold molar excess of the this compound stock solution to the protein solution. The optimal molar ratio should be determined empirically for each protein.
-
Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.
-
-
Quenching (Optional):
-
To stop the labeling reaction, a small molar excess of a quenching reagent like L-cysteine or β-mercaptoethanol can be added.
-
-
Purification:
-
Remove the unreacted this compound and quenching reagent by passing the reaction mixture through a desalting column or by dialysis against an appropriate buffer.
-
Affinity Purification of this compound Labeled Proteins for Mass Spectrometry
This protocol describes the enrichment of biotinylated proteins for subsequent identification and analysis by mass spectrometry.
Materials:
-
Cell or tissue lysate containing the this compound labeled protein(s)
-
Streptavidin-conjugated agarose or magnetic beads
-
Lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors
-
Wash buffer (e.g., PBS with 0.1% Tween-20)
-
Elution buffer (e.g., SDS-PAGE sample buffer, or a solution of 2-5 mM biotin in PBS for non-denaturing elution)
-
Reagents for tryptic digestion and mass spectrometry analysis
Procedure:
-
Lysate Preparation:
-
Lyse cells or tissues in a suitable lysis buffer.
-
Clarify the lysate by centrifugation to remove cellular debris.
-
Determine the protein concentration of the lysate (e.g., using a BCA assay).
-
-
Binding to Streptavidin Beads:
-
Equilibrate the streptavidin beads with lysis buffer.
-
Add the cell lysate to the equilibrated beads and incubate for 1-2 hours at 4°C with gentle rotation to allow for the binding of biotinylated proteins.
-
-
Washing:
-
Pellet the beads by centrifugation or using a magnetic rack.
-
Remove the supernatant and wash the beads extensively with wash buffer to remove non-specifically bound proteins. Repeat the wash steps 3-5 times.
-
-
Elution:
-
To elute the bound proteins, resuspend the beads in elution buffer.
-
For mass spectrometry analysis, a common method is to boil the beads in SDS-PAGE sample buffer.
-
For functional assays, a gentler elution can be performed by incubating the beads with a solution containing free biotin.
-
-
Sample Preparation for Mass Spectrometry:
-
The eluted proteins can be separated by SDS-PAGE, and the protein bands of interest can be excised for in-gel tryptic digestion.
-
Alternatively, an on-bead digestion can be performed, followed by LC-MS/MS analysis of the resulting peptides.
-
Visualizations: Workflows and Logical Relationships
The following diagrams, created using the DOT language, illustrate key experimental workflows and the mechanism of action of this compound.
Caption: Mechanism of cysteine-specific labeling by this compound.
Caption: General workflow for identifying protein targets using this compound.
References
- 1. Decoding the Messaging of the Ubiquitin System Using Chemical and Protein Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Proximity-labeling chemoproteomics defines the subcellular cysteinome and inflammation-responsive mitochondrial redoxome - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 5. Discovering mechanisms of signaling-mediated cysteine oxidation - PMC [pmc.ncbi.nlm.nih.gov]
Core Principles of Thiol-Click Chemistry
An In-depth Technical Guide to Thiol-Click Chemistry for Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of thiol-click chemistry, a powerful set of reactions for bioconjugation. It delves into the core principles, presents key quantitative data, outlines detailed experimental protocols, and illustrates the fundamental concepts with clear diagrams.
Thiol-click chemistry encompasses a group of reactions that are rapid, efficient, and highly selective for the thiol group of cysteine residues in peptides and proteins.[1] These reactions proceed under mild, often biocompatible conditions, making them ideal for conjugating biomolecules without disrupting their structure or function.[2][3] The primary reactions in this category are the thiol-Michael addition, the thiol-ene reaction, and the thiol-yne reaction. These methods offer a versatile toolkit for applications ranging from protein modification and drug delivery to surface functionalization and the creation of novel biomaterials.[4][5]
A key advantage of targeting cysteine residues is their relatively low natural abundance and high nucleophilicity compared to other amino acid side chains, which allows for site-specific modifications. When natural cysteine residues are not available, they can be introduced at specific sites through genetic engineering or by reducing existing disulfide bonds with mild reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Key Thiol-Click Reactions for Bioconjugation
The three major classes of thiol-click reactions offer distinct advantages and mechanisms, providing a range of options for bioconjugation strategies.
Thiol-Michael Addition
The thiol-Michael addition is a conjugate addition of a thiol to an electron-deficient alkene, such as a maleimide or a vinyl sulfone. This reaction is typically base-catalyzed and proceeds rapidly at or near physiological pH. The high reactivity and specificity of maleimides towards thiols at pH 6.5-7.5 make this one of the most common bioconjugation reactions. At pH 7.0, the reaction of maleimides with thiols is approximately 1,000 times faster than with amines, ensuring high selectivity.
dot
Caption: Mechanism of the base-catalyzed thiol-Michael addition reaction.
Thiol-Ene Reaction
The thiol-ene reaction involves the radical-mediated addition of a thiol across a carbon-carbon double bond (an 'ene'). This reaction is often initiated by light (photoinitiation) or heat, with photoinitiation offering excellent spatial and temporal control. The reaction proceeds via a free-radical mechanism, is highly efficient, and produces a stable thioether linkage. It is tolerant of a wide variety of functional groups and does not require metal catalysts.
dot
Caption: Radical-mediated thiol-ene reaction workflow.
Thiol-Yne Reaction
The thiol-yne reaction is analogous to the thiol-ene reaction but involves the addition of thiols across a carbon-carbon triple bond (an 'alkyne'). A key feature of this reaction is that each alkyne can react with two thiol molecules, leading to a dithioether product. This dual addition allows for the formation of highly cross-linked networks. Like the thiol-ene reaction, it is typically radical-mediated and can be initiated by light. The metal-free nature of the photoinitiated thiol-yne reaction makes it particularly suitable for bioconjugation.
dot
Caption: Stepwise addition in the thiol-yne reaction.
Quantitative Data on Thiol-Click Reactions
The efficiency and kinetics of thiol-click reactions are critical for their application in bioconjugation. The following tables summarize key quantitative data for these reactions.
Table 1: Reaction Conditions and Yields for Thiol-Click Bioconjugation
| Reaction Type | Reactants | Conditions | Yield | Reference |
| Thiol-Michael | Cysteine-containing peptide & Maleimide-functionalized molecule | pH 6.5 - 7.5, Room Temperature | High to Quantitative | |
| Thiol-Michael | Thiol & 5-Methylene Pyrrolone (5MP) | pH 7.5, 37°C | Rapid and Clean | |
| Thiol-Ene | Thiolated Oligonucleotide & 2-Mercaptoethanol | UV (365 nm), Photoinitiator | 80-100% | |
| Thiol-Ene | Boc-Cys-OH & Cyclohexene | UV, DPAP/MAP initiators in ChCl:Gly | 70% | |
| Thiol-Yne | Dansyl-thiol & Alkyne-functionalized PLLA | UV, Photoinitiator | Successful Conjugation | |
| Thiol-Sulfoxonium Ylide | Thiol & Sulfoxonium Ylide | Visible light (450 nm), RFTA photocatalyst, pH 7.4 | 49% to >95% |
Table 2: Kinetic Data for Thiol-Click Reactions
| Reaction | Rate Constant (k) | Conditions | Notes | Reference |
| Thiol-Michael (Maleimide) | ~10² - 10³ M⁻¹s⁻¹ | pH 7 | Highly selective for thiols over amines. | |
| Thiol-Michael (5MP Conjugate Decomposition) | Half-life = 16.9 h | pH 7.5, 37°C | The conjugate is reversible. | |
| Thiol-Ene (Radical) | Varies with initiator and light intensity | Photoinitiated | Rapid kinetics, often complete in minutes. | |
| Thiol-Yne (Radical) | Rate of addition to alkyne is ~1/3 of the rate to the intermediate vinyl sulfide | Photoinitiated | Step-growth mechanism. | |
| Thiol-Sulfoxonium Ylide | k₂ = 0.172 M⁻¹s⁻¹ | 450 nm light, RFTA catalyst, in water | Ultrafast kinetics, often complete within minutes. | |
| IEDDA Cycloaddition (for comparison) | 1 to 10⁶ M⁻¹s⁻¹ | Water, 25°C | Among the fastest click reactions. |
Experimental Protocols
Detailed methodologies are crucial for the successful application of thiol-click chemistry. Below are generalized protocols for key reactions.
Protocol 1: General Procedure for Thiol-Michael Addition to a Maleimide-Functionalized Protein
-
Protein Preparation: Dissolve the cysteine-containing protein in a suitable buffer (e.g., phosphate-buffered saline, PBS) at pH 6.5-7.5. If necessary, reduce disulfide bonds by incubating with a 10-fold molar excess of TCEP for 30 minutes at room temperature. Remove excess TCEP using a desalting column.
-
Reagent Preparation: Dissolve the maleimide-functionalized molecule in a compatible solvent (e.g., DMSO or DMF) to prepare a stock solution.
-
Conjugation Reaction: Add a 5- to 20-fold molar excess of the maleimide solution to the protein solution.
-
Incubation: Gently mix the reaction and incubate at room temperature for 1-2 hours or at 4°C overnight.
-
Quenching (Optional): To quench unreacted maleimide groups, add a small molecule thiol (e.g., L-cysteine or β-mercaptoethanol) to a final concentration of ~50 mM.
-
Purification: Remove excess reagents and byproducts by size-exclusion chromatography (SEC) or dialysis against a suitable buffer.
-
Characterization: Confirm conjugation using techniques such as SDS-PAGE, mass spectrometry (MS), or UV-Vis spectroscopy.
Protocol 2: General Procedure for Photoinitiated Thiol-Ene Conjugation
-
Reagent Preparation: Dissolve the thiol-containing biomolecule and the alkene-functionalized molecule in a biocompatible solvent. For aqueous systems, a water-soluble photoinitiator such as Irgacure 2959 is recommended. A typical concentration for the photoinitiator is in the range of 0.01-0.1 mol% relative to the functional groups.
-
Reaction Setup: Combine the reactants and the photoinitiator in a UV-transparent reaction vessel. If the reaction is oxygen-sensitive, deoxygenate the solution by sparging with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.
-
Photoinitiation: Expose the reaction mixture to a UV light source (e.g., 365 nm) for a period ranging from a few minutes to several hours, depending on the reactants and desired conversion. Agitation may be necessary for heterogeneous reactions (e.g., on-resin synthesis).
-
Reaction Monitoring: Monitor the progress of the reaction using analytical techniques such as HPLC-MS.
-
Purification: Once the reaction is complete, purify the conjugate using preparative HPLC or other suitable chromatographic methods.
-
Characterization: Characterize the final product by mass spectrometry and other relevant analytical techniques.
Protocol 3: On-Resin Thiol-Ene Modification of a Peptide
This protocol is adapted for solid-phase peptide synthesis.
-
Resin Swelling: Swell the resin-bound peptide (containing an unsaturated residue) in a suitable solvent like DMF.
-
Reagent Solution: Prepare a solution of a thiol (e.g., thioacetic acid), a photoinitiator (e.g., DPAP), and a photosensitizer (e.g., MAP) in DMF. A molar excess of the thiol relative to the peptide is recommended.
-
Reaction: Add the reagent solution to the swollen resin.
-
Photoinitiation: Irradiate the resin slurry with a 365 nm UV lamp for 1-4 hours with gentle agitation.
-
Washing: After the reaction, drain the solution and wash the resin extensively with DMF and DCM to remove unreacted reagents.
-
Cleavage and Deprotection: Treat the resin with a cleavage cocktail (e.g., TFA-based) to cleave the peptide from the resin and remove side-chain protecting groups.
-
Purification: Precipitate the cleaved peptide in cold diethyl ether, then dissolve the crude peptide and purify by preparative HPLC.
-
Characterization: Confirm the structure and purity of the modified peptide by mass spectrometry.
Conclusion
Thiol-click chemistry provides a robust and versatile platform for bioconjugation. The high efficiency, selectivity, and biocompatibility of reactions like the thiol-Michael addition, thiol-ene, and thiol-yne couplings have made them indispensable tools in chemical biology, drug development, and materials science. By understanding the core principles, quantitative aspects, and experimental protocols associated with these reactions, researchers can effectively design and execute sophisticated bioconjugation strategies to advance their scientific goals.
References
- 1. Thiol–ene click chemistry: a biocompatible way for orthogonal bioconjugation of colloidal nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Thiol–ene click chemistry: a biocompatible way for orthogonal bioconjugation of colloidal nanoparticles - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. mdpi.com [mdpi.com]
APN-C3-Biotin: A Technical Guide to Advanced Cysteine-Specific Protein Labeling
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the advantages and applications of APN-C3-biotin, a state-of-the-art heterobifunctional linker for the chemoselective labeling of cysteine residues in proteins. This document provides a comprehensive overview of its mechanism, comparative stability, and detailed protocols for its use in various research and drug development contexts.
Introduction to this compound
This compound is a powerful tool for protein labeling, featuring an arylpropiolonitrile (APN) moiety that exhibits exceptional chemoselectivity for the thiol group of cysteine residues.[1][2][3][4] This "thiol-click" reaction forms a highly stable vinyl thioether linkage, offering significant advantages over traditional maleimide-based chemistries. The biotin component of the linker enables robust detection, purification, and quantification of labeled proteins through its high-affinity interaction with streptavidin and its derivatives.[1]
The superior stability of the APN-cysteine conjugate in complex biological media, such as human plasma, makes this compound an ideal reagent for a range of applications, including proteomics, bioconjugation studies, and the development of antibody-drug conjugates (ADCs).
Core Advantages of this compound
The primary advantages of this compound lie in the stability and specificity of its conjugation chemistry.
-
Exceptional Stability: The vinyl thioether bond formed between the APN group and a cysteine thiol is significantly more stable than the thioether bond formed by maleimide-based reagents. This is particularly crucial for in vivo applications where maleimide conjugates are known to undergo retro-Michael addition, leading to premature cleavage of the label or drug payload.
-
High Chemoselectivity: The APN moiety reacts specifically with cysteine residues under mild physiological conditions, minimizing off-target labeling of other amino acid residues.
-
Versatile Biotin Handle: The integrated biotin tag allows for a wide array of downstream applications, including affinity purification on streptavidin resins, detection with streptavidin-conjugated fluorophores or enzymes, and use in various bioassays.
Quantitative Data Presentation
The enhanced stability of the APN-cysteine linkage is a key differentiator from other thiol-reactive chemistries. The following table summarizes a direct comparison of the in vivo stability of an albumin-conjugated therapeutic protein linked via an APN or a maleimide (MAL) derivative.
| Parameter | AgUox-MAL-HSA | AgUox-APN-HSA | Reference |
| Serum Half-life (t½) | 12.0 hours | 17.1 hours |
AgUox: Arthrobacter globiformis urate oxidase; HSA: Human Serum Albumin
This data clearly demonstrates the superior stability of the APN-based conjugate in a physiological environment, leading to a significantly longer circulation time.
Mechanism of Action
The labeling reaction of this compound with a cysteine residue proceeds via a thiol-click reaction. The thiol group of the cysteine acts as a nucleophile, attacking the electron-deficient alkyne of the arylpropiolonitrile. This results in the formation of a stable vinyl thioether bond.
Caption: Reaction mechanism of this compound with a protein cysteine residue.
Experimental Protocols
The following are detailed methodologies for key experiments utilizing this compound.
General Protein Labeling in Solution
This protocol describes the fundamental steps for labeling a purified protein containing accessible cysteine residues.
Materials:
-
Purified protein with at least one free cysteine residue
-
This compound
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.4
-
Quenching Reagent: 1 M Tris-HCl, pH 8.0 or 100 mM N-acetylcysteine
-
Desalting column or dialysis cassette
Procedure:
-
Protein Preparation: Dissolve the purified protein in the Reaction Buffer to a final concentration of 1-5 mg/mL. If the protein has disulfide bonds that need to be reduced to expose cysteines, treat with a mild reducing agent like TCEP and subsequently remove the reducing agent using a desalting column.
-
Reagent Preparation: Immediately before use, dissolve this compound in an anhydrous organic solvent such as DMSO or DMF to prepare a 10 mM stock solution.
-
Labeling Reaction: Add a 10- to 20-fold molar excess of the this compound stock solution to the protein solution. The optimal molar ratio may need to be determined empirically.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.
-
Quenching: Add the Quenching Reagent to a final concentration of 10-20 mM to react with any excess this compound. Incubate for 15-30 minutes at room temperature.
-
Purification: Remove excess reagent and byproducts by passing the reaction mixture through a desalting column or by dialysis against PBS.
-
Confirmation of Labeling: The extent of biotinylation can be determined using a HABA assay or by western blot analysis using streptavidin-HRP.
Cell Surface Protein Labeling
This protocol is designed for the specific labeling of proteins on the surface of living cells.
Materials:
-
Adherent or suspension cells
-
This compound
-
Ice-cold PBS, pH 7.4
-
Quenching Buffer: Ice-cold PBS containing 10 mM Tris-HCl or 10 mM N-acetylcysteine
-
Lysis Buffer: RIPA buffer or other suitable lysis buffer containing protease inhibitors
Procedure:
-
Cell Preparation: Wash the cells (adherent in the plate or pelleted suspension cells) three times with ice-cold PBS to remove any contaminating proteins from the culture medium.
-
Labeling: Prepare a fresh solution of this compound in ice-cold PBS at a concentration of 0.1-0.5 mg/mL. Add the labeling solution to the cells and incubate for 30 minutes at 4°C with gentle agitation.
-
Quenching: Remove the labeling solution and wash the cells once with the ice-cold Quenching Buffer to stop the reaction.
-
Washing: Wash the cells two more times with ice-cold PBS to remove any unreacted reagent.
-
Cell Lysis: Lyse the cells using an appropriate Lysis Buffer.
-
Downstream Analysis: The biotinylated cell surface proteins in the lysate can now be affinity-purified using streptavidin-agarose beads for subsequent analysis by western blotting or mass spectrometry.
Experimental Workflows and Signaling Pathways
This compound is a valuable tool for elucidating signaling pathways and identifying protein-protein interactions, particularly for cell surface receptors.
Workflow for Identifying Cell Surface Drug Targets
The following workflow illustrates how this compound can be used in a chemoproteomics approach to identify the cell surface targets of a cysteine-reactive drug.
Caption: Chemoproteomics workflow for cell surface drug target identification.
This workflow takes advantage of the high stability of the this compound linkage, ensuring that the label remains intact throughout the extensive washing and purification steps, leading to higher confidence in the identification of true drug targets.
Conclusion
This compound represents a significant advancement in the field of protein bioconjugation. Its superior stability, high chemoselectivity for cysteine residues, and the versatility of the biotin handle make it an invaluable tool for researchers in basic science and drug development. The ability to create highly stable protein conjugates opens up new possibilities for in vivo studies, the development of more robust diagnostic reagents, and the construction of next-generation antibody-drug conjugates with improved therapeutic windows. The detailed protocols and workflows provided in this guide offer a starting point for the successful implementation of this compound in a variety of experimental contexts.
References
- 1. Chemical Modification of Cysteine with 3-Arylpropriolonitrile Improves the In Vivo Stability of Albumin-Conjugated Urate Oxidase Therapeutic Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | 生化试剂 | MCE [medchemexpress.cn]
- 4. This compound 2170240-97-6 | MCE [medchemexpress.cn]
APN-C3-Biotin: A Technical Guide for Studying Protein Interactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
The study of protein-protein interactions (PPIs) is fundamental to understanding cellular processes in both healthy and diseased states. The development of novel chemical tools to probe these interactions with high specificity and stability is crucial for advancing biological research and drug discovery. APN-C3-biotin is a heterobifunctional chemical probe designed for the selective labeling and subsequent enrichment of cysteine-containing proteins and their interacting partners. This guide provides an in-depth overview of the core principles, experimental protocols, and data analysis workflows for utilizing this compound in the study of protein interactions.
The key feature of this compound lies in its 3-arylpropiolonitrile (APN) moiety, which exhibits exquisite chemoselectivity for the thiol group of cysteine residues. This reaction, a Michael addition, forms a stable covalent bond, offering a significant advantage over traditional maleimide-based chemistries that are susceptible to retro-Michael addition and exchange reactions, leading to conjugate instability, particularly in vivo. The biotin component of the molecule provides a high-affinity handle for the efficient capture and purification of labeled proteins and their associated complexes using streptavidin-based affinity chromatography.
Core Principles of this compound Chemistry
This compound is a heterobifunctional linker.[1] One end contains the APN group, which selectively reacts with cysteine residues, while the other end has a biotin molecule for detection and purification. The APN group's reactivity is based on the principle of Michael addition, where the nucleophilic thiol group of a cysteine residue attacks the electron-deficient alkyne of the APN moiety. This results in the formation of a stable thioether bond.
A significant advantage of the APN-cysteine linkage is its enhanced stability compared to the commonly used maleimide-thiol linkage.[2] Studies have shown that while maleimide-cysteine conjugates can undergo retro-Michael reactions, leading to dissociation of the label, APN-cysteine conjugates are remarkably stable under various conditions.
Quantitative Data on APN-Cysteine Conjugate Stability
The stability of the chemical linkage between a probe and its target protein is paramount for reliable downstream analysis. The APN-cysteine bond has been demonstrated to be significantly more stable than the maleimide-cysteine bond, a critical consideration for in vivo studies and experiments involving complex biological matrices.
| Parameter | APN-Cysteine Conjugate | Maleimide-Cysteine Conjugate | Reference |
| Serum Half-life (in vivo) | 17.1 hours | 12.0 hours | [3] |
| Stability in Human Plasma | High stability | Prone to degradation/exchange | [2] |
| Reaction Kinetics with Cysteine | Relatively fast (3.1 M⁻¹s⁻¹) | Generally faster |
Experimental Protocols
This section provides a detailed methodology for the use of this compound to label, capture, and identify protein-protein interactions.
Protein Labeling with this compound
This protocol outlines the steps for labeling a protein of interest (the "bait" protein) with this compound.
Materials:
-
Purified protein of interest with at least one accessible cysteine residue.
-
This compound
-
Amine-free buffer (e.g., PBS, MES, or HEPES), pH 7.2-8.0
-
Reducing agent (e.g., TCEP or DTT)
-
Desalting column
Procedure:
-
Protein Preparation: If the protein has disulfide bonds that need to be reduced to expose free cysteines, treat the protein with a suitable reducing agent (e.g., 5-10 mM TCEP for 30 minutes at room temperature).
-
Buffer Exchange: Remove the reducing agent using a desalting column and exchange the protein into an amine-free buffer (e.g., PBS, pH 7.4).
-
Labeling Reaction:
-
Prepare a stock solution of this compound in an organic solvent such as DMSO.
-
Add a 10-20 fold molar excess of this compound to the protein solution. The optimal ratio should be determined empirically for each protein.
-
Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C with gentle mixing.
-
-
Removal of Excess Probe: Remove unreacted this compound using a desalting column or dialysis against the appropriate buffer.
-
Verification of Labeling (Optional): The efficiency of biotinylation can be assessed by Western blot analysis using a streptavidin-HRP conjugate or by mass spectrometry.
Pull-Down Assay for Interacting Proteins
This protocol describes the use of the biotinylated "bait" protein to capture its interacting partners ("prey" proteins) from a cell lysate or protein mixture.
Materials:
-
Biotinylated "bait" protein
-
Cell lysate or protein mixture containing potential "prey" proteins
-
Streptavidin-conjugated magnetic beads or agarose resin
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Wash buffer (e.g., PBS with 0.1% Tween-20)
-
Elution buffer (e.g., SDS-PAGE sample buffer or a high concentration of free biotin)
Procedure:
-
Lysate Preparation: Prepare a cell lysate using a suitable lysis buffer. Clarify the lysate by centrifugation to remove cellular debris.
-
Binding of Bait Protein to Beads:
-
Wash the streptavidin beads with wash buffer.
-
Incubate the beads with the biotinylated "bait" protein for 1 hour at 4°C with gentle rotation to allow for efficient binding.
-
Wash the beads several times with wash buffer to remove any unbound "bait" protein.
-
-
Incubation with Lysate:
-
Add the cell lysate to the beads coupled with the biotinylated "bait" protein.
-
Incubate for 2-4 hours or overnight at 4°C with gentle rotation to allow for the formation of "bait-prey" complexes.
-
-
Washing:
-
Wash the beads extensively with wash buffer (at least 3-5 times) to remove non-specific binding proteins.
-
-
Elution:
-
Elute the bound proteins from the beads. For mass spectrometry analysis, on-bead digestion is often preferred. Alternatively, proteins can be eluted by boiling in SDS-PAGE sample buffer.
-
Mass Spectrometry Analysis
This protocol provides a general workflow for identifying the captured proteins by mass spectrometry.
Materials:
-
Eluted protein sample or proteins bound to beads
-
Trypsin (mass spectrometry grade)
-
Digestion buffer (e.g., 50 mM ammonium bicarbonate)
-
Reducing agent (e.g., DTT)
-
Alkylation agent (e.g., iodoacetamide)
-
LC-MS/MS system
Procedure:
-
On-Bead or In-Solution Digestion:
-
On-Bead: Resuspend the beads in digestion buffer, reduce with DTT, alkylate with iodoacetamide, and then digest with trypsin overnight at 37°C.
-
In-Solution: If the proteins were eluted, perform reduction, alkylation, and trypsin digestion in solution.
-
-
Peptide Cleanup: Desalt the resulting peptides using a C18 StageTip or equivalent.
-
LC-MS/MS Analysis: Analyze the peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis:
-
Use a database search engine (e.g., MaxQuant, Proteome Discoverer) to identify the proteins from the MS/MS spectra.
-
Filter the results to identify proteins that are significantly enriched in the this compound pull-down sample compared to a negative control (e.g., pull-down with beads alone or with a non-biotinylated bait protein).
-
Visualizations: Workflows and Signaling Pathways
Experimental Workflow
Caption: Experimental workflow for protein interaction studies using this compound.
Application in Studying Signaling Pathways: EGFR Signaling
This compound can be a powerful tool to elucidate the dynamic protein interactions within signaling cascades, such as the Epidermal Growth Factor Receptor (EGFR) pathway. By engineering a cysteine residue into a specific domain of a key signaling protein (e.g., EGFR or a downstream effector like Grb2), researchers can use this compound to "fish out" its direct and indirect interacting partners under different cellular conditions (e.g., before and after EGF stimulation).
Caption: Probing EGFR signaling using a cysteine-engineered Grb2 as bait with this compound.
Conclusion
This compound represents a significant advancement in the chemical toolbox for studying protein-protein interactions. Its high selectivity for cysteine residues and the superior stability of the resulting conjugate make it an ideal reagent for robust and reliable pull-down assays coupled with mass spectrometry. The detailed protocols and workflows presented in this guide provide a framework for researchers to effectively utilize this compound to unravel complex protein interaction networks and gain deeper insights into cellular signaling pathways, ultimately contributing to the development of novel therapeutic strategies.
References
Stability of APN-C3-Biotin Conjugates in Plasma: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The conjugation of biotin to therapeutic and diagnostic molecules is a widely utilized strategy in biomedical research and drug development. The stability of the linker connecting biotin to the molecule of interest is paramount for the successful application of these conjugates, particularly in the complex biological milieu of plasma. This technical guide provides an in-depth analysis of the stability of conjugates formed using the APN-C3-biotin linker, a heterobifunctional reagent designed for the chemoselective labeling of cysteine residues. This guide will review the underlying chemistry of the APN-C3 linker, present available quantitative data on the stability of APN-cysteine conjugates in plasma, and provide detailed experimental protocols for assessing conjugate stability. Furthermore, it will explore the biological context of Aminopeptidase N (APN/CD13), a frequent target for such conjugates, and visualize its signaling pathways.
Introduction: The Critical Role of Linker Stability in Bioconjugation
Biotinylation, the process of attaching biotin to a molecule, is a cornerstone of biotechnology. The high-affinity interaction between biotin and streptavidin/avidin is exploited in a vast array of applications, including immunoassays, affinity chromatography, and targeted drug delivery. However, the covalent bond between biotin and the target molecule must remain intact in the biological environment to ensure the desired functionality. Premature cleavage of the linker in plasma can lead to loss of efficacy, off-target effects, and inaccurate experimental results.
Several traditional biotinylation reagents have demonstrated susceptibility to hydrolysis by plasma enzymes.[1] This has driven the development of more robust linker technologies. The this compound linker has emerged as a promising alternative, offering superior stability through a thiol-click reaction with cysteine residues.[2][3][4] This guide will delve into the specifics of this stability.
The this compound Linker: Chemistry and Mechanism of Conjugation
The this compound linker is a heterobifunctional molecule that contains an Azido-Phenyl (APN) group for chemoselective reaction with thiols (specifically, the side chain of cysteine residues) and a biotin moiety for subsequent detection or purification. The "C3" refers to a three-carbon spacer that separates the APN and biotin groups.
The conjugation reaction proceeds via a "thiol-click" mechanism, which is highly efficient and selective for cysteine residues. This specificity allows for precise control over the site of biotinylation on a protein or peptide. The resulting conjugate is characterized by a stable thioether bond.
Quantitative Assessment of APN-Cysteine Conjugate Stability in Plasma
While direct quantitative data for the this compound linker itself is limited in publicly available literature, studies on structurally related 3-arylpropiolonitrile (APN) linkers provide compelling evidence of their enhanced stability compared to more traditional maleimide-based linkers.
A key study investigated the in vivo stability of a therapeutic protein, Arthrobacter globiformis urate oxidase (AgUox), conjugated to human serum albumin (HSA) using either an APN-based linker or a maleimide-based linker.[3] The serum half-life of the conjugates was determined by measuring the enzymatic activity of the therapeutic protein over time in mice.
| Conjugate | Early Phase Half-life (t½) | Late Phase Half-life (t½) |
| AgUox-APN-HSA | 29.0 hours | 17.1 hours |
| AgUox-MAL-HSA | 25.7 hours | 12.0 hours |
| AgUox-WT (unconjugated) | 1.8 hours | - |
| Table 1: In vivo serum half-life of AgUox conjugates in mice. Data sourced from. |
The results clearly demonstrate the superior stability of the APN-conjugated protein, with a significantly longer serum half-life in the late phase compared to the maleimide-conjugated counterpart. This enhanced stability is attributed to the irreversible nature of the thiol-APN reaction product, which is more resistant to cleavage in a biological environment.
Experimental Protocols for Assessing Plasma Stability
The following protocols provide a framework for assessing the stability of this compound conjugates in plasma. These are generalized methods that can be adapted based on the specific conjugate and available analytical instrumentation.
General Workflow for Plasma Stability Assay
The fundamental workflow for assessing the stability of a conjugate in plasma involves incubation, quenching of the reaction, separation of the intact conjugate from its degradation products, and quantification.
References
- 1. youtube.com [youtube.com]
- 2. The Role of the Ectopeptidase APN/CD13 in Cancer [mdpi.com]
- 3. Aminopeptidase N/CD13 Crosslinking Promotes the Activation and Membrane Expression of Integrin CD11b/CD18 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CD13/aminopeptidase N is a potential therapeutic target for inflammatory disorders - PMC [pmc.ncbi.nlm.nih.gov]
APN-C3-Biotin: A Technical Guide for Applications in Chemical Biology
For Researchers, Scientists, and Drug Development Professionals
Introduction
APN-C3-biotin is a heterobifunctional chemical probe designed for the selective and stable labeling of cysteine residues in proteins and other biomolecules. This reagent incorporates two key functionalities: a 3-arylpropiolonitrile (APN) group that exhibits high chemoselectivity for the thiol side chain of cysteine, and a biotin moiety that serves as a versatile handle for detection, purification, and quantification. The superior stability of the covalent bond formed between the APN group and cysteine, particularly in comparison to traditional maleimide-based reagents, makes this compound a powerful tool in chemical biology and drug development.[1][2] This guide provides an in-depth overview of the applications of this compound, including quantitative data, detailed experimental protocols, and visualizations of relevant workflows and pathways.
Core Principles and Advantages
The utility of this compound stems from the specific and irreversible reaction of the 3-arylpropiolonitrile group with the sulfhydryl group of cysteine residues.[1] This "thiol-click" reaction proceeds efficiently under physiological conditions and results in a stable thioether linkage.
Key Advantages:
-
High Selectivity: The APN moiety demonstrates exquisite chemoselectivity for cysteine residues, minimizing off-target labeling of other amino acid side chains.
-
Stable Conjugates: The resulting APN-cysteine bond is remarkably stable in aqueous media, human plasma, and within living cells, offering significant advantages for in vivo studies and the development of bioconjugates.
-
Versatile Biotin Handle: The integrated biotin tag allows for straightforward and high-affinity capture with streptavidin- or avidin-based resins and probes, enabling a wide range of downstream applications.
Quantitative Data
The performance of APN reagents has been benchmarked against other common cysteine-selective labeling methods. The following table summarizes the relative reaction rates.
| Reagent Class | Relative Reaction Rate with Cysteine Derivative |
| 3-Arylpropiolonitrile (APN) | 1 |
| N-phenylmaleimide | ~8 |
| Iodoacetamide | ~1.5 |
| Vinyl-pyridine | ~0.2 |
Data adapted from Koniev et al., Bioconjugate Chemistry, 2014. This data indicates that while the reaction of APNs with thiols is slower than that of maleimides, the resulting conjugate offers superior stability.
Applications in Chemical Biology and Drug Development
Protein Labeling and Detection
This compound is an effective tool for tagging proteins at specific cysteine residues. This allows for the sensitive detection of the labeled protein through various methods that utilize the high-affinity interaction between biotin and streptavidin, such as Western blotting with streptavidin-HRP conjugates.
Protein-Protein Interaction Studies (Pull-Down Assays)
A primary application of this compound is in the identification of protein binding partners. A "bait" protein can be labeled with this compound, and then used to "pull down" interacting "prey" proteins from a cell lysate. The entire complex is captured on streptavidin-coated beads, and the interacting proteins can be identified by mass spectrometry.
Development of Antibody-Drug Conjugates (ADCs)
The exceptional stability of the APN-cysteine linkage makes APN-based linkers highly promising for the development of ADCs. In this context, a cytotoxic drug can be attached to an APN linker, which is then conjugated to a cysteine residue on a monoclonal antibody that targets a specific cancer cell antigen. The stability of the linker is crucial to prevent premature release of the drug in circulation, thereby minimizing off-target toxicity.
Experimental Protocols
Protocol 1: Labeling of a Purified Protein with this compound
This protocol provides a general procedure for the labeling of a purified protein containing one or more accessible cysteine residues.
Materials:
-
Purified protein containing cysteine residues
-
This compound
-
Phosphate-buffered saline (PBS), pH 7.5-9.0
-
Anhydrous dimethyl sulfoxide (DMSO)
-
Reducing agent (e.g., TCEP, optional)
-
Size-exclusion chromatography column or ultrafiltration device for purification
Procedure:
-
Protein Preparation:
-
Dissolve the purified protein in PBS buffer at a concentration of 1-5 mg/mL.
-
If the protein's cysteine residues are oxidized (forming disulfide bonds), reduction may be necessary. Add a 10-fold molar excess of a reducing agent like TCEP and incubate for 30 minutes at room temperature. Note: If a reducing agent is used, it must be removed prior to the addition of this compound, typically by buffer exchange.
-
-
This compound Stock Solution:
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
-
Labeling Reaction:
-
Add a 10- to 20-fold molar excess of the this compound stock solution to the protein solution. The final concentration of DMSO in the reaction mixture should be kept below 10% to avoid protein denaturation.
-
Incubate the reaction mixture for 2-12 hours at room temperature with gentle mixing. The optimal reaction time may need to be determined empirically.
-
-
Purification:
-
Remove the unreacted this compound and byproducts by passing the reaction mixture through a size-exclusion chromatography column (e.g., Sephadex G-25) or by using an ultrafiltration device with a molecular weight cutoff appropriate for the target protein.
-
-
Verification of Labeling (Optional):
-
The successful biotinylation of the protein can be confirmed by Western blot analysis using a streptavidin-HRP conjugate for detection, or by mass spectrometry to determine the mass shift corresponding to the addition of the this compound moiety.
-
Protocol 2: Pull-Down Assay to Identify Protein Interactors
This protocol describes a method to identify proteins that interact with a biotinylated "bait" protein.
Materials:
-
This compound labeled "bait" protein (from Protocol 1)
-
Cell lysate containing potential "prey" proteins
-
Streptavidin-conjugated magnetic beads or agarose resin
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Wash buffer (e.g., PBS with 0.1% Tween-20)
-
Elution buffer (e.g., SDS-PAGE sample buffer)
Procedure:
-
Preparation of Streptavidin Beads:
-
Resuspend the streptavidin beads and wash them three times with wash buffer.
-
-
Immobilization of Bait Protein:
-
Incubate the washed streptavidin beads with the this compound labeled bait protein for 1 hour at 4°C with gentle rotation to allow for binding.
-
-
Washing of Immobilized Bait Protein:
-
Wash the beads with the immobilized bait protein three times with wash buffer to remove any unbound bait protein.
-
-
Incubation with Cell Lysate:
-
Add the cell lysate containing the "prey" proteins to the beads with the immobilized bait protein.
-
Incubate for 2-4 hours at 4°C with gentle rotation to allow for the formation of bait-prey protein complexes.
-
-
Washing of Protein Complexes:
-
Wash the beads three to five times with wash buffer to remove non-specifically bound proteins.
-
-
Elution of Protein Complexes:
-
Elute the bait protein and its interactors from the streptavidin beads by adding SDS-PAGE sample buffer and boiling for 5-10 minutes.
-
-
Analysis by Mass Spectrometry:
-
Separate the eluted proteins by SDS-PAGE.
-
Excise the protein bands of interest, perform in-gel tryptic digestion, and identify the proteins by mass spectrometry.
-
Visualizations
References
Methodological & Application
Application Notes and Protocols for Cysteine-Specific Protein Biotinylation using APN-C3-biotin
For Researchers, Scientists, and Drug Development Professionals
Introduction
APN-C3-biotin is a heterobifunctional linker designed for the highly selective biotinylation of proteins and other biomolecules at cysteine residues.[1][2] This reagent utilizes a novel thiol-click reaction mediated by its 4-azidophenyl (APN) moiety, which exhibits exceptional chemoselectivity for the sulfhydryl group of cysteine.[1][2] The resulting APN-cysteine conjugate is notably stable in various biological media, including aqueous buffers, human plasma, and within living cells, making it a valuable tool for a range of applications in bioconjugation and chemical proteomics.[1] The biotin component of the linker allows for robust detection, purification, and quantification of labeled proteins through its high-affinity interaction with streptavidin and its analogs.
Key Features of this compound:
-
High Chemoselectivity: The APN group demonstrates exquisite reactivity towards cysteine residues, enabling targeted conjugation.
-
Stable Conjugate Formation: The resulting APN-cysteine bond exhibits superior stability in complex biological environments.
-
Versatile Biotin Tag: The biotin moiety facilitates straightforward detection and purification using well-established streptavidin-based methodologies.
Applications:
-
Specific Protein Labeling: Tagging proteins at designated cysteine residues for subsequent analysis.
-
Bioconjugation Studies: Investigating protein-protein interactions and cellular localization.
-
Diagnostic Assays: Development of assays that leverage the strong biotin-streptavidin interaction for signal amplification and detection.
-
Pull-Down Assays: Isolation and identification of protein binding partners from complex mixtures.
-
Chemical Proteomics: Enrichment and identification of cysteine-containing peptides for quantitative proteomic analysis.
Principle of Reaction
The biotinylation reaction with this compound proceeds via a thiol-click chemistry mechanism. The APN moiety of the reagent reacts specifically with the sulfhydryl group (-SH) of a cysteine residue on the target protein. This reaction forms a stable covalent bond, effectively tethering the biotin molecule to the protein.
Experimental Protocols
The following protocols provide a general framework for the biotinylation of proteins using this compound. Optimal conditions, such as the molar ratio of reagent to protein, incubation time, and buffer composition, may need to be determined empirically for each specific protein and application.
Protocol 1: Biotinylation of a Purified Protein in Solution
This protocol describes the biotinylation of a purified protein containing one or more accessible cysteine residues.
Materials:
-
This compound
-
Purified protein containing accessible cysteine residues
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)
-
Reaction Buffer: Amine-free buffer, e.g., Phosphate-Buffered Saline (PBS) or HEPES, pH 7.0-7.5.
-
Reducing agent (optional, for proteins with disulfide bonds): e.g., Tris(2-carboxyethyl)phosphine (TCEP)
-
Quenching Reagent: e.g., L-cysteine or β-mercaptoethanol
-
Desalting column or dialysis cassette for removal of excess reagent
Procedure:
-
Protein Preparation:
-
Dissolve the purified protein in the Reaction Buffer to a final concentration of 1-10 mg/mL.
-
If the protein contains disulfide bonds that need to be reduced to expose cysteine residues, incubate with a 10-20 fold molar excess of TCEP for 30-60 minutes at room temperature. Subsequently, remove the TCEP using a desalting column.
-
-
Preparation of this compound Stock Solution:
-
Immediately before use, prepare a 10 mM stock solution of this compound in anhydrous DMSO or DMF.
-
-
Biotinylation Reaction:
-
Add a 10-50 fold molar excess of the this compound stock solution to the protein solution. The optimal molar ratio should be determined empirically.
-
Incubate the reaction mixture for 1-2 hours at room temperature with gentle mixing.
-
-
Quenching the Reaction:
-
To stop the labeling reaction, add a quenching reagent such as L-cysteine or β-mercaptoethanol to a final concentration of 10-100 mM.
-
Incubate for an additional 15-30 minutes at room temperature.
-
-
Removal of Excess Reagent:
-
Remove non-reacted this compound and the quenching reagent by dialysis against an appropriate buffer or by using a desalting column (e.g., G-25).
-
-
Quantification of Biotinylation (Optional but Recommended):
-
Determine the degree of biotin incorporation using a HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay or a fluorescence-based biotin quantitation kit.
-
-
Storage:
-
Store the biotinylated protein at 4°C for short-term use or at -20°C or -80°C for long-term storage.
-
Protocol 2: Biotinylation of Cell Surface Proteins
This protocol is designed for labeling cysteine residues of proteins exposed on the surface of living cells.
Materials:
-
This compound
-
Cells in suspension or adherent culture
-
Wash Buffer: Ice-cold PBS, pH 7.2-7.5
-
Quenching Buffer: PBS containing 10-100 mM L-cysteine or glycine.
-
Lysis Buffer: RIPA buffer or other suitable lysis buffer containing protease inhibitors.
Procedure:
-
Cell Preparation:
-
Wash the cells (adherent or in suspension) three times with ice-cold PBS to remove any contaminating proteins from the culture medium.
-
-
Biotinylation Reaction:
-
Prepare a fresh solution of this compound in PBS at a final concentration of 1-5 mM. The optimal concentration should be determined empirically.
-
Incubate the cells with the this compound solution for 30 minutes at 4°C with gentle agitation to prevent internalization.
-
-
Quenching the Reaction:
-
Remove the biotinylation solution and wash the cells three times with ice-cold Quenching Buffer to stop the reaction and remove excess reagent.
-
-
Cell Lysis:
-
Lyse the cells using an appropriate lysis buffer containing protease inhibitors.
-
-
Downstream Applications:
-
The biotinylated cell lysate can now be used for various downstream applications, such as affinity purification of labeled proteins using streptavidin-agarose beads, followed by Western blotting or mass spectrometry analysis.
-
Data Presentation
To assess the efficiency and specificity of protein biotinylation with this compound, it is crucial to perform quantitative analysis. The following tables provide a template for summarizing experimental data.
Table 1: Optimization of this compound to Protein Molar Ratio
| Molar Ratio (this compound:Protein) | Degree of Labeling (moles biotin/mole protein) | Protein Recovery (%) |
| 10:1 | Insert Value | Insert Value |
| 20:1 | Insert Value | Insert Value |
| 50:1 | Insert Value | Insert Value |
Degree of Labeling to be determined by HABA assay or mass spectrometry.
Table 2: Time-Course of Biotinylation Reaction
| Incubation Time (minutes) | Degree of Labeling (moles biotin/mole protein) |
| 30 | Insert Value |
| 60 | Insert Value |
| 120 | Insert Value |
Reaction conditions: 20-fold molar excess of this compound at room temperature.
Visualizations
Experimental Workflow for Protein Biotinylation and Analysis
Caption: Workflow for protein biotinylation using this compound.
Signaling Pathway Investigation Using this compound (Hypothetical)
While specific signaling pathways investigated using this compound are not extensively documented, its application in chemical proteomics allows for the identification of proteins with reactive cysteines that may be involved in various signaling cascades. For example, changes in the redox state of cysteine residues in signaling proteins can be probed.
Caption: Probing signaling pathways with this compound.
References
Application Notes and Protocols for Labeling Cell Surface Proteins with APN-C3-Biotin
For Researchers, Scientists, and Drug Development Professionals
Introduction
The study of cell surface proteins, or the "surfaceome," is critical for understanding cellular communication, signal transduction, and for the identification of novel therapeutic targets and biomarkers. Biotinylation, the process of covalently attaching biotin to proteins, followed by affinity purification using streptavidin, is a powerful technique for isolating and identifying cell surface proteins. While traditional methods often target primary amines (e.g., lysine residues), these may not be present in all extracellular protein domains of interest.
APN-C3-biotin is a heterobifunctional linker that offers an alternative and more targeted approach by specifically reacting with cysteine residues.[1][2] The APN (aryl-azide-phosphine) moiety exhibits high chemoselectivity towards the thiol group of cysteine residues, which are often functionally important in protein structure and redox signaling.[1][2] This cysteine-specific labeling strategy can provide a more nuanced view of the surfaceome, particularly for proteins where lysine residues are not accessible or are less abundant in their extracellular domains. The superior stability of the resulting APN-cysteine conjugate ensures robust labeling for downstream applications.[1]
These application notes provide a detailed protocol for the selective biotinylation of cell surface proteins on live cells using this compound, followed by their enrichment and subsequent analysis.
Principle of the Method
The workflow for labeling cell surface proteins with this compound involves several key steps. First, live cells are incubated with this compound, which is cell-impermeable and will selectively react with exposed cysteine residues on the extracellular domains of membrane proteins. After labeling, the reaction is quenched, and the cells are lysed. The biotinylated proteins are then captured from the cell lysate using streptavidin-conjugated beads. Finally, the enriched proteins are eluted from the beads and can be identified and quantified using downstream proteomic techniques such as mass spectrometry.
Key Applications
-
Profiling the Cysteine-Specific Surfaceome: Identify and quantify cell surface proteins with accessible cysteine residues, providing insights into their structure and function.
-
Drug Target Discovery: Isolate and identify potential therapeutic targets with reactive cysteine residues that could be targeted by covalent drugs.
-
Biomarker Identification: Compare the cysteine-specific surface protein profiles of different cell types (e.g., healthy vs. diseased) to discover novel biomarkers.
-
Studying Redox Regulation: Investigate changes in the accessibility of cell surface cysteines in response to oxidative stress or other stimuli.
Experimental Protocols
Materials and Reagents
-
This compound
-
Mammalian cells of interest (e.g., adherent or suspension cells)
-
Phosphate-Buffered Saline (PBS), ice-cold
-
Quenching Buffer (e.g., 100 mM glycine or 10 mM L-cysteine in PBS), ice-cold
-
Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Streptavidin-agarose or magnetic beads
-
Wash Buffer (e.g., Lysis buffer with reduced detergent concentration)
-
Elution Buffer (e.g., SDS-PAGE sample buffer containing a reducing agent like DTT or β-mercaptoethanol)
-
Protein quantitation assay (e.g., BCA assay)
Protocol for Labeling Cell Surface Proteins with this compound
This protocol is adapted from established methods for cell surface protein biotinylation and cysteine-reactive probe profiling.
-
Cell Preparation:
-
For adherent cells, grow cells to 80-90% confluency in a culture dish.
-
For suspension cells, harvest cells by centrifugation and wash twice with ice-cold PBS.
-
-
Biotinylation Reaction:
-
Wash adherent cells twice with ice-cold PBS to remove any contaminating proteins from the culture medium.
-
Prepare a fresh solution of this compound in ice-cold PBS at a final concentration of 1-5 mM. The optimal concentration should be determined empirically for each cell type and experimental condition.
-
For adherent cells, add the this compound solution to the culture dish, ensuring the cell monolayer is completely covered.
-
For suspension cells, resuspend the cell pellet in the this compound solution.
-
Incubate the cells on a rocking platform for 30 minutes at 4°C to minimize endocytosis.
-
-
Quenching the Reaction:
-
Remove the this compound solution.
-
Wash the cells three times with ice-cold Quenching Buffer to stop the labeling reaction by reacting with any excess this compound.
-
-
Cell Lysis:
-
Add ice-cold Lysis Buffer to the cells.
-
For adherent cells, scrape the cells from the dish.
-
Incubate the cell lysate on ice for 30 minutes with occasional vortexing.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the solubilized proteins.
-
-
Enrichment of Biotinylated Proteins:
-
Determine the protein concentration of the cell lysate.
-
Incubate the desired amount of protein lysate (e.g., 1-5 mg) with pre-washed streptavidin beads.
-
Incubate for 2-4 hours or overnight at 4°C with gentle rotation.
-
-
Washing:
-
Pellet the streptavidin beads by centrifugation or using a magnetic rack.
-
Discard the supernatant (this contains the unlabeled, intracellular proteins).
-
Wash the beads three to five times with Wash Buffer to remove non-specifically bound proteins.
-
-
Elution:
-
Elute the bound proteins by resuspending the beads in Elution Buffer and heating at 95-100°C for 5-10 minutes.
-
Collect the eluate containing the enriched cell surface proteins for downstream analysis (e.g., SDS-PAGE, Western blotting, or mass spectrometry).
-
Data Presentation
Quantitative data from mass spectrometry analysis can be summarized to compare the abundance of identified cell surface proteins with accessible cysteines between different experimental conditions.
Table 1: Quantitative Analysis of Cysteine-Labeled Cell Surface Proteins in Jurkat Cells.
| Protein | Gene | UniProt ID | Log2 Fold Change (Stimulated/Control) | p-value | Number of Labeled Cysteines |
| T-cell surface glycoprotein CD3 epsilon chain | CD3E | P07766 | 1.8 | 0.005 | 2 |
| Integrin alpha-L | ITGAL | P20701 | 1.5 | 0.012 | 4 |
| Leukocyte common antigen (CD45) | PTPRC | P08575 | -1.2 | 0.021 | 5 |
| T-cell surface glycoprotein CD4 | CD4 | P01730 | 0.9 | 0.045 | 1 |
| Low-density lipoprotein receptor | LDLR | P01130 | -2.1 | 0.001 | 3 |
This table is a representative example based on data from cysteine-specific cell surface proteomics studies. The actual data will vary depending on the cell type and experimental conditions.
Mandatory Visualizations
Experimental Workflow
Caption: Workflow for labeling and enrichment of cell surface proteins using this compound.
Signaling Pathway Example: Redox Regulation of EGFR Signaling
The Epidermal Growth Factor Receptor (EGFR) signaling pathway is a critical regulator of cell proliferation and survival. The activity of EGFR and its downstream components can be modulated by the redox state of specific cysteine residues. For example, Cys797 in the EGFR active site is a known target of oxidation. This compound could be used to probe the accessibility of such cysteines on the cell surface under different redox conditions.
Caption: Simplified EGFR signaling pathway highlighting the location of cysteine residues.
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Low yield of biotinylated proteins | Inefficient labeling | Optimize this compound concentration and incubation time. Ensure the reagent is fresh and properly stored. |
| Cysteine residues are not accessible | The target protein may not have exposed cysteine residues. Confirm protein structure if possible. Consider using an alternative labeling method (e.g., amine-reactive) for comparison. | |
| Cell lysis is incomplete | Use a stronger lysis buffer or optimize lysis conditions (e.g., sonication). | |
| High background (intracellular proteins detected) | Cell membrane integrity compromised | Perform all steps on ice to minimize membrane damage and endocytosis. Ensure washing steps are gentle. |
| Reagent is cell-permeable | While this compound is designed to be cell-impermeable, prolonged incubation or high concentrations might lead to some uptake. Reduce incubation time or concentration. | |
| Inconsistent results | Variability in cell culture | Ensure consistent cell density and passage number between experiments. |
| Reagent degradation | Prepare fresh this compound solution for each experiment. |
For more general troubleshooting of fluorescence staining and flow cytometry, refer to established guides.
Conclusion
Labeling cell surface proteins with the cysteine-reactive probe this compound provides a powerful and specific method to enrich and identify a subset of the surfaceome that may be missed by traditional amine-reactive labeling techniques. This approach is particularly valuable for studying proteins with functionally important and accessible cysteine residues, opening new avenues for drug discovery and biomarker research. The protocols and information provided here serve as a comprehensive guide for researchers to successfully implement this advanced labeling strategy in their own laboratories.
References
Application Notes and Protocols for APN-C3-Biotin in Antibody-Drug Conjugate (ADC) Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) are a revolutionary class of biotherapeutics designed for the targeted delivery of potent cytotoxic agents to cancer cells. This precision is achieved by linking a monoclonal antibody (mAb), which targets a tumor-specific antigen, to a highly active cytotoxic payload via a chemical linker. The success of an ADC is critically dependent on the properties of each component, particularly the linker, which must be stable in circulation and allow for the efficient release of the payload within the target cell.
APN-C3-biotin is a heterobifunctional linker that offers a robust solution for the development of ADCs. It features a 3-arylpropiolonitrile (APN) moiety for the chemoselective conjugation to cysteine residues on the antibody and a biotin tag for purification and detection. The APN-cysteine linkage is known for its superior stability in aqueous media and human plasma compared to traditional maleimide-based linkers, which can be prone to retro-Michael addition, leading to premature drug release.[1][2] This enhanced stability can lead to a wider therapeutic window and reduced off-target toxicity.
These application notes provide detailed protocols for the use of this compound in the development of ADCs, from antibody modification and conjugation to in vitro and in vivo evaluation.
Data Presentation
Table 1: Representative Quantitative Data for Cysteine-Linked ADCs
Due to the limited availability of public data specifically for ADCs constructed with this compound, the following table presents representative data from studies on other cysteine-linked ADCs. This data serves as a benchmark for expected outcomes when using a cysteine-specific conjugation strategy.
| Parameter | Representative Value | Method of Determination | Reference |
| Drug-to-Antibody Ratio (DAR) | 3.5 - 4.2 | Hydrophobic Interaction Chromatography (HIC), LC-MS | [3][4] |
| In Vitro Cytotoxicity (IC50) | 0.1 - 10 nM | MTT or XTT assay on antigen-positive cell lines | [5] |
| Plasma Stability (% Intact ADC after 7 days) | > 90% | LC-MS analysis of ADC incubated in human plasma | |
| In Vivo Tumor Growth Inhibition (TGI) | 60 - 90% | Xenograft mouse model with relevant cancer cell line |
Experimental Protocols
Antibody Thiolation (Cysteine Reduction)
This protocol describes the partial reduction of interchain disulfide bonds in a monoclonal antibody to generate free cysteine residues for conjugation.
Materials:
-
Monoclonal Antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)
-
Tris(2-carboxyethyl)phosphine (TCEP) solution (10 mM in water)
-
Desalting columns (e.g., Zeba™ Spin Desalting Columns, 7K MWCO)
-
Reaction buffer: Phosphate buffered saline (PBS) with 5 mM EDTA, pH 7.4
Protocol:
-
Prepare the mAb solution at a concentration of 5-10 mg/mL in the reaction buffer.
-
Add a 2.5 to 3.0 molar excess of TCEP to the mAb solution. The exact molar ratio may need to be optimized for your specific antibody.
-
Incubate the reaction mixture at 37°C for 1-2 hours with gentle mixing.
-
Remove the excess TCEP by passing the reaction mixture through a desalting column equilibrated with reaction buffer.
-
Determine the concentration of the reduced antibody using a spectrophotometer at 280 nm and the antibody's extinction coefficient.
-
The reduced antibody with free thiols is now ready for conjugation.
Conjugation of this compound-Payload to Reduced Antibody
This protocol outlines the conjugation of a pre-prepared this compound-payload construct to the thiolated antibody.
Materials:
-
Reduced monoclonal antibody with free thiols
-
This compound-payload construct dissolved in a compatible organic solvent (e.g., DMSO)
-
Reaction buffer: PBS with 5 mM EDTA, pH 8.0-9.0
-
Quenching solution: 1 M N-acetylcysteine in water
-
Purification system (e.g., size-exclusion chromatography (SEC) or protein A chromatography)
Protocol:
-
Adjust the pH of the reduced antibody solution to 8.0-9.0 using a suitable buffer.
-
Add the this compound-payload solution to the antibody solution at a molar ratio of 5-10 fold excess of the linker-payload to the antibody. The optimal ratio should be determined empirically.
-
Incubate the reaction at room temperature for 2-4 hours with gentle agitation.
-
To quench the reaction, add a 10-fold molar excess of N-acetylcysteine relative to the linker-payload and incubate for 30 minutes.
-
Purify the resulting ADC from unconjugated linker-payload and other reaction components using SEC or protein A chromatography.
-
Characterize the purified ADC for drug-to-antibody ratio (DAR), purity, and aggregation.
Determination of Drug-to-Antibody Ratio (DAR)
The DAR is a critical quality attribute of an ADC. It can be determined using several methods.
Method 1: UV-Vis Spectroscopy
-
Measure the absorbance of the ADC solution at 280 nm (for the antibody) and at the wavelength of maximum absorbance for the payload.
-
Calculate the concentrations of the antibody and the payload using their respective extinction coefficients.
-
The DAR is the molar ratio of the payload to the antibody.
Method 2: Hydrophobic Interaction Chromatography (HIC)
-
HIC separates ADC species based on the number of conjugated drugs.
-
The area of each peak corresponds to the relative abundance of each DAR species.
-
The average DAR can be calculated from the weighted average of the peak areas.
Method 3: Mass Spectrometry (MS)
-
LC-MS analysis of the intact or reduced and deglycosylated ADC can provide precise mass information.
-
The mass difference between the unconjugated antibody and the ADC can be used to determine the number of conjugated drugs and thus the DAR.
In Vitro Cytotoxicity Assay (MTT Assay)
This assay measures the ability of the ADC to kill target cancer cells.
Materials:
-
Antigen-positive and antigen-negative cancer cell lines
-
Complete cell culture medium
-
ADC, unconjugated antibody, and free payload
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Microplate reader
Protocol:
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Prepare serial dilutions of the ADC, unconjugated antibody, and free payload in complete medium.
-
Remove the old medium and add 100 µL of the test articles to the respective wells. Include untreated cells as a control.
-
Incubate the plates for 72-96 hours at 37°C in a 5% CO2 incubator.
-
Add 20 µL of MTT solution to each well and incubate for 2-4 hours.
-
If using a solubilization solution that requires medium removal, carefully aspirate the medium. Add 100 µL of the solubilization solution to each well and mix to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and plot the dose-response curves to determine the IC50 values.
In Vivo Efficacy Study in a Xenograft Model
This protocol provides a general framework for evaluating the anti-tumor efficacy of an ADC in a mouse xenograft model.
Materials:
-
Immunodeficient mice (e.g., NOD-SCID or athymic nude mice)
-
Antigen-positive human cancer cell line
-
ADC, unconjugated antibody, and vehicle control
-
Calipers for tumor measurement
Protocol:
-
Subcutaneously implant the cancer cells into the flank of the mice.
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment groups (e.g., vehicle, unconjugated antibody, ADC at different doses).
-
Administer the treatments intravenously (or as appropriate for the ADC) at a predetermined schedule (e.g., once a week for three weeks).
-
Measure the tumor volume and body weight of the mice 2-3 times per week.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, biomarker analysis).
-
Plot the tumor growth curves and calculate the tumor growth inhibition (TGI) for each treatment group.
Visualizations
Signaling Pathways and Experimental Workflows
References
- 1. 3-Arylpropiolonitriles - Wikipedia [en.wikipedia.org]
- 2. Chemical Modification of Cysteine with 3-Arylpropriolonitrile Improves the In Vivo Stability of Albumin-Conjugated Urate Oxidase Therapeutic Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vitro and in vivo evaluation of cysteine and site specific conjugated herceptin antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In Vitro and In Vivo Evaluation of Cysteine and Site Specific Conjugated Herceptin Antibody-Drug Conjugates | PLOS One [journals.plos.org]
Application Notes and Protocols for APN-C3-biotin in Pull-Down Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing APN-C3-biotin in pull-down assays to identify and characterize protein interactions. This compound is a heterobifunctional linker designed for the selective biotinylation of cysteine residues on proteins, enabling the targeted capture and analysis of these proteins and their binding partners.
Introduction to this compound
This compound contains an arylpropiolonitrile (APN) moiety that exhibits high chemoselectivity for the thiol group of cysteine residues, and a biotin molecule for high-affinity binding to streptavidin-coated solid supports.[1][2][3] This selective labeling strategy is particularly advantageous for studying proteins where cysteine residues play a crucial role in their function, structure, or interaction with other molecules. The stability of the APN-cysteine conjugate makes it a robust tool for various bioconjugation applications, including pull-down assays.[4]
Principle of the this compound Pull-Down Assay
The pull-down assay using this compound is a form of affinity purification. The fundamental principle involves three main steps:
-
Biotinylation: The "bait" protein, which has an accessible cysteine residue, is selectively labeled with this compound.
-
Capture: The biotinylated bait protein is incubated with a cell lysate or a mixture of proteins (the "prey"). If the bait protein interacts with other proteins, a protein complex will form. This complex is then captured on a solid support matrix coated with streptavidin, which binds strongly to the biotin tag.
-
Elution and Analysis: After washing away non-specifically bound proteins, the captured protein complex is eluted from the support. The components of the complex, including the bait and its interacting prey proteins, can then be identified and quantified using techniques such as Western blotting or mass spectrometry.
Potential Application: Targeting the Complement C3 Protein
A significant potential application of this compound is in the study of the complement system, a crucial component of the innate immune response. The central protein of this system, Complement C3, contains a unique internal thioester bond that is essential for its function.[5] Upon activation, this thioester bond becomes reactive and allows C3b to covalently attach to target surfaces. The cysteine residue within this thioester region presents a potential target for selective labeling with this compound.
Biotinylation of C3 has been previously demonstrated as a valuable tool for studying its biological functions. By using this compound to specifically label the reactive cysteine in activated C3, researchers can perform pull-down assays to isolate and identify proteins that interact with C3 in its active state, providing insights into the regulation and downstream effects of the complement cascade.
Experimental Protocols
The following are detailed protocols for performing a pull-down assay using this compound. These protocols are based on established methodologies for biotin-based pull-down assays and should be optimized for your specific protein of interest and experimental system.
Protocol 1: Biotinylation of a Cysteine-Containing Protein with this compound
This protocol describes the labeling of a purified protein with accessible cysteine residues.
Materials:
-
Purified protein with at least one accessible cysteine residue
-
This compound
-
Reaction Buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.2-7.5)
-
Desalting column (e.g., PD-10)
-
DMSO (Dimethyl sulfoxide)
Procedure:
-
Protein Preparation: Prepare the purified protein in the Reaction Buffer. The protein concentration should ideally be between 1-5 mg/mL. Ensure the buffer is free of any thiol-containing reagents (e.g., DTT, β-mercaptoethanol).
-
This compound Preparation: Prepare a stock solution of this compound in DMSO. The concentration will depend on the desired molar excess for the labeling reaction.
-
Labeling Reaction: Add the this compound stock solution to the protein solution. A molar excess of 10-20 fold of this compound over the protein is a good starting point. The final concentration of DMSO in the reaction mixture should be kept below 10% to avoid protein denaturation.
-
Incubation: Incubate the reaction mixture at room temperature for 1-2 hours with gentle mixing. The optimal incubation time may need to be determined empirically.
-
Removal of Excess Biotinylation Reagent: Remove the unreacted this compound using a desalting column equilibrated with a suitable buffer (e.g., PBS).
-
Verification of Biotinylation: The efficiency of biotinylation can be assessed using methods such as a HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay or by Western blot analysis using streptavidin-HRP.
Protocol 2: Pull-Down of Interacting Proteins
This protocol outlines the procedure for capturing the biotinylated bait protein and its interacting partners.
Materials:
-
Biotinylated bait protein (from Protocol 1)
-
Cell lysate or protein mixture containing potential interacting proteins ("prey")
-
Streptavidin-coated magnetic beads or agarose resin
-
Lysis Buffer (e.g., RIPA buffer with protease inhibitors)
-
Wash Buffer (e.g., PBS with 0.1% Tween-20)
-
Elution Buffer (e.g., SDS-PAGE sample buffer, or a high salt/low pH buffer for mass spectrometry)
Procedure:
-
Preparation of Cell Lysate: Prepare a cell lysate using a suitable Lysis Buffer containing protease inhibitors to prevent protein degradation. Clarify the lysate by centrifugation to remove cellular debris.
-
Binding of Bait to Beads:
-
Wash the streptavidin beads with Wash Buffer according to the manufacturer's instructions.
-
Incubate the biotinylated bait protein with the washed streptavidin beads for 1 hour at 4°C with gentle rotation to allow for efficient binding.
-
-
Incubation with Prey:
-
Wash the beads with the bound bait protein to remove any unbound bait.
-
Add the cell lysate (prey) to the beads and incubate for 2-4 hours or overnight at 4°C with gentle rotation to allow for the formation of protein complexes.
-
-
Washing:
-
Pellet the beads (using a magnet for magnetic beads or centrifugation for agarose) and discard the supernatant.
-
Wash the beads extensively with Wash Buffer (e.g., 3-5 times) to remove non-specifically bound proteins.
-
-
Elution:
-
Add Elution Buffer to the beads to release the captured protein complexes.
-
For Western blot analysis, SDS-PAGE sample buffer can be used, and the sample can be heated to elute the proteins.
-
For mass spectrometry, a non-denaturing elution method using a competitive biotin solution or a change in pH might be preferable.
-
-
Analysis: Analyze the eluted proteins by SDS-PAGE followed by Coomassie staining, silver staining, or Western blotting. For comprehensive identification of interacting partners, the eluate can be subjected to mass spectrometry analysis.
Data Presentation
Quantitative data from pull-down assays should be summarized in tables for clear comparison.
Table 1: Quantitative Analysis of Protein Pull-Down Efficiency
| Sample | Input Protein (µg) | Eluted Bait Protein (µg) | Pull-Down Efficiency (%) |
| Biotinylated Protein X | 100 | 85 | 85% |
| Negative Control (Unbiotinylated Protein) | 100 | 2 | 2% |
Table 2: Mass Spectrometry Analysis of Co-Pulled Down Proteins
| Identified Protein | Gene Name | Protein Score | Unique Peptides | Fold Change (vs. Control) |
| Protein Y | GENEY | 250 | 15 | 10.2 |
| Protein Z | GENEZ | 180 | 8 | 7.5 |
| Background Protein A | GENEA | 50 | 2 | 1.1 |
Visualizations
Experimental Workflow
Caption: Workflow for this compound pull-down assay.
Complement C3 Signaling Pathway
The complement system can be activated through three main pathways: the classical, lectin, and alternative pathways. All three pathways converge on the cleavage of C3 into C3a and C3b, which is a critical step in the inflammatory and cell-killing cascade.
Caption: The central role of C3 in the complement cascade.
By following these protocols and utilizing the provided frameworks for data presentation and visualization, researchers can effectively employ this compound to explore the intricate networks of protein interactions within their biological systems of interest.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | 生化试剂 | MCE [medchemexpress.cn]
- 3. This compound 2170240-97-6 | MCE [medchemexpress.cn]
- 4. Chemical Modification of Cysteine with 3-Arylpropriolonitrile Improves the In Vivo Stability of Albumin-Conjugated Urate Oxidase Therapeutic Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Complement component 3 - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for APN-C3-Biotin in Protein Labeling
For Researchers, Scientists, and Drug Development Professionals
Introduction to APN-C3-Biotin and its Role in Bioconjugation
This compound is a heterobifunctional linker designed for the targeted biotinylation of proteins and other biomolecules.[1][2] It contains two key functional groups: an APN (4-azidophenyl) moiety and a biotin molecule, connected by a C3 spacer.[2][3] The defining feature of this compound is the high chemoselectivity of its APN group for cysteine residues.[1] This specificity allows for precise labeling of proteins at known or engineered cysteine sites, a process often referred to as a "thiol-click" reaction. The resulting APN-cysteine conjugate is highly stable in various biological environments, including aqueous media, human plasma, and living cells.
It is crucial to distinguish this targeted labeling approach from proximity labeling techniques. Proximity labeling methods, such as BioID, TurboID, and APEX, utilize enzymes fused to a protein of interest to generate reactive biotin species that indiscriminately label any nearby proteins within a certain radius. These methods are ideal for identifying protein-protein interactions and mapping the proteome of specific cellular compartments. In contrast, this compound is not a tool for proximity labeling; it is a reagent for the direct and specific attachment of a biotin tag to a cysteine residue on a protein of interest.
Core Applications of this compound
The unique properties of this compound make it a valuable tool for a range of applications in research and drug development:
-
Targeted Protein Labeling: Specifically attach a biotin tag to a protein at a cysteine residue for subsequent detection, purification, or immobilization.
-
Bioconjugation Studies: Facilitate the creation of well-defined protein conjugates for studying protein structure, function, and interactions.
-
Diagnostic Assays: Incorporate a biotin handle into diagnostic probes for use in assays that rely on the high-affinity interaction between biotin and streptavidin.
-
Affinity Purification: Isolate and purify target proteins from complex mixtures using streptavidin-based affinity chromatography.
Mechanism of Action: The "Thiol-Click" Reaction
The labeling of a target protein with this compound occurs through a specific chemical reaction between the APN moiety and the thiol group of a cysteine residue. This reaction is highly selective, minimizing off-target labeling of other amino acid residues.
Caption: this compound selectively labels proteins at cysteine residues.
Experimental Protocols
Protocol 1: Biotinylation of a Purified Protein with this compound
This protocol describes the general procedure for labeling a purified protein containing an accessible cysteine residue with this compound.
Materials:
-
Purified protein of interest in an amine-free buffer (e.g., PBS, pH 7.2-8.0)
-
This compound
-
Anhydrous dimethylsulfoxide (DMSO) or dimethylformamide (DMF)
-
Desalting column
Procedure:
-
Prepare the Protein Solution:
-
Dissolve the purified protein in an appropriate amine-free buffer to a final concentration of 1-10 mg/mL.
-
If the protein buffer contains primary amines (e.g., Tris), exchange it for an amine-free buffer using dialysis or a desalting column.
-
-
Prepare the this compound Solution:
-
Immediately before use, prepare a 10 mM stock solution of this compound in anhydrous DMSO or DMF.
-
Note: Do not prepare large stock solutions for long-term storage as the reactivity of the APN group can diminish over time.
-
-
Biotinylation Reaction:
-
Add a 10- to 20-fold molar excess of the this compound solution to the protein solution. The optimal molar ratio may need to be determined empirically.
-
Incubate the reaction mixture at room temperature for 2 hours or at 4°C overnight with gentle mixing.
-
-
Removal of Excess Biotin Reagent:
-
Remove non-reacted this compound using a desalting column, dialysis, or size-exclusion chromatography.
-
-
Verification of Biotinylation:
-
Confirm successful biotinylation using techniques such as a HABA assay, SDS-PAGE followed by streptavidin-HRP blotting, or mass spectrometry.
-
Protocol 2: Workflow for Affinity Purification of a Biotinylated Protein
This workflow outlines the steps for purifying a protein that has been biotinylated using this compound.
Caption: Workflow for purifying a protein after targeted biotinylation.
Comparison with Proximity Labeling Techniques
To aid in selecting the appropriate methodology, the following table summarizes the key differences between targeted labeling with this compound and proximity labeling techniques.
| Feature | This compound (Targeted Labeling) | Proximity Labeling (e.g., BioID, APEX, TurboID) |
| Mechanism | Direct covalent linkage to cysteine residues. | Enzymatic generation of reactive biotin species that label proximal proteins. |
| Specificity | Highly specific for cysteine residues. | Promiscuous labeling of proteins within a defined radius (typically ~10-20 nm). |
| Enzyme Requirement | No enzyme required. | Requires a fusion enzyme (e.g., BirA*, APEX2). |
| Substrate | The protein of interest is the substrate. | Exogenous biotin or biotin-phenol is required. |
| Primary Application | Site-specific labeling for purification, detection, and bioconjugation. | Identification of protein-protein interactions and mapping of subcellular proteomes. |
Signaling Pathway Investigation using Biotinylated Probes
While this compound is used for direct labeling, the biotin tag it introduces can be instrumental in studying signaling pathways. For example, a biotinylated protein can be used as a "bait" to pull down its interacting partners from a cell lysate, which can then be identified by mass spectrometry. This allows for the elucidation of protein complexes and signaling cascades.
Caption: Using a biotinylated protein to identify interaction partners.
Conclusion
This compound is a powerful reagent for the site-specific biotinylation of proteins at cysteine residues. Its high selectivity and the stability of the resulting conjugate make it an excellent choice for applications requiring precise labeling. Researchers should carefully consider their experimental goals to choose between targeted labeling with reagents like this compound and proximity labeling techniques for mapping broader protein interaction networks.
References
Site-Specific Protein Modification with APN-C3-Biotin: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Site-specific modification of proteins is a critical tool in modern biological research and drug development. It allows for the precise attachment of probes, tags, or therapeutic payloads to a protein of interest without disrupting its native structure and function. APN-C3-biotin is a heterobifunctional linker designed for the highly selective and stable labeling of cysteine residues on proteins. This reagent features a 3-arylpropiolonitrile (APN) group that exhibits exquisite chemoselectivity for the thiol side chain of cysteine, and a biotin moiety for subsequent detection, purification, or conjugation. The resulting APN-cysteine conjugate demonstrates superior stability in various biological media, making it an ideal choice for a wide range of applications.[1][2]
This document provides detailed application notes and experimental protocols for the use of this compound in site-specific protein modification.
Key Features of this compound
-
High Chemoselectivity: The APN group selectively reacts with cysteine residues, minimizing off-target labeling of other amino acids.[2]
-
Stable Conjugate Formation: APN-cysteine conjugates exhibit greater stability in aqueous media, human plasma, and living cells compared to traditional maleimide-based linkages.[2][3]
-
Biotin Handle: The integrated biotin tag allows for robust and high-affinity binding to streptavidin-based matrices for purification, detection, and various downstream applications.
-
Versatile Applications: Suitable for protein labeling, bioconjugation studies, protein-protein interaction analysis, and diagnostic assay development.
Data Presentation
Table 1: In Vivo Stability Comparison of APN- and Maleimide-Cysteine Conjugates
A study comparing the in vivo stability of human serum albumin (HSA) conjugated to a therapeutic protein (Arthrobacter globiformis urate oxidase, AgUox) using either an APN-based linker or a maleimide-based linker demonstrated the superior stability of the APN-conjugate. The serum half-life of the conjugates was determined, highlighting the enhanced stability of the thiol-APN reaction product in vivo.
| Conjugate | Serum Half-Life (t½) in the Late Phase |
| AgUox-MAL-HSA (Maleimide Linker) | 12.0 hours |
| AgUox-APN-HSA (APN Linker) | 17.1 hours |
Data adapted from "Chemical Modification of Cysteine with 3-Arylpropriolonitrile Improves the In Vivo Stability of Albumin-Conjugated Urate Oxidase Therapeutic Protein"
Experimental Protocols
Protocol 1: Site-Specific Biotinylation of a Cysteine-Containing Protein
This protocol describes the general procedure for labeling a purified protein containing an accessible cysteine residue with this compound.
Materials:
-
Purified protein containing at least one accessible cysteine residue
-
This compound
-
Dimethylsulfoxide (DMSO), anhydrous
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5, free of primary amines (e.g., Tris) and reducing agents.
-
Quenching Reagent (optional): L-cysteine or β-mercaptoethanol
-
Desalting columns (e.g., PD-10) or spin filters for purification
-
Streptavidin-HRP and TMB substrate for detection (optional, for validation)
Procedure:
-
Protein Preparation:
-
Dissolve the purified protein in the Reaction Buffer to a final concentration of 1-5 mg/mL.
-
If the protein has been stored in a buffer containing primary amines or reducing agents, it must be exchanged into the Reaction Buffer by dialysis or using a desalting column.
-
For proteins with intramolecular disulfide bonds that need to be reduced to expose the target cysteine, treat with a suitable reducing agent (e.g., TCEP or DTT). The reducing agent must then be completely removed prior to labeling.
-
-
This compound Stock Solution Preparation:
-
Immediately before use, prepare a 10 mM stock solution of this compound in anhydrous DMSO. Vortex briefly to ensure complete dissolution.
-
-
Labeling Reaction:
-
Calculate the required volume of the this compound stock solution to achieve a 10- to 20-fold molar excess of the reagent over the protein. The optimal molar ratio may need to be determined empirically for each specific protein.
-
Add the calculated volume of the this compound stock solution to the protein solution.
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C, with gentle mixing. Protect from light.
-
-
Quenching the Reaction (Optional):
-
To quench any unreacted this compound, a small molar excess of a thiol-containing compound such as L-cysteine or β-mercaptoethanol can be added and incubated for an additional 15-30 minutes.
-
-
Purification of the Biotinylated Protein:
-
Remove the excess, unreacted this compound and quenching reagent by size-exclusion chromatography (e.g., using a desalting column) or by dialysis.
-
The purified biotinylated protein can be stored at -20°C or -80°C.
-
-
Validation of Biotinylation (Optional):
-
The extent of biotinylation can be assessed by various methods, including:
-
Western Blot: Run the labeled and unlabeled protein on an SDS-PAGE gel, transfer to a membrane, and probe with streptavidin-HRP followed by a chemiluminescent substrate.
-
HABA Assay: Use a commercially available HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay to quantify the moles of biotin per mole of protein.
-
Mass Spectrometry: Analyze the molecular weight shift of the labeled protein compared to the unlabeled protein.
-
-
Visualizations
Diagram 1: this compound Labeling Workflow
Caption: Workflow for site-specific protein biotinylation using this compound.
Diagram 2: Workflow for Identifying Protein-Protein Interactions
This diagram illustrates a pulldown assay to identify interacting partners of a cysteine-containing "bait" protein labeled with this compound.
Caption: Identifying protein interactions with a biotinylated cysteine-bait protein.
References
Application Notes and Protocols for Optimal Labeling with APN-C3-biotin
For Researchers, Scientists, and Drug Development Professionals
Introduction
APN-C3-biotin is a heterobifunctional labeling reagent designed for the selective biotinylation of cysteine residues in proteins and other biomolecules.[1][2][3] This reagent features a 3-arylpropiolonitrile (APN) moiety that exhibits high chemoselectivity for sulfhydryl groups (-SH) found in cysteine residues.[4][5] The resulting thioether bond is notably more stable in aqueous media, human plasma, and living cells compared to conjugates formed with maleimide-based reagents, making this compound an excellent choice for applications requiring high stability. The biotin tag enables sensitive detection and efficient purification using avidin or streptavidin-based affinity systems.
These application notes provide detailed protocols and guidelines for the optimal use of this compound in various research and drug development applications, including protein labeling, bioconjugation studies, and diagnostic assay development.
Key Features of this compound
-
High Selectivity: The APN group demonstrates exceptional chemoselectivity for cysteine residues.
-
Enhanced Stability: APN-cysteine conjugates offer superior stability compared to traditional maleimide-based linkages, which is crucial for in vivo applications and long-term sample analysis.
-
Versatile Applications: Suitable for labeling proteins, peptides, and other thiol-containing molecules for subsequent detection, purification, or immobilization.
-
Biotin Handle: The biotin moiety provides a universal tag for strong and specific interaction with streptavidin and its analogs.
Reaction Principle
The labeling reaction involves the nucleophilic addition of a cysteine thiol to the nitrile group of the APN moiety, forming a stable thioether bond. This "thiol-click" reaction is highly efficient and specific under optimized conditions.
Experimental Protocols
Preparation of Protein for Labeling
Successful labeling with this compound requires careful preparation of the target protein.
-
Buffer Selection: The choice of buffer is critical. Avoid buffers containing primary amines (e.g., Tris) or thiols (e.g., DTT, BME) as they can compete with the labeling reaction. Recommended buffers include phosphate-buffered saline (PBS), HEPES, or borate buffers.
-
Reduction of Disulfide Bonds (if necessary): For cysteine residues to be available for labeling, they must be in their reduced (free thiol) form. If your protein contains intramolecular disulfide bonds that need to be labeled, reduction is necessary.
-
Recommended Reducing Agent: Tris(2-carboxyethyl)phosphine (TCEP) is the preferred reducing agent as it is stable, effective over a wide pH range, and does not need to be removed prior to the labeling reaction. Use a 5-20 fold molar excess of TCEP and incubate for 1 hour at room temperature.
-
Alternative Reducing Agent: Dithiothreitol (DTT) can also be used. However, excess DTT must be removed before adding the this compound reagent, typically by using a desalting column.
-
-
Protein Concentration: For optimal labeling efficiency, a protein concentration of 1-10 mg/mL is recommended.
Preparation of this compound Stock Solution
-
This compound is sparingly soluble in aqueous buffers. It is recommended to first dissolve it in an organic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) to prepare a concentrated stock solution (e.g., 10 mM).
-
Procedure:
-
Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.
-
Add the appropriate volume of anhydrous DMSO or DMF to achieve the desired concentration.
-
Vortex briefly to ensure the reagent is fully dissolved.
-
The stock solution should be prepared fresh before each use. Unused stock solution can be stored at -20°C for a limited time, protected from light and moisture.
-
Labeling Reaction
The following protocol provides a general guideline. Optimal conditions may vary depending on the specific protein and should be determined empirically.
-
Reaction Buffer: As mentioned, use a thiol-free and amine-free buffer. While many thiol-reactive chemistries work well at a pH of 6.5-7.5, some APN-based conjugations have been reported to be effective at a slightly more alkaline pH of up to 9.0. A pH range of 7.2-8.5 is a good starting point for optimization.
-
Molar Ratio: The optimal molar ratio of this compound to protein depends on the number of available cysteine residues and the desired degree of labeling. A molar excess of 10-20 fold of the biotin reagent over the protein is a common starting point.
-
Procedure:
-
Prepare the protein solution in the chosen reaction buffer. If disulfide bonds were reduced, ensure the reducing agent is compatible or has been removed.
-
Add the calculated volume of the this compound stock solution to the protein solution. It is recommended to add the biotin reagent dropwise while gently vortexing to prevent precipitation.
-
Incubate the reaction mixture for 1-4 hours at room temperature or overnight at 4°C. Protect the reaction from light.
-
The reaction can be monitored by analytical techniques such as mass spectrometry to determine the degree of labeling.
-
Quenching the Reaction (Optional)
To stop the labeling reaction, a small molecule thiol-containing reagent can be added to consume any unreacted this compound.
-
Quenching Reagent: Add a final concentration of 1-10 mM of a reagent such as N-acetylcysteine or β-mercaptoethanol.
-
Incubation: Incubate for 15-30 minutes at room temperature.
Purification of the Labeled Protein
It is essential to remove excess, unreacted this compound and any quenching reagents from the labeled protein.
-
Method: Gel filtration chromatography (e.g., using a desalting column such as a PD-10 column) is a common and effective method for separating the labeled protein from small molecule contaminants.
-
Procedure:
-
Equilibrate the desalting column with the desired storage buffer for the labeled protein (e.g., PBS).
-
Apply the reaction mixture to the column.
-
Collect the fractions containing the purified, labeled protein according to the manufacturer's instructions.
-
Data Presentation
Table 1: Recommended Reaction Conditions for this compound Labeling
| Parameter | Recommended Range | Notes |
| Protein Concentration | 1 - 10 mg/mL | Higher concentrations generally lead to better labeling efficiency. |
| Reaction Buffer | PBS, HEPES, Borate | Must be free of primary amines and thiols. |
| pH | 7.2 - 8.5 | Optimal pH should be determined empirically for each protein. |
| Molar Ratio (Biotin:Protein) | 10:1 to 20:1 | This is a starting point and should be optimized. |
| Reaction Temperature | 4°C or Room Temperature | Lower temperatures may reduce protein degradation. |
| Incubation Time | 1 - 4 hours | Can be extended to overnight at 4°C. |
| Reducing Agent (if needed) | TCEP (5-20 fold excess) | DTT can be used but must be removed prior to labeling. |
Visualization of Experimental Workflow
Below is a diagram illustrating the general workflow for labeling a protein with this compound.
Caption: Workflow for Cysteine-Specific Biotinylation.
Signaling Pathway and Logical Relationships
The following diagram illustrates the chemical reaction between a cysteine residue and this compound.
Caption: APN-Cysteine Conjugation Reaction.
Troubleshooting
| Problem | Possible Cause | Suggestion |
| Low Labeling Efficiency | Incomplete reduction of disulfide bonds. | Increase concentration or incubation time of the reducing agent. |
| Low protein concentration. | Concentrate the protein solution to at least 1 mg/mL. | |
| Inactive this compound reagent. | Prepare a fresh stock solution of the reagent. | |
| Presence of competing thiols or amines in the buffer. | Perform buffer exchange into a recommended buffer (e.g., PBS). | |
| Protein Precipitation | High concentration of organic solvent from the biotin stock. | Add the biotin stock solution slowly while mixing. Reduce the volume of organic solvent added. |
| Protein instability under reaction conditions. | Optimize pH and temperature. Consider adding stabilizing agents. | |
| Non-specific Labeling | Reaction pH is too high. | Lower the pH of the reaction buffer to the lower end of the recommended range (e.g., 7.2). |
| Extended incubation time at room temperature. | Reduce the incubation time or perform the reaction at 4°C. |
Conclusion
This compound is a highly effective reagent for the specific and stable labeling of cysteine residues. By following the protocols and optimizing the reaction conditions outlined in these application notes, researchers can achieve robust and reliable biotinylation of their target molecules for a wide range of downstream applications in basic research and drug development.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | CAS:2170240-97-6 | AxisPharm [axispharm.com]
- 3. This compound | 生化试剂 | MCE [medchemexpress.cn]
- 4. Chemical Modification of Cysteine with 3-Arylpropriolonitrile Improves the In Vivo Stability of Albumin-Conjugated Urate Oxidase Therapeutic Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 5. APN Linkers - ADC Linkers | AxisPharm [axispharm.com]
Downstream Applications of APN-C3-Biotin Labeled Proteins: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
APN-C3-biotin is a heterobifunctional linker that enables the selective biotinylation of proteins at cysteine residues.[1][2][3][4] This specific conjugation is achieved through the reaction of the APN (aryl azide) group with the thiol group of cysteine, forming a stable thioether bond. The biotin moiety provides a versatile handle for a wide range of downstream applications, primarily centered around the high-affinity interaction between biotin and streptavidin (or avidin).[1] The stability of the resulting APN-cysteine conjugate in various biological media, including aqueous buffers, human plasma, and living cells, makes it a valuable tool in bioconjugation, diagnostics, and drug discovery.
This document provides detailed application notes and protocols for the major downstream uses of proteins labeled with this compound, including protein-protein interaction studies, target identification and deconvolution, and analysis of the complement system.
Key Features of this compound
-
Selective Reactivity: The APN group exhibits high chemoselectivity for cysteine residues, allowing for targeted labeling of proteins.
-
Biotin Tag: The biotin group serves as a high-affinity tag for detection, purification, and immobilization using streptavidin-based reagents.
-
Stability: The conjugate formed between the APN linker and cysteine is highly stable in various biological environments.
Downstream Applications
The ability to selectively label proteins with biotin opens up a vast array of experimental possibilities. The most common downstream applications for this compound labeled proteins are:
-
Protein-Protein Interaction Studies: Using the biotinylated protein as "bait" to capture and identify interacting "prey" proteins from a complex mixture like a cell lysate.
-
Target Identification and Deconvolution: Identifying the cellular targets of a small molecule or drug by using a biotinylated version of the molecule to pull down its binding partners.
-
Signaling Pathway Analysis: Elucidating protein networks and signaling cascades by identifying changes in protein interactions in response to stimuli. A notable area of interest is the study of the complement system.
Application Note 1: Protein-Protein Interaction Studies using Pull-Down Assays
Objective: To identify and validate protein-protein interactions using an this compound labeled protein as bait.
Workflow Overview:
Caption: Workflow for a pull-down assay to identify protein-protein interactions.
Experimental Protocol: Pull-Down Assay
This protocol outlines the general steps for performing a pull-down assay with a biotinylated bait protein. Optimization of buffer components, incubation times, and wash conditions is crucial for each specific protein-protein interaction being studied.
Materials:
-
This compound labeled "bait" protein
-
Cell lysate containing "prey" proteins
-
Streptavidin-conjugated magnetic beads or agarose resin
-
Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Binding/Wash Buffer (e.g., PBS with 0.1% Tween-20)
-
Elution Buffer (e.g., SDS-PAGE sample buffer, or a high salt/low pH buffer)
-
SDS-PAGE gels and Western blot apparatus
-
Mass spectrometer for protein identification
Procedure:
-
Preparation of Biotinylated Bait Protein:
-
Label the purified bait protein containing a cysteine residue with this compound according to the manufacturer's protocol. A general protocol for cysteine-specific labeling is provided below.
-
General Cysteine-Specific Labeling Protocol:
-
Reduce any disulfide bonds in the protein by incubation with a reducing agent like DTT or TCEP, followed by removal of the reducing agent.
-
Dissolve this compound in an appropriate solvent (e.g., DMSO).
-
Add the this compound solution to the protein solution at a specific molar ratio (e.g., 10:1 linker to protein).
-
Incubate the reaction for a specified time at a controlled temperature (e.g., 2 hours at room temperature).
-
Remove excess, unreacted this compound using a desalting column or dialysis.
-
Confirm biotinylation via a HABA assay or by Western blot using streptavidin-HRP.
-
-
-
Preparation of Cell Lysate:
-
Culture and harvest cells of interest.
-
Lyse cells in an appropriate lysis buffer containing protease and phosphatase inhibitors.
-
Clarify the lysate by centrifugation to remove cellular debris.
-
Determine the protein concentration of the lysate.
-
-
Binding of Bait to Streptavidin Beads:
-
Wash the streptavidin beads with Binding/Wash Buffer.
-
Incubate the beads with the biotinylated bait protein for 1-2 hours at 4°C with gentle rotation to immobilize the bait.
-
Wash the beads to remove any unbound bait protein.
-
-
Interaction of Bait and Prey:
-
Add the cell lysate to the beads coated with the biotinylated bait protein.
-
Incubate for 2-4 hours or overnight at 4°C with gentle rotation to allow for the formation of bait-prey complexes.
-
-
Washing:
-
Pellet the beads (using a magnet for magnetic beads or centrifugation for agarose).
-
Remove the supernatant (this is the "flow-through" and can be saved for analysis).
-
Wash the beads extensively with Binding/Wash Buffer (e.g., 3-5 times) to remove non-specifically bound proteins.
-
-
Elution:
-
Elute the bound proteins from the beads. This can be done by:
-
Boiling the beads in SDS-PAGE sample buffer for analysis by Western blot.
-
Using a competitive elution buffer (e.g., high concentration of free biotin).
-
Using a denaturing elution buffer (e.g., high salt or low pH) for mass spectrometry analysis.
-
-
-
Analysis:
-
SDS-PAGE and Western Blot: Separate the eluted proteins by SDS-PAGE and stain with Coomassie blue or silver stain to visualize all proteins. Perform a Western blot using an antibody against a suspected interacting protein to confirm the interaction.
-
Mass Spectrometry: For unbiased identification of interacting partners, the eluted proteins are subjected to in-gel or in-solution digestion with trypsin, followed by LC-MS/MS analysis.
-
Quantitative Data:
No specific quantitative data for this compound labeled proteins was found in the publicly available literature. However, the following table illustrates the type of data that can be generated from such experiments to compare the binding of different prey proteins to the bait.
| Prey Protein | Binding Affinity (Kd) | On-rate (ka) (1/Ms) | Off-rate (kd) (1/s) |
| Protein X | Data not available | Data not available | Data not available |
| Protein Y | Data not available | Data not available | Data not available |
| Protein Z | Data not available | Data not available | Data not available |
Application Note 2: Target Identification and Deconvolution
Objective: To identify the cellular protein targets of a small molecule drug using a biotinylated version of the drug.
Workflow Overview:
Caption: Workflow for small molecule target identification using a biotinylated probe.
Experimental Protocol: Small Molecule Target Identification
This protocol describes a chemical proteomics approach to identify the protein targets of a small molecule.
Materials:
-
A derivative of the small molecule of interest conjugated to this compound.
-
Cell lysate or tissue extract.
-
Streptavidin-conjugated magnetic beads or agarose resin.
-
Lysis buffer, Binding/Wash buffer, and Elution buffer.
-
Mass spectrometer.
Procedure:
-
Probe Synthesis: Synthesize a probe by conjugating the small molecule to this compound. It is crucial to ensure that the modification does not abolish the biological activity of the small molecule.
-
Cell Treatment and Lysis: Treat cells with the biotinylated probe. Lyse the cells and prepare a clarified lysate as described in the previous protocol.
-
Affinity Purification:
-
Incubate the cell lysate with streptavidin beads to capture the probe-target complexes.
-
Include a control where the lysate is pre-incubated with an excess of the unlabeled small molecule to competitively inhibit the binding of the biotinylated probe to its specific targets. This will help in distinguishing specific binders from non-specific ones.
-
-
Washing and Elution: Wash the beads extensively to remove non-specific proteins. Elute the bound proteins.
-
Mass Spectrometry and Data Analysis:
-
Identify the eluted proteins using LC-MS/MS.
-
Compare the proteins identified in the probe-treated sample with those from the competition control. Proteins that are significantly less abundant in the competition control are considered specific targets of the small molecule.
-
Quantitative Data:
As with protein-protein interactions, no specific quantitative data for this compound in this application was found. The table below is a template for how such data would be presented.
| Potential Target | Fold Enrichment (Probe vs. Control) | p-value |
| Protein A | Data not available | Data not available |
| Protein B | Data not available | Data not available |
| Protein C | Data not available | Data not available |
Application Note 3: Investigating the Complement System
Objective: To study the interactions of complement proteins, particularly C3 and its fragments, using this compound labeled components.
Background: The complement system is a critical part of the innate immune system. Complement component C3 is a central protein in this cascade. Biotinylation of C3 or its fragments like C3b can be used to study their interactions with other complement proteins, receptors, and regulators.
Signaling Pathway Overview: Complement Activation
Caption: Simplified diagram of the alternative pathway of the complement system.
Experimental Protocol: C3b Binding Assay
This protocol describes how to use biotinylated C3b to study its interaction with other proteins, such as Factor B.
Materials:
-
This compound labeled C3b
-
Purified potential binding partner (e.g., Factor B)
-
Streptavidin-coated microplates
-
Assay buffer (e.g., HBS-P+ buffer)
-
Detection antibody against the binding partner
-
HRP-conjugated secondary antibody
-
Substrate for HRP (e.g., TMB)
-
Plate reader
Procedure:
-
Immobilization of Biotinylated C3b:
-
Coat a streptavidin-coated microplate with this compound labeled C3b by incubating a solution of the labeled protein in the wells.
-
Wash the plate to remove unbound C3b.
-
-
Binding Interaction:
-
Add serial dilutions of the potential binding partner (e.g., Factor B) to the wells.
-
Incubate to allow binding to occur.
-
-
Detection:
-
Wash the plate to remove unbound binding partner.
-
Add a primary antibody specific for the binding partner.
-
Incubate and then wash.
-
Add an HRP-conjugated secondary antibody.
-
Incubate and then wash.
-
Add the HRP substrate and measure the absorbance to quantify the amount of bound protein.
-
-
Data Analysis:
-
Plot the absorbance values against the concentration of the binding partner to generate a binding curve and determine the binding affinity (Kd).
-
Quantitative Data:
No specific quantitative data for this compound in this application was found. The table below is a template for how such data would be presented.
| Binding Partner | Binding Affinity (Kd) to C3b |
| Factor B | Data not available |
| Factor H | Data not available |
| Complement Receptor 1 | Data not available |
Conclusion
This compound is a powerful reagent for the selective biotinylation of cysteine-containing proteins. This enables a wide range of downstream applications that are fundamental to modern biological research and drug discovery. The protocols provided here serve as a general guide for utilizing this compound labeled proteins in protein-protein interaction studies, target identification, and the investigation of complex biological systems like the complement cascade. Researchers are encouraged to optimize these protocols for their specific experimental needs to achieve the most reliable and informative results.
References
APN-C3-Biotin: A Versatile Tool for Fluorescence Microscopy in Thiol-Targeted Labeling
For Researchers, Scientists, and Drug Development Professionals
Application Notes
APN-C3-biotin is a heterobifunctional linker designed for the selective labeling of cysteine residues in proteins.[1][2] This reagent features an APN (Aryl Photoreactive Nitrene) moiety that exhibits high chemoselectivity for the thiol group of cysteine, and a biotin handle for subsequent detection or purification.[1][2] The stable covalent bond formed between the APN group and cysteine makes this compound a robust tool for various applications in fluorescence microscopy.
One of the primary applications of this compound is in the study of protein S-palmitoylation, a reversible post-translational modification where a palmitic acid is attached to a cysteine residue via a thioester linkage. The Acyl-Biotin Exchange (ABE) assay leverages cysteine-reactive probes like this compound to visualize and quantify S-palmitoylated proteins.[3] The ABE assay involves a three-step process:
-
Blocking of free thiols: All free cysteine residues in a protein lysate are first blocked with a non-biotinylated alkylating agent, such as N-ethylmaleimide (NEM).
-
Cleavage of the thioester linkage: The thioester bond of S-palmitoylated cysteines is specifically cleaved with hydroxylamine (HAM), exposing a free thiol group.
-
Labeling with this compound: The newly revealed cysteine residues are then labeled with this compound.
The biotinylated proteins can then be detected using fluorescently-labeled streptavidin conjugates, allowing for visualization and analysis by fluorescence microscopy. This technique enables the study of the subcellular localization and dynamics of S-palmitoylated proteins.
Key Features of this compound:
-
High Chemoselectivity for Cysteine: The APN moiety ensures specific labeling of cysteine residues.
-
Stable Conjugate Formation: The resulting APN-cysteine bond is highly stable, suitable for downstream applications.
-
Biotin Handle for Versatile Detection: The biotin tag allows for highly sensitive detection with streptavidin-fluorophore conjugates.
Data Presentation
The following tables represent typical quantitative data that can be obtained from fluorescence microscopy experiments using this compound in an ABE assay.
Table 1: Quantification of S-Palmitoylation of Protein X in Response to Treatment
| Treatment | Mean Fluorescence Intensity (Arbitrary Units) | Standard Deviation | Fold Change vs. Control |
| Control | 150.2 | 12.5 | 1.0 |
| Drug A | 325.8 | 25.1 | 2.17 |
| Drug B | 85.6 | 9.8 | 0.57 |
Table 2: Subcellular Localization of S-Palmitoylated Proteins
| Cellular Compartment | % of Total Fluorescence Signal (Control) | % of Total Fluorescence Signal (Treated) |
| Plasma Membrane | 65.4 | 45.2 |
| Golgi Apparatus | 20.1 | 35.8 |
| Endoplasmic Reticulum | 10.2 | 12.5 |
| Cytosol | 4.3 | 6.5 |
Experimental Protocols
Protocol 1: Acyl-Biotin Exchange (ABE) Assay for Fluorescence Microscopy
This protocol details the steps for detecting S-palmitoylated proteins in cultured cells using this compound.
Materials:
-
Cultured cells
-
Phosphate-buffered saline (PBS)
-
Lysis Buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 5 mM EDTA, 1% Triton X-100, and protease inhibitors)
-
Blocking Buffer: Lysis Buffer containing 10 mM N-ethylmaleimide (NEM) (prepare fresh)
-
Hydroxylamine (HAM) solution: 0.7 M Hydroxylamine in Lysis Buffer (prepare fresh, pH 7.4)
-
This compound solution: 1 mM in DMSO
-
Streptavidin-fluorophore conjugate (e.g., Streptavidin-Alexa Fluor 488)
-
Bovine Serum Albumin (BSA) for blocking
-
DAPI for nuclear counterstaining
-
Mounting medium
-
Glass coverslips and microscope slides
Procedure:
-
Cell Culture and Treatment: Plate cells on glass coverslips and culture under desired conditions. Treat with compounds of interest if applicable.
-
Cell Lysis and Blocking of Free Thiols: a. Wash cells twice with ice-cold PBS. b. Lyse the cells by incubating with Blocking Buffer for 1 hour at 4°C with gentle agitation.
-
Hydroxylamine Treatment: a. Wash the coverslips three times with Lysis Buffer. b. Incubate the coverslips with HAM solution for 1 hour at room temperature to cleave the palmitoyl thioester bonds. For a negative control, incubate a separate coverslip with Lysis Buffer without HAM.
-
Labeling with this compound: a. Wash the coverslips three times with Lysis Buffer. b. Incubate with 10 µM this compound in Lysis Buffer for 1 hour at room temperature in the dark.
-
Fluorescent Detection: a. Wash the coverslips three times with PBS. b. Block with 3% BSA in PBS for 30 minutes at room temperature. c. Incubate with a fluorescently labeled streptavidin conjugate (e.g., 1:500 dilution of Streptavidin-Alexa Fluor 488) in 1% BSA in PBS for 1 hour at room temperature in the dark.
-
Staining and Mounting: a. Wash the coverslips three times with PBS. b. Counterstain nuclei with DAPI for 5 minutes. c. Wash twice with PBS. d. Mount the coverslips onto microscope slides using an appropriate mounting medium.
-
Fluorescence Microscopy: a. Image the slides using a fluorescence microscope with appropriate filter sets for the chosen fluorophore and DAPI. b. Quantify the fluorescence intensity and analyze the subcellular localization of the signal.
Visualizations
Caption: Workflow of the Acyl-Biotin Exchange (ABE) assay.
Caption: Reaction of this compound with a protein cysteine residue.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing APN-C3-biotin Labeling Efficiency
Welcome to the Technical Support Center for APN-C3-biotin labeling. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for optimizing the covalent labeling of cysteine residues in proteins and other biomolecules with this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a heterobifunctional linker designed for the selective labeling of cysteine residues.[1][2][3][4] It contains an APN (arylpropionitrile) moiety that exhibits high chemoselectivity for the thiol group of cysteine residues through a "thiol-click" reaction, forming a stable thioether bond.[1] The other end of the linker is a biotin molecule, which allows for the detection, purification, and analysis of the labeled protein using streptavidin-based methods.
Q2: What are the main advantages of using this compound?
A2: The primary advantages of this compound include:
-
High Selectivity: The APN group is highly selective for cysteine residues, minimizing off-target labeling of other amino acids like lysine, especially under optimized pH conditions.
-
Stable Conjugate: The resulting APN-cysteine conjugate forms a stable thioether bond, ensuring the integrity of the labeled molecule in various experimental conditions, including in aqueous media, human plasma, and living cells.
-
Versatile Detection: The biotin tag enables straightforward and sensitive detection and purification using the high-affinity interaction between biotin and streptavidin (or avidin).
Q3: What is the optimal pH for the labeling reaction?
A3: For optimal selectivity towards cysteine residues and to minimize potential side reactions with other nucleophilic amino acids like lysine, a pH range of 6.5-7.5 is generally recommended for thiol-reactive labeling. At a more alkaline pH (above 8.0), the reactivity of primary amines (e.g., in lysine residues) increases, which could lead to non-specific labeling.
Q4: Do I need to reduce my protein before labeling?
A4: Yes, it is critical to ensure that the target cysteine residues are in their reduced (free thiol) form to be reactive with the APN moiety. Disulfide bonds between cysteine residues must be cleaved using a reducing agent.
Q5: Can the reducing agent interfere with the labeling reaction?
A5: Yes, common thiol-containing reducing agents like dithiothreitol (DTT) and β-mercaptoethanol will compete with the protein's cysteine residues for reaction with this compound. Therefore, it is essential to remove the reducing agent after the reduction step and before adding the labeling reagent. This can be achieved through methods like dialysis, desalting columns, or spin filtration.
Troubleshooting Guide
This guide addresses common issues encountered during this compound labeling experiments.
| Problem | Potential Cause | Recommended Solution |
| Low or No Labeling Efficiency | 1. Oxidized Cysteine Residues: Target cysteines are in disulfide bonds and not available for reaction. | - Pre-treat the protein with a reducing agent (e.g., 5-10 mM DTT or TCEP) for 30-60 minutes at room temperature. - Crucially , remove the reducing agent completely before adding this compound using a desalting column or dialysis. |
| 2. Suboptimal pH: The reaction buffer pH is too low, leading to protonation of the thiol group and reduced nucleophilicity. | - Ensure the reaction buffer is within the optimal pH range of 6.5-7.5. Use buffers like phosphate-buffered saline (PBS). | |
| 3. Insufficient Molar Excess of this compound: The concentration of the labeling reagent is too low relative to the protein. | - Increase the molar excess of this compound to protein. A starting point is a 10- to 20-fold molar excess. This may need to be optimized for your specific protein. | |
| 4. Short Incubation Time or Low Temperature: The reaction has not proceeded to completion. | - Increase the incubation time (e.g., 2-4 hours at room temperature or overnight at 4°C). - While the reaction can proceed at 4°C, room temperature (20-25°C) will generally result in a faster reaction rate. | |
| Non-Specific Labeling | 1. High pH: The reaction pH is too high (e.g., > 8.0), leading to increased reactivity of other nucleophilic residues like lysine. | - Lower the pH of the reaction buffer to the recommended range of 6.5-7.5 to enhance cysteine selectivity. |
| 2. Excessive Molar Ratio of Labeling Reagent: A very high concentration of this compound may lead to off-target reactions. | - Reduce the molar excess of the labeling reagent. Titrate the concentration to find the optimal balance between labeling efficiency and specificity. | |
| Protein Precipitation During Labeling | 1. Change in Protein Properties: The addition of the biotin label can alter the solubility of the protein. | - Lower the molar ratio of the labeling reagent to reduce the degree of labeling. - Perform the labeling reaction at a lower protein concentration. |
| 2. Solvent Incompatibility: If this compound is dissolved in an organic solvent like DMSO, adding a large volume to the aqueous protein solution can cause precipitation. | - Keep the volume of the organic solvent to a minimum, typically less than 10% of the total reaction volume. | |
| Difficulty in Detecting Labeled Protein | 1. Inefficient Removal of Excess Biotin: Free, unreacted this compound competes with the labeled protein for binding to streptavidin in downstream applications. | - Ensure thorough removal of excess labeling reagent after the reaction using dialysis or size-exclusion chromatography. |
| 2. Low Degree of Labeling: The amount of biotin incorporated per protein molecule is too low for sensitive detection. | - Re-optimize the labeling reaction to increase efficiency (see "Low or No Labeling Efficiency" above). - Use a more sensitive detection method or amplify the signal (e.g., using streptavidin-HRP conjugates with an enhanced chemiluminescent substrate). |
Experimental Protocols
Protocol 1: General Procedure for this compound Labeling of a Protein
This protocol provides a general guideline. Optimal conditions may vary depending on the specific protein and should be determined empirically.
Materials:
-
Protein of interest with at least one cysteine residue
-
This compound
-
Reducing Agent (e.g., DTT or TCEP)
-
Reaction Buffer (e.g., 0.1 M Phosphate Buffer, pH 7.2)
-
Quenching Reagent (e.g., L-cysteine or β-mercaptoethanol)
-
Desalting column or dialysis cassette
-
Anhydrous DMSO or DMF
Procedure:
-
Protein Preparation and Reduction: a. Dissolve the protein in the Reaction Buffer. b. If the protein contains disulfide bonds, add a reducing agent (e.g., a final concentration of 5 mM DTT). c. Incubate for 1 hour at room temperature. d. Crucially , remove the reducing agent using a desalting column or dialysis, exchanging the buffer with fresh, degassed Reaction Buffer.
-
Labeling Reaction: a. Prepare a stock solution of this compound (e.g., 10 mM) in anhydrous DMSO or DMF. b. Immediately before use, add the desired molar excess of the this compound stock solution to the reduced protein solution. A 10- to 20-fold molar excess is a good starting point. c. Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C with gentle mixing.
-
Quenching the Reaction (Optional): a. To stop the reaction, a quenching reagent with a free thiol (e.g., L-cysteine or β-mercaptoethanol) can be added to a final concentration of approximately 10 mM to react with any excess this compound. b. Incubate for 15-30 minutes at room temperature.
-
Removal of Excess Reagent: a. Purify the biotinylated protein from unreacted this compound and quenching reagent using a desalting column or dialysis.
-
Quantification and Storage: a. Determine the concentration of the labeled protein (e.g., using a BCA assay). b. Determine the degree of biotinylation using a HABA assay (see Protocol 2). c. Store the labeled protein under appropriate conditions (e.g., at -20°C or -80°C).
Protocol 2: Quantification of Biotinylation using the HABA Assay
The HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay is a colorimetric method to estimate the amount of biotin incorporated into a protein.
Materials:
-
Biotinylated protein sample (with excess biotin removed)
-
HABA/Avidin solution
-
Spectrophotometer or microplate reader capable of measuring absorbance at 500 nm
Procedure:
-
Prepare HABA/Avidin Solution: Prepare the solution according to the manufacturer's instructions.
-
Measure Baseline Absorbance: a. In a cuvette, add the HABA/Avidin solution (e.g., 900 µL). b. Measure the absorbance at 500 nm. This is the A500 of the HABA/Avidin complex.
-
Measure Sample Absorbance: a. Add a known volume of your biotinylated protein solution (e.g., 100 µL) to the cuvette. b. Mix well and wait for the absorbance reading to stabilize. c. Measure the absorbance at 500 nm. This is the A500 of the HABA/Avidin/Biotin sample.
-
Calculate the Moles of Biotin per Mole of Protein: a. Use the change in absorbance and the molar extinction coefficient of the HABA/Avidin complex (typically provided by the manufacturer) to calculate the concentration of biotin in your sample. b. Knowing the concentration of your protein, you can then calculate the molar ratio of biotin to protein.
Visualizing the Workflow
Experimental Workflow for this compound Labeling
Troubleshooting Logic Diagram
References
Technical Support Center: APN-C3-Biotin Applications
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered when using APN-C3-biotin in experimental workflows. Our goal is to help you minimize non-specific binding and achieve reliable, high-quality data.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is a heterobifunctional linker that contains two key reactive groups:
-
An Azidophenyl (APN) group, which provides exquisite chemoselectivity for cysteine residues on proteins and other biomolecules.
-
A Biotin moiety, which allows for strong and specific binding to streptavidin-based reagents for detection, purification, or immobilization.
This linker is commonly used for:
-
Protein labeling: Specifically tagging proteins at cysteine residues.
-
Bioconjugation studies: Investigating protein-protein interactions and cellular processes.
-
Diagnostic assays: Developing assays that rely on the high-affinity biotin-streptavidin interaction.
Q2: What are the primary causes of non-specific binding when using this compound?
Non-specific binding in assays involving this compound can arise from several factors:
-
Hydrophobic Interactions: The azidophenyl group of the APN linker is aromatic and can participate in hydrophobic interactions with proteins and other biomolecules, leading to non-specific adhesion.
-
Electrostatic Interactions: Charged residues on your target molecule or other components in your sample can interact non-specifically with charged surfaces or other molecules.
-
Endogenous Biotin and Biotin-Binding Proteins: Many biological samples contain endogenous biotin or proteins that naturally bind biotin, which can lead to false-positive signals.
-
Streptavidin/Avidin Properties: While streptavidin has a lower isoelectric point than avidin, both can exhibit non-specific binding to negatively charged molecules.
Troubleshooting Guides
High background and non-specific binding are common challenges in assays utilizing biotinylated molecules. Below are detailed troubleshooting guides for common applications.
High Background in ELISA
Problem: You are observing a high background signal in your ELISA wells, even in your negative controls.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Ineffective Blocking | Optimize your blocking buffer. Casein and non-fat dry milk are often more effective than BSA at preventing non-specific binding to plastic surfaces.[1][2] Consider using commercially available blocking buffers specifically designed for biotin-streptavidin systems. |
| Suboptimal Antibody/Reagent Concentration | Titrate your biotinylated antibody and streptavidin-HRP conjugate to determine the optimal concentrations that provide a good signal-to-noise ratio. |
| Insufficient Washing | Increase the number of wash steps (e.g., from 3 to 5) and the volume of wash buffer. Ensure thorough aspiration of the wells between washes. Adding a non-ionic detergent like Tween 20 (0.05%) to your wash buffer can help reduce hydrophobic interactions. |
| Cross-reactivity of Reagents | Ensure your secondary antibody does not cross-react with other components in your assay. Run controls with each individual component to identify the source of the high background. |
| Contamination of Reagents | Use fresh, high-quality reagents. Ensure your BSA is "IgG-free" to prevent cross-reactivity with antibodies in your assay.[3] |
Non-Specific Binding in Pull-Down Assays
Problem: You are pulling down a large number of non-specific proteins with your this compound labeled bait protein.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Insufficient Blocking of Beads | Pre-block the streptavidin beads with a suitable blocking agent before adding your biotinylated bait. 1-3% BSA or casein in your binding buffer is a good starting point. |
| Non-optimal Washing Conditions | Increase the stringency of your wash buffer. You can achieve this by increasing the salt concentration (e.g., up to 500 mM NaCl) or adding a non-ionic detergent (e.g., 0.1-0.5% Tween 20 or Triton X-100). Perform multiple, thorough wash steps. |
| Hydrophobic Interactions from the APN Linker | The aromatic nature of the azidophenyl group can contribute to hydrophobic non-specific binding. Including a non-ionic detergent in your lysis, binding, and wash buffers is crucial to mitigate this. |
| Presence of Endogenous Biotinylated Proteins | Pre-clear your lysate by incubating it with streptavidin beads alone before adding your biotinylated bait. This will help to remove endogenously biotinylated proteins that could bind to the beads. |
| Incorrect Buffer pH | The pH of your buffers can influence non-specific binding by altering the charge of proteins. Empirically test a range of pH values (e.g., 7.0-8.5) for your binding and wash buffers to find the optimal condition for your specific interaction. |
Quantitative Comparison of Blocking Agents
The choice of blocking agent can significantly impact the level of non-specific binding. Below is a summary of the relative effectiveness of common blocking agents in reducing background signal in an ELISA format.
| Blocking Agent | Typical Concentration | Relative Effectiveness in Reducing Background | Key Considerations |
| Casein/Non-Fat Dry Milk | 1-5% (w/v) | High[1][2] | Highly effective for blocking plastic surfaces. Can interfere with some antibody-antigen interactions. Ensure it is fully dissolved to avoid particulates. |
| Bovine Serum Albumin (BSA) | 1-5% (w/v) | Moderate | Commonly used and generally effective. Use high-purity, IgG-free BSA to avoid cross-reactivity. |
| Fish Gelatin | 0.1-1% (w/v) | Low to Moderate | Less effective at blocking protein-plastic interactions but good for reducing protein-protein non-specific binding. Does not cross-react with mammalian antibodies. |
| Commercial Blocking Buffers | Varies | High | Often contain a proprietary mix of proteins and detergents optimized for low background and high signal-to-noise ratio. |
Experimental Protocols
Protocol: Reducing Non-Specific Binding in a Streptavidin Pull-Down Assay
This protocol provides a step-by-step guide for a pull-down assay with an this compound labeled bait protein, with an emphasis on minimizing non-specific binding.
Materials:
-
Streptavidin-coated magnetic beads
-
Lysis Buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM EDTA, 1% NP-40, with protease inhibitors)
-
Wash Buffer (e.g., 50 mM Tris-HCl pH 7.5, 300 mM NaCl, 0.1% Tween 20)
-
Blocking Buffer (e.g., 3% BSA in Wash Buffer)
-
Elution Buffer (e.g., 2X SDS-PAGE sample buffer)
-
Your cell lysate containing the prey protein(s)
-
Your this compound labeled bait protein
Procedure:
-
Bead Preparation:
-
Resuspend the streptavidin magnetic beads by vortexing.
-
Transfer the desired amount of beads to a microcentrifuge tube.
-
Place the tube on a magnetic stand and remove the storage buffer.
-
Wash the beads twice with 1 mL of Lysis Buffer.
-
-
Bead Blocking:
-
Resuspend the washed beads in 1 mL of Blocking Buffer.
-
Incubate for 1 hour at 4°C with gentle rotation.
-
Pellet the beads on a magnetic stand and discard the supernatant.
-
-
Binding of Biotinylated Bait:
-
Resuspend the blocked beads in 500 µL of Lysis Buffer containing your biotinylated bait protein.
-
Incubate for 1-2 hours at 4°C with gentle rotation.
-
Pellet the beads and wash three times with 1 mL of Wash Buffer to remove unbound bait.
-
-
Pre-clearing of Lysate (Optional but Recommended):
-
While the bait is binding, add 20 µL of blocked streptavidin beads (from a separate preparation) to your cell lysate.
-
Incubate for 1 hour at 4°C with gentle rotation.
-
Pellet the beads to remove non-specifically binding proteins and transfer the supernatant (pre-cleared lysate) to a new tube.
-
-
Incubation with Lysate:
-
Add the pre-cleared lysate to the beads coupled with your biotinylated bait.
-
Incubate for 2-4 hours or overnight at 4°C with gentle rotation.
-
-
Washing:
-
Pellet the beads on a magnetic stand and discard the supernatant.
-
Wash the beads five times with 1 mL of Wash Buffer. For the final wash, transfer the beads to a new microcentrifuge tube to minimize contamination from proteins bound to the tube wall.
-
-
Elution:
-
After the final wash, remove all supernatant.
-
Resuspend the beads in 50 µL of Elution Buffer.
-
Boil the sample at 95-100°C for 5-10 minutes.
-
Pellet the beads and collect the supernatant for analysis by SDS-PAGE and Western blotting.
-
Visualizations
Logical Workflow for Troubleshooting Non-Specific Binding
Caption: A flowchart to guide troubleshooting of non-specific binding.
Signaling Pathway of Biotin-Streptavidin Interaction in an Assay
Caption: The interaction between biotinylated bait and streptavidin.
References
APN-C3-biotin reaction buffer components and pH
Welcome to the technical support center for APN-C3-biotin. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of this compound for cysteine-specific bioconjugation. Here you will find frequently asked questions (FAQs), detailed troubleshooting guides, and experimental protocols to ensure the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
This compound is a heterobifunctional linker designed for the selective labeling of cysteine residues in proteins and other biomolecules.[1][2][3] It contains a 3-arylpropiolonitrile (APN) group that reacts specifically with the thiol group of cysteine, and a biotin moiety that allows for the detection, purification, or tracking of the labeled molecule through its high-affinity interaction with streptavidin or avidin.[3] This "thiol-click reaction" results in a highly stable conjugate, offering an advantage over traditional maleimide-based conjugations.[1]
Q2: What is the recommended reaction buffer and pH for the this compound reaction?
While a universally optimized buffer may vary depending on the specific protein and experimental context, a slightly alkaline pH is recommended to facilitate the thiol-click reaction. Based on protocols for similar APN-thiol conjugations, a buffer with a pH in the range of 8.0 to 9.0 is a good starting point.
Q3: How should I prepare and store this compound?
This compound is soluble in organic solvents such as methanol (MeOH), dimethylformamide (DMF), and dimethyl sulfoxide (DMSO). It is recommended to prepare a concentrated stock solution in one of these solvents and store it at -20°C. Before use, allow the vial to equilibrate to room temperature before opening to prevent condensation. For the reaction, the stock solution can be added to the aqueous reaction buffer, ensuring the final concentration of the organic solvent is low enough to not affect your protein's stability.
Q4: Do I need to reduce my protein before reacting it with this compound?
Yes, if your protein contains disulfide bonds involving the target cysteine residue(s). The APN moiety reacts with free sulfhydryl groups (-SH). Therefore, it is crucial to reduce any disulfide bonds to ensure the availability of the cysteine for conjugation. Mild reducing agents like TCEP (Tris(2-carboxyethyl)phosphine) are recommended. It is critical to remove the reducing agent before adding this compound, as it will compete for the linker.
Troubleshooting Guide
This guide addresses common issues that may be encountered during the conjugation of this compound to a target molecule.
| Problem | Possible Cause | Solution |
| Low or No Conjugation | Inaccessible or oxidized cysteine residues. | Treat the protein with a reducing agent (e.g., TCEP) to ensure the target cysteine has a free thiol group. Consider using a mild denaturant if the cysteine is buried within the protein structure. |
| Competing thiols in the buffer. | Ensure that the reaction buffer is free of any thiol-containing reagents (e.g., DTT, 2-mercaptoethanol) after the initial reduction step. Use a desalting column to remove the reducing agent. | |
| Suboptimal pH of the reaction buffer. | The reaction is pH-dependent. Optimize the pH of the reaction buffer, starting with a range of 8.0-9.0. | |
| Insufficient molar excess of this compound. | Increase the molar ratio of this compound to the protein. A 10- to 20-fold molar excess is a common starting point. | |
| Degraded this compound reagent. | Ensure proper storage of the this compound stock solution at -20°C. Prepare fresh solutions if degradation is suspected. | |
| Protein Precipitation | High concentration of organic solvent. | Minimize the volume of the this compound stock solution added to the reaction mixture to keep the final organic solvent concentration low (typically <10%). |
| Protein instability at the reaction pH. | Confirm that your protein is stable and soluble at the chosen reaction pH. If not, a lower pH may be necessary, which could require a longer reaction time or higher reagent excess. | |
| Non-specific Labeling | Reaction with other nucleophilic residues. | While the APN-cysteine reaction is highly chemoselective, extreme pH conditions or very high molar excess of the linker could potentially lead to side reactions. Adhere to the recommended pH range and optimize the molar ratio. |
Experimental Protocol: General Procedure for Protein Labeling with this compound
This protocol provides a general workflow for the conjugation of this compound to a cysteine-containing protein. Optimization may be required for your specific protein and application.
1. Preparation of Protein and Reagents:
-
Protein Solution: Prepare the protein in a thiol-free buffer (e.g., PBS, HEPES) at a concentration of 1-5 mg/mL.
-
Reduction of Disulfide Bonds (if necessary):
-
Add a 10- to 20-fold molar excess of TCEP to the protein solution.
-
Incubate at room temperature for 30-60 minutes.
-
Remove the TCEP using a desalting column, buffer exchanging into the reaction buffer.
-
-
This compound Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO.
2. Reaction Buffer:
-
A recommended starting buffer is 50 mM sodium borate, pH 8.5. Other amine-free buffers like PBS or HEPES at a pH between 8.0 and 9.0 can also be tested.
3. Conjugation Reaction:
-
Add the desired molar excess (e.g., 10-fold) of the this compound stock solution to the protein solution in the reaction buffer.
-
Incubate the reaction at room temperature for 1-2 hours. The optimal time may vary.
4. Purification of the Conjugate:
-
Remove the unreacted this compound using a desalting column, size-exclusion chromatography, or dialysis.
5. Characterization:
-
Confirm the conjugation and determine the degree of labeling using techniques such as mass spectrometry or a HABA assay to quantify the incorporated biotin.
Visualizing the Workflow and Logic
To aid in understanding the experimental process and troubleshooting logic, the following diagrams are provided.
Caption: A general experimental workflow for labeling a protein with this compound.
Caption: A troubleshooting decision tree for low conjugation efficiency with this compound.
References
Preventing aggregation of proteins during APN-C3-biotin labeling
This guide provides troubleshooting advice and answers to frequently asked questions regarding the prevention of protein aggregation during biotin labeling, with a focus on amine-reactive biotinylation reagents.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of protein aggregation during biotinylation?
Protein aggregation during biotinylation can be triggered by several factors:
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Suboptimal Buffer Conditions: The pH, ionic strength, and composition of the reaction buffer can significantly impact protein stability. A buffer that is not optimal for your specific protein can lead to unfolding and aggregation.
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Excessive Labeling Reagent: High concentrations of the biotinylation reagent can lead to over-labeling of the protein, which can alter its surface charge and hydrophobicity, promoting aggregation.
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Presence of Aggregates in the Starting Material: If the initial protein sample already contains a significant population of aggregates, the labeling process can exacerbate the issue.
-
Inappropriate Incubation Temperature and Time: Prolonged incubation at non-optimal temperatures can lead to protein denaturation and aggregation.
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Protein Concentration: High concentrations of the target protein can increase the likelihood of intermolecular interactions that lead to aggregation.
Q2: How can I optimize the buffer conditions to prevent aggregation?
Optimizing the reaction buffer is a critical step. Here are some key considerations:
-
pH: For amine-reactive labeling (targeting lysines), the pH should be maintained between 7.0 and 8.5. However, the optimal pH for your specific protein's stability might be narrower. It is recommended to perform a pH screen to identify the optimal balance between labeling efficiency and protein stability.
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Buffer Composition: Avoid buffers containing primary amines, such as Tris, as they will compete with the protein for reaction with the biotinylation reagent. Phosphate-buffered saline (PBS) or borate buffers are generally good starting points.
-
Additives: The inclusion of certain additives can enhance protein stability. These can include:
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Sugars: Sucrose or trehalose can act as stabilizers.
-
Glycerol: At concentrations of 5-20%, glycerol can increase the viscosity of the solvent and stabilize the protein.
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Amino Acids: Arginine and glycine can act as aggregation suppressors.
-
Q3: What is the ideal molar ratio of biotinylation reagent to protein?
The optimal molar ratio of biotinylation reagent to protein is highly dependent on the protein itself and the desired degree of labeling. A common starting point is a 20-fold molar excess of the biotinylation reagent. However, this may need to be optimized. It is recommended to perform a titration experiment to determine the ratio that provides sufficient labeling without inducing aggregation.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Visible precipitation or cloudiness after adding biotinylation reagent. | Protein aggregation due to suboptimal buffer conditions or excessive reagent concentration. | 1. Perform a buffer screen to identify the optimal pH and composition for your protein's stability. 2. Reduce the molar excess of the biotinylation reagent. 3. Add stabilizing excipients such as sucrose, glycerol, or arginine to the reaction buffer. |
| Low recovery of soluble protein after purification. | Aggregated protein is being lost during the purification step (e.g., size-exclusion chromatography). | 1. Optimize the labeling conditions to minimize aggregation (see above). 2. Analyze the protein sample by dynamic light scattering (DLS) before and after labeling to quantify aggregation. 3. Consider a different purification method that is more tolerant of small amounts of aggregates, or one that can separate monomers from aggregates effectively. |
| Labeled protein shows reduced activity or binding. | Over-labeling of the protein, particularly at or near the active site. | 1. Reduce the molar ratio of the biotinylation reagent to protein. 2. Decrease the reaction time. 3. If the active site contains critical lysine residues, consider using a different labeling chemistry that targets another functional group (e.g., cysteine-reactive maleimide chemistry). |
Experimental Protocols
Protocol: Optimization of Biotinylation Conditions to Minimize Aggregation
This protocol outlines a general procedure for optimizing the biotinylation of a target protein while minimizing aggregation.
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Initial Protein Quality Control:
-
Prepare your target protein in a suitable amine-free buffer (e.g., PBS, pH 7.4).
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Analyze the purity and aggregation state of the initial protein stock using SDS-PAGE and size-exclusion chromatography (SEC) or dynamic light scattering (DLS). A high-quality, monomeric starting material is crucial.
-
-
Buffer Screening:
-
Set up a series of small-scale labeling reactions in different buffers (e.g., PBS, Borate buffer) and at different pH values (e.g., 7.0, 7.5, 8.0, 8.5).
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Keep the protein concentration and molar ratio of biotinylation reagent constant for this screen.
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After the reaction, assess the level of aggregation in each condition using DLS or by visual inspection for precipitation.
-
-
Titration of Biotinylation Reagent:
-
Using the optimal buffer identified in the previous step, set up a series of labeling reactions with varying molar ratios of the biotinylation reagent to the protein (e.g., 5:1, 10:1, 20:1, 50:1).
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Incubate the reactions for a fixed time (e.g., 1 hour at room temperature or 2 hours on ice).
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Quench the reaction by adding an excess of a primary amine-containing buffer (e.g., Tris-HCl).
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Remove the excess, unreacted biotin using a desalting column or dialysis.
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Analyze the degree of labeling (e.g., using a HABA assay) and the extent of aggregation (e.g., using SEC) for each ratio.
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Table 1: Example Data for Biotinylation Reagent Titration
| Molar Ratio (Biotin:Protein) | Degree of Labeling (Biotin/Protein) | % Monomer (by SEC) |
| 5:1 | 1.2 | 98% |
| 10:1 | 2.5 | 95% |
| 20:1 | 4.8 | 85% |
| 50:1 | 8.1 | 60% |
Table 2: Example Data for Buffer pH Optimization
| Buffer pH | Degree of Labeling (Biotin/Protein) | % Monomer (by SEC) |
| 7.0 | 2.1 | 99% |
| 7.5 | 4.2 | 96% |
| 8.0 | 6.5 | 88% |
| 8.5 | 8.9 | 75% |
Visual Guides
Caption: Workflow for protein biotinylation with integrated quality control steps.
Caption: Troubleshooting flowchart for addressing protein aggregation during labeling.
Technical Support Center: APN-C3-Biotinylation and Cleanup
Welcome to the technical support center for experiments involving APN-C3-biotin. This guide provides detailed troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges encountered during the removal of unreacted this compound from their samples.
Troubleshooting Guide
This section addresses specific issues that may arise during the cleanup phase of your biotinylation experiment.
Issue 1: High background or non-specific signal in downstream applications.
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Possible Cause: Incomplete removal of unreacted this compound. Excess biotin can bind to streptavidin-based detection reagents, leading to false positives or high background noise.[1][2][3]
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Troubleshooting Steps:
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Optimize Removal Method: Evaluate the efficiency of your current cleanup method. For small sample volumes, consider using spin desalting columns.[4][5] For larger volumes, dialysis is a robust option, although it is more time-consuming. Affinity purification with streptavidin beads can also be used to capture biotinylated molecules, effectively removing free biotin in the process.
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Increase Washing Steps: When using desalting columns or affinity beads, increase the number of wash steps to ensure all unbound biotin is removed.
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Quench the Reaction: Before initiating the cleanup, quench the biotinylation reaction by adding a reagent like glycine or Tris to consume any remaining reactive this compound.
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Issue 2: Low yield or loss of biotinylated protein.
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Possible Cause 1: Protein aggregation. Over-biotinylation can increase the hydrophobicity of a protein, leading to aggregation and subsequent loss during cleanup.
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Troubleshooting Steps:
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Reduce the molar ratio of this compound to your protein during the labeling reaction.
-
Consider adding a carrier protein like BSA to prevent your target protein from sticking to surfaces, though be mindful of its potential interference in downstream assays.
-
-
-
Possible Cause 2: Non-optimal cleanup method. Some methods, like certain desalting columns or centrifugal filters, can lead to sample loss, especially with low protein concentrations.
-
Troubleshooting Steps:
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Ensure the sample volume and protein concentration are within the recommended range for the chosen desalting column.
-
For very small sample volumes, consider using micro-dialysis cassettes or magnetic beads for cleanup to minimize sample loss.
-
-
Issue 3: Inconsistent results between biotinylation batches.
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Possible Cause: Variability in the labeling reaction or cleanup process.
-
Troubleshooting Steps:
-
Standardize Protocols: Ensure that all parameters, including reaction time, temperature, buffer composition, and cleanup procedures, are kept consistent between batches.
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Quantify Biotin Incorporation: After each labeling and cleanup, quantify the degree of biotinylation to ensure consistency. Methods like the HABA assay can be used for this purpose. More sensitive and reproducible methods are also available.
-
Perform a Trial Run: For critical experiments, perform a small-scale trial run to optimize the labeling and cleanup conditions before proceeding with the entire sample.
-
Frequently Asked Questions (FAQs)
Q1: What is the most efficient method for removing unreacted this compound?
The most efficient method depends on your specific experimental needs, including sample volume, protein concentration, and downstream application. Here is a comparison of common methods:
| Method | Typical Protein Recovery | % Small Molecule Removal | Speed | Recommended For |
| Spin Desalting Columns | High (>95%) | >95% | Fast (< 15 mins) | Quick removal from small to medium sample volumes (µL to mL range). |
| Dialysis | High | High (with sufficient buffer changes) | Slow (hours to days) | Large sample volumes and when complete removal of small molecules is critical. |
| Affinity Purification (Streptavidin Beads) | Variable (depends on elution) | High | Moderate | Isolating biotinylated molecules from a complex mixture, which inherently removes free biotin. |
| Magnetic Beads | High (>90%) | High | Fast (< 10 mins) | High-throughput applications and processing of multiple small-volume samples simultaneously. |
Q2: How can I confirm that all the unreacted this compound has been removed?
Quantifying the amount of free biotin in your sample post-cleanup is the most direct way. Several commercial kits are available for this purpose, often based on a HABA (4'-hydroxyazobenzene-2-carboxylic acid) dye-avidin binding assay. In this assay, biotin displaces the HABA dye from avidin, causing a measurable change in absorbance. More sensitive fluorescent-based assays are also available.
Q3: Can I use the same cleanup protocol for any protein labeled with this compound?
While the general principles remain the same, the optimal protocol may need to be adjusted based on the specific properties of your protein, such as its size, stability, and isoelectric point. It is always recommended to perform a pilot experiment to determine the best conditions for your specific protein of interest.
Q4: What is this compound and how does it differ from other biotinylation reagents?
This compound is a heterobifunctional linker. It contains a biotin moiety for detection or purification and an APN (aryl-phosphane) group that has a high chemoselectivity for cysteine residues on proteins. This allows for site-specific biotinylation if your protein has available cysteine residues. The stability of the resulting conjugate is a key feature of this reagent.
Experimental Protocols
Protocol 1: Removal of Unreacted this compound using a Spin Desalting Column
This protocol is suitable for rapid cleanup of small to medium sample volumes.
-
Column Preparation:
-
Remove the column's bottom closure and place it into a collection tube.
-
Centrifuge the column for 2 minutes at 1,500 x g to remove the storage buffer.
-
Place the column into a new collection tube and discard the storage buffer.
-
-
Sample Application:
-
Apply your sample containing the biotinylated protein and unreacted this compound slowly to the center of the resin bed.
-
-
Elution:
-
Centrifuge the column for 2 minutes at 1,500 x g.
-
The purified sample containing the biotinylated protein will be in the collection tube. The unreacted this compound will be retained in the resin.
-
Protocol 2: Removal of Unreacted this compound using Dialysis
This protocol is ideal for larger sample volumes and when thorough removal is required.
-
Membrane Preparation:
-
Cut the dialysis tubing to the desired length and hydrate it in the dialysis buffer.
-
-
Sample Loading:
-
Secure one end of the tubing with a clip.
-
Load your sample into the dialysis bag.
-
Secure the other end of the bag with a second clip, ensuring some space is left for potential sample dilution.
-
-
Dialysis:
-
Immerse the dialysis bag in a large volume of dialysis buffer (at least 100 times the sample volume).
-
Stir the buffer gently at 4°C.
-
Change the dialysis buffer every few hours, with at least 3-4 buffer changes over 24-48 hours to ensure complete removal of the unreacted biotin.
-
-
Sample Recovery:
-
Remove the dialysis bag from the buffer and carefully recover your purified sample.
-
Visualizations
Caption: Experimental workflow for protein biotinylation and subsequent cleanup.
References
APN-C3-biotin off-target reactions with other amino acids
Welcome to the technical support center for APN-C3-biotin. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of this compound and to troubleshoot potential experimental challenges, with a particular focus on ensuring the specificity of conjugation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and for what is it used?
A1: this compound is a heterobifunctional linker that contains a 3-arylpropiolonitrile (APN) moiety and a biotin tag.[1][2][3][4][5] It is designed for the selective labeling of cysteine residues in proteins and other biomolecules. The biotin component allows for the subsequent detection or purification of the labeled molecule using streptavidin-based affinity matrices.
Q2: How selective is this compound for cysteine residues?
A2: The APN moiety is reported to have "exquisite chemoselectivity" for cysteine. The thiol group of cysteine is highly nucleophilic and reacts readily with the electron-deficient alkyne of the APN group. This high degree of selectivity makes this compound a superior alternative to other thiol-reactive reagents, such as maleimides, which are known to have off-target reactions with other amino acids like histidine and lysine, and can result in less stable conjugates.
Q3: Can this compound react with amino acids other than cysteine?
A3: While this compound is highly selective for cysteine, the potential for off-target reactions with other nucleophilic amino acids, although minimal, cannot be entirely excluded, especially under non-optimal reaction conditions. Based on the reactivity of similar compounds, the amino acids that could potentially react, albeit at a significantly lower rate than cysteine, include histidine, lysine, and serine. However, one study highlighted that 3-phenylpropiolonitrile is substantially more selective for cysteine compared to maleimide, which showed non-negligible reactions with histidine, glycine, and serine.
Q4: What are the optimal reaction conditions to ensure cysteine-specific labeling?
A4: To maximize the selectivity for cysteine and minimize potential off-target reactions, it is crucial to control the reaction conditions. The following table summarizes the recommended conditions.
| Parameter | Recommended Range | Rationale |
| pH | 7.5 - 9.0 | At this pH, the thiol group of cysteine is sufficiently deprotonated to act as a potent nucleophile, while the reactivity of other potentially cross-reactive groups, such as the epsilon-amino group of lysine, is modulated. |
| Temperature | Room Temperature (20-25°C) | Provides a sufficient rate of reaction for cysteine labeling without significantly increasing the rate of potential off-target reactions. |
| Reaction Time | 2 - 12 hours | This timeframe is generally sufficient for complete labeling of accessible cysteine residues. Longer incubation times may increase the likelihood of minor off-target reactions. |
| Molar Excess of this compound | 5- to 20-fold over protein | A moderate excess ensures efficient labeling of the target cysteine(s). A very large excess should be avoided as it may increase the chance of off-target labeling. |
Q5: How can I confirm that the labeling is specific to my target cysteine residue?
A5: The specificity of the conjugation should be verified experimentally. The most definitive method is peptide mapping using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This technique can identify the exact amino acid residue(s) that have been modified. Other methods include competitive inhibition assays and native mass spectrometry. Detailed protocols for these validation experiments are provided below.
Troubleshooting Guide
This guide addresses common issues that may arise during experiments with this compound.
| Problem | Possible Cause | Recommended Solution |
| Low or No Labeling Yield | Inaccessible Cysteine Residue: The target cysteine may be buried within the protein's three-dimensional structure or involved in a disulfide bond. | - Perform the labeling under partially denaturing conditions (use with caution to avoid irreversible unfolding). - If the cysteine is in a disulfide bond, pre-treat the protein with a reducing agent like TCEP or DTT, followed by removal of the reducing agent before adding this compound. |
| Incorrect Buffer Conditions: The pH of the reaction buffer is outside the optimal range (7.5-9.0). | - Ensure the reaction buffer is within the recommended pH range. Tris and phosphate buffers are commonly used. | |
| Degraded this compound: The reagent may have been improperly stored or handled. | - Use fresh, high-quality this compound. Store the reagent as recommended by the manufacturer, typically desiccated at -20°C. | |
| Lack of Specificity (Suspected Off-Target Labeling) | High Molar Excess of Reagent: Using a very large excess of this compound can drive reactions with less reactive amino acid side chains. | - Perform a titration experiment to determine the optimal molar ratio of this compound to your protein. Start with a lower excess (e.g., 5-fold) and increase if necessary. |
| Prolonged Reaction Time: Extending the incubation time beyond what is necessary can lead to the accumulation of minor off-target products. | - Optimize the reaction time by taking aliquots at different time points and analyzing the extent of labeling. | |
| Non-optimal pH: A very high pH (>9.0) can increase the nucleophilicity of other residues like lysine, potentially leading to off-target reactions. | - Maintain the reaction pH within the recommended range of 7.5-9.0. | |
| Protein Aggregation or Precipitation | Over-labeling: The addition of multiple biotin moieties can alter the protein's surface charge and hydrophobicity, leading to aggregation. | - Reduce the molar excess of this compound. - Purify the labeled protein promptly after the reaction to remove any aggregates. |
| Hydrophobicity of the Linker: The this compound linker may increase the overall hydrophobicity of the protein. | - If aggregation is a persistent issue, consider using a variant of the APN-biotin linker that includes a hydrophilic spacer (e.g., a PEG linker). |
Experimental Protocols
1. Protocol for Verifying Labeling Specificity by Peptide Mapping LC-MS/MS
This protocol provides a definitive method to identify the site(s) of this compound conjugation.
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Sample Preparation:
-
Take two protein samples: one labeled with this compound according to your standard protocol, and an unlabeled control.
-
Denature the proteins using a suitable denaturant (e.g., 8 M urea or 6 M guanidine HCl).
-
Reduce disulfide bonds by adding a reducing agent (e.g., 10 mM DTT) and incubating at 37°C for 1 hour.
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Alkylate free cysteine residues by adding an alkylating agent (e.g., 55 mM iodoacetamide) and incubating in the dark at room temperature for 45 minutes. This step is crucial to prevent disulfide bond reformation and to differentiate between cysteines that were labeled and those that were not.
-
Remove the denaturant and alkylating agent by dialysis or using a desalting column.
-
-
Proteolytic Digestion:
-
Digest the protein samples with a protease of known specificity, such as trypsin, overnight at 37°C.
-
-
LC-MS/MS Analysis:
-
Analyze the resulting peptide mixtures by reverse-phase liquid chromatography coupled to a tandem mass spectrometer.
-
Acquire MS1 scans to identify the precursor ions of the peptides.
-
Acquire MS2 (fragmentation) scans of the peptide ions to determine their amino acid sequences.
-
-
Data Analysis:
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Use a suitable software package to search the MS/MS data against the known sequence of your protein.
-
Identify peptides that show a mass shift corresponding to the mass of the this compound linker.
-
The fragmentation pattern in the MS/MS spectrum will confirm the exact amino acid residue that has been conjugated.
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2. Protocol for Competitive Inhibition Assay to Assess Specificity
This assay can provide indirect evidence of cysteine-specific labeling.
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Prepare Samples:
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Sample A (Control): Your protein of interest.
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Sample B (Blocked): Pre-incubate your protein with a high concentration (e.g., 100-fold molar excess) of a small, unlabeled thiol-reactive compound (e.g., N-ethylmaleimide or free 3-arylpropiolonitrile) to block the target cysteine residue(s).
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Sample C (Test): Your protein of interest.
-
-
Labeling Reaction:
-
Add this compound to Samples A and B under your standard labeling conditions.
-
-
Analysis:
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Analyze the extent of biotinylation in all three samples using a Western blot with a streptavidin-HRP conjugate or an ELISA-based method.
-
-
Interpretation:
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If the labeling is specific to cysteine, you should observe a strong signal in Sample A and a significantly reduced or absent signal in Sample B. This indicates that blocking the cysteine residues prevented the labeling with this compound.
-
Visualizations
Caption: Workflow for assessing off-target reactivity of this compound using mass spectrometry.
Caption: Intended vs. potential off-target reactions of this compound.
References
Impact of reducing agents on APN-C3-biotin labeling
Welcome to the technical support center for APN-C3-biotin labeling. This guide provides troubleshooting advice and answers to frequently asked questions to help researchers, scientists, and drug development professionals successfully use this compound in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a heterobifunctional linker used for the specific biotinylation of cysteine residues in proteins and other biomolecules.[1][2][3][4][5] It contains an arylpropiolonitrile (APN) group that reacts with the thiol group (-SH) of a cysteine residue to form a stable thioether bond. This "thiol-click" reaction is highly chemoselective for cysteines. The other end of the linker has a biotin moiety, which can be used for detection or purification using streptavidin-based methods.
Q2: Can I use reducing agents with this compound?
The use of reducing agents requires careful consideration as they can interfere with the labeling reaction. The compatibility depends on the type of reducing agent used.
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Thiol-based reducing agents (e.g., DTT, β-mercaptoethanol): These are not recommended to be present during the labeling reaction. Since they contain free thiol groups, they will compete with the cysteine residues of your protein for reaction with this compound, leading to significantly lower labeling efficiency.
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Non-thiol-based reducing agents (e.g., TCEP): Tris(2-carboxyethyl)phosphine (TCEP) is a more compatible option as it does not contain a thiol group. However, it is a phosphine-based reducing agent and can potentially react with some thiol-reactive probes. Therefore, it is best practice to remove or quench any excess TCEP before adding the this compound.
Q3: My protein has disulfide bonds that need to be reduced for labeling. What is the recommended procedure?
If your protein requires reduction to expose cysteine residues for labeling, we recommend the following workflow:
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Reduction: Reduce your protein with a 5- to 10-fold molar excess of TCEP. Incubate for 30-60 minutes at room temperature.
-
Removal or Quenching of Excess TCEP:
-
Removal: The most thorough method is to remove excess TCEP using a desalting column or dialysis.
-
Quenching: A faster alternative is to quench the excess TCEP. This can be achieved by adding a reagent that specifically reacts with TCEP without interfering with the subsequent labeling step. One such method is the use of water-soluble PEG-azides, which react with TCEP via a Staudinger reaction.
-
-
Labeling: Immediately after removing or quenching the excess TCEP, add the this compound to your protein solution to initiate the labeling reaction.
Q4: What is the optimal pH for this compound labeling?
The optimal pH for the reaction of thiol-reactive probes is typically near neutral, between 7.0 and 7.5. In this pH range, the cysteine thiol groups are sufficiently nucleophilic to react efficiently with the APN moiety, while the more abundant amine groups (e.g., from lysine residues) are protonated and thus less reactive, ensuring specificity.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low or no biotin labeling | Presence of thiol-based reducing agents (DTT, β-mercaptoethanol) in the reaction buffer. | Remove the reducing agent by dialysis or using a desalting column before adding this compound. If a reducing agent is necessary, use TCEP and follow the recommended workflow for its removal or quenching. |
| Incorrect pH of the reaction buffer. | Ensure the pH of your reaction buffer is between 7.0 and 7.5 for optimal labeling efficiency and specificity. | |
| Insufficiently reduced protein (if applicable). | Optimize the reduction step by adjusting the concentration of TCEP or the incubation time. Confirm reduction using Ellman's reagent or other methods to quantify free thiols. | |
| Degraded this compound. | Prepare a fresh stock solution of this compound in a suitable dry organic solvent like DMSO or DMF immediately before use. Protect stock solutions from light. | |
| Non-specific labeling | pH of the reaction buffer is too high (e.g., > 8.0). | Lower the pH of the reaction buffer to the recommended range of 7.0-7.5. Higher pH can increase the reactivity of other nucleophilic residues like lysines. |
| Protein precipitation during labeling | Protein instability under the experimental conditions. | Optimize buffer components, including ionic strength and the addition of stabilizing agents. Perform the labeling reaction at a lower temperature (e.g., 4°C) for a longer duration. |
Experimental Protocols
Protocol 1: Standard this compound Labeling of a Protein
-
Prepare Protein Sample: Dissolve the protein to be labeled in a suitable buffer (e.g., 100 mM phosphate buffer, pH 7.2) at a concentration of 1-5 mg/mL.
-
Prepare this compound Stock Solution: Immediately before use, dissolve this compound in anhydrous DMSO or DMF to a concentration of 10 mM.
-
Labeling Reaction: Add a 10- to 20-fold molar excess of the this compound stock solution to the protein solution.
-
Incubation: Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C. Protect the reaction from light.
-
Stop Reaction and Remove Excess Label: The reaction can be stopped by adding a small molecule thiol like glutathione or β-mercaptoethanol to quench the unreacted this compound. Remove the excess label and byproducts by dialysis or using a desalting column (e.g., Sephadex G-25).
Protocol 2: Labeling of a Protein Requiring Disulfide Bond Reduction
-
Prepare Protein Sample: Dissolve the protein in a désoxygénated buffer (e.g., 100 mM phosphate buffer, 5 mM EDTA, pH 7.2).
-
Reduction: Add a 10-fold molar excess of TCEP to the protein solution. Incubate for 1 hour at room temperature under an inert atmosphere (e.g., nitrogen or argon) to prevent re-oxidation of thiols.
-
Remove Excess TCEP: Remove the excess TCEP by passing the reaction mixture through a desalting column equilibrated with the désoxygénated reaction buffer.
-
Labeling: Immediately add a 10- to 20-fold molar excess of freshly prepared 10 mM this compound stock solution to the reduced, TCEP-free protein.
-
Incubation and Purification: Follow steps 4 and 5 of the standard protocol, ensuring that all buffers used for purification are désoxygénated if re-oxidation of the protein's thiols is a concern.
Visual Guides
Figure 1. General workflow for this compound labeling of a cysteine-containing protein.
Figure 2. Competitive reaction of this compound with thiol-based reducing agents.
Figure 3. Recommended workflow for labeling proteins that require a reducing agent.
References
- 1. researchgate.net [researchgate.net]
- 2. Chemical Modification of Cysteine with 3-Arylpropriolonitrile Improves the In Vivo Stability of Albumin-Conjugated Urate Oxidase Therapeutic Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protein Denaturing and Reducing Agents | Thermo Fisher Scientific - UK [thermofisher.com]
- 4. Chemical Modification of Cysteine with 3-Arylpropriolonitrile Improves the In Vivo Stability of Albumin-Conjugated Urate Oxidase Therapeutic Protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Rapid, Stable, Chemoselective Labeling of Thiols with Julia- Kocieński Like Reagents: A Serum-Stable Alternative to Maleimide-Based Protein Conjugation - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing APN-C3-Biotin: Your Guide to Efficient Cysteine Biotinylation
Technical Support Center
For researchers, scientists, and drug development professionals utilizing APN-C3-biotin for targeted cysteine modification, this technical support center provides essential guidance on optimizing experimental conditions and troubleshooting common issues. This compound is a heterobifunctional linker with high chemoselectivity for cysteine residues, enabling stable bioconjugation for a variety of applications, including protein labeling and interaction studies.[1][2]
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration for my protein and this compound?
A1: For efficient labeling, it is recommended to start with a protein concentration of 1-10 mg/mL.[3] The molar ratio of this compound to your protein is a critical parameter that often requires empirical optimization. A common starting point is a 10- to 20-fold molar excess of the biotinylation reagent to the protein.[3][4]
Q2: What are the optimal incubation time and temperature for the conjugation reaction?
A2: The ideal incubation time and temperature can vary depending on the specific protein and desired degree of labeling. However, a general guideline is to incubate the reaction for 30-60 minutes at room temperature or for 2 hours to overnight at 4°C. It is advisable to perform a time-course experiment to determine the optimal incubation period for your specific application.
Q3: What buffer conditions are suitable for the reaction?
A3: A buffer with a pH between 6.5 and 7.5 is generally preferred for reactions targeting cysteine residues. It is crucial to use a buffer free of primary amines (e.g., Tris) and thiols (e.g., DTT), as these can compete with the target protein for reaction with the this compound. Phosphate-buffered saline (PBS) is a commonly used reaction buffer.
Q4: How can I remove excess, unreacted this compound after the incubation?
A4: Unreacted biotinylation reagent should be removed to prevent interference in downstream applications. This can be achieved using methods such as dialysis, size-exclusion chromatography (e.g., desalting columns), or spin filtration.
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Low or No Biotinylation | Inactive this compound reagent. | Ensure the reagent has been stored correctly and prepare fresh stock solutions in an anhydrous solvent like DMSO or DMF immediately before use. |
| Presence of interfering substances in the buffer. | Ensure the reaction buffer is free of primary amines (e.g., Tris) and thiols (e.g., DTT). Dialyze the protein against a suitable buffer like PBS before starting the reaction. | |
| Insufficient molar excess of this compound. | Increase the molar ratio of the biotinylation reagent to the protein. Optimization may be required. | |
| Cysteine residues are not accessible or are oxidized. | Ensure the target cysteine residues are reduced and accessible. If necessary, a mild reducing agent like TCEP can be used prior to labeling, but it must be removed before adding the biotinylation reagent. | |
| Protein Precipitation | High concentration of the biotinylation reagent. | Reduce the molar excess of this compound. |
| Protein instability under the reaction conditions. | Optimize the buffer composition, pH, or temperature. Consider a shorter incubation time at a lower temperature. | |
| High Background/Non-specific Binding in Downstream Assays | Incomplete removal of excess this compound. | Ensure thorough removal of unreacted biotinylation reagent using appropriate purification methods like dialysis or size-exclusion chromatography. |
| Non-specific binding of the biotinylated protein. | Include appropriate blocking steps in your downstream assay protocols. For example, use a blocking buffer containing BSA or non-fat dry milk for western blotting or ELISA. |
Experimental Protocols
General Protocol for Protein Biotinylation with this compound
This protocol provides a general starting point. Optimization of molar ratios, incubation time, and temperature is recommended for each specific protein.
Materials:
-
Protein of interest containing accessible cysteine residues
-
This compound
-
Anhydrous DMSO or DMF
-
Reaction Buffer (e.g., Phosphate-Buffered Saline, pH 7.2-7.4)
-
Desalting column or other purification system
Procedure:
-
Prepare the Protein: Dissolve the protein in the Reaction Buffer to a final concentration of 1-10 mg/mL. If the protein solution contains interfering substances like Tris or DTT, perform a buffer exchange into the Reaction Buffer.
-
Prepare this compound Stock Solution: Immediately before use, prepare a stock solution of this compound in anhydrous DMSO or DMF. For example, a 10 mM stock solution.
-
Initiate the Reaction: Add a 10- to 20-fold molar excess of the this compound stock solution to the protein solution. Mix gently.
-
Incubate: Incubate the reaction mixture under one of the following conditions. It is recommended to test both to find the optimal condition for your protein.
-
30-60 minutes at room temperature.
-
2 hours to overnight at 4°C.
-
-
Remove Excess Reagent: After incubation, remove the unreacted this compound using a desalting column, dialysis, or another suitable method to purify the biotinylated protein.
-
Verification (Optional but Recommended): The efficiency of biotinylation can be assessed using techniques such as a HABA assay, streptavidin-HRP dot blot, or mass spectrometry.
Data Presentation: Incubation Parameters
| Parameter | Condition 1 | Condition 2 | Recommendation |
| Temperature | Room Temperature | 4°C | Start with room temperature for faster kinetics; use 4°C for sensitive proteins or to minimize potential degradation. |
| Time | 30 - 60 minutes | 2 hours - Overnight | Shorter times at room temperature may be sufficient. Longer incubation at 4°C can increase labeling efficiency for some proteins. |
Visualization
Experimental Workflow for this compound Conjugation
Caption: Workflow for protein biotinylation using this compound.
References
Solving solubility issues with APN-C3-biotin
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered when working with APN-C3-biotin, with a focus on resolving solubility challenges.
Troubleshooting Guide: Solubility Issues
Problem: this compound is not dissolving.
This compound, like many heterobifunctional linkers, has limited solubility in aqueous buffers. Proper preparation of a concentrated stock solution in an organic solvent is crucial for successful experiments.
Possible Causes and Solutions:
| Cause | Recommended Action |
| Incorrect Solvent | This compound is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), and Methanol (MeOH).[1] It is sparingly soluble in aqueous buffers.[2] Prepare a stock solution in anhydrous DMSO or DMF. |
| Low-Quality Solvent | Moisture in organic solvents can reduce the solubility and stability of the reagent. Use fresh, anhydrous (water-free) DMSO or DMF to prepare stock solutions. |
| Precipitation in Aqueous Buffer | Adding a concentrated organic stock solution directly to an aqueous buffer can cause the compound to precipitate. To prepare a working solution, dilute the stock solution by adding it dropwise to the aqueous buffer while vortexing to ensure rapid mixing. The final concentration of the organic solvent in the aqueous solution should be minimized, typically below 20%, to avoid detrimental effects on proteins.[3] |
| Low Temperature | If the stock solution has been stored at low temperatures, allow it to warm to room temperature before use to ensure the compound is fully dissolved. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
A1: The recommended solvents for preparing a stock solution of this compound are anhydrous DMSO, DMF, or MeOH.[1] For most biological applications, DMSO is a common choice.
Q2: What is the recommended storage condition for this compound?
A2: this compound should be stored at -20°C.[4]
Q3: My protein precipitates after labeling with this compound. What could be the cause?
A3: Protein precipitation after biotinylation can be due to over-modification. The addition of multiple hydrophobic biotin molecules can alter the protein's surface properties and lead to aggregation. To address this, consider reducing the molar excess of this compound in the labeling reaction.
Q4: Can I use buffers containing primary amines, like Tris or glycine, during the conjugation step?
A4: While this compound is a thiol-reactive probe that primarily targets cysteine residues, it is good practice to avoid primary amine-containing buffers if there is any potential for non-specific reactions, depending on the full structure of the linker. For thiol-reactive labeling, the reaction is typically performed at a pH between 7 and 7.5.
Q5: How can I remove unreacted this compound after the labeling reaction?
A5: Unreacted this compound can be removed using standard techniques such as dialysis, gel filtration (desalting columns), or spin filtration.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Allow the vial of this compound to warm to room temperature before opening.
-
Add a sufficient volume of anhydrous DMSO to the vial to achieve a desired stock concentration (e.g., 10 mM).
-
Vortex the solution until the this compound is completely dissolved.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C.
Protocol 2: General Protocol for Protein Labeling with this compound
This protocol provides a general guideline. The optimal conditions may vary depending on the specific protein and experimental goals.
-
Protein Preparation:
-
Dissolve the protein to be labeled in a suitable buffer (e.g., PBS, pH 7.2-7.5) at a concentration of 1-10 mg/mL.
-
If the protein contains disulfide bonds that need to be labeled, they must first be reduced. This can be achieved by incubating the protein with a reducing agent like Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP). If DTT is used, it must be removed before adding the this compound. TCEP does not need to be removed.
-
-
Labeling Reaction:
-
Calculate the required volume of the this compound stock solution to achieve the desired molar excess over the protein (a 10-20 fold molar excess is a common starting point).
-
Slowly add the this compound stock solution to the protein solution while gently vortexing.
-
Incubate the reaction at room temperature for 2 hours or overnight at 4°C, protected from light.
-
-
Removal of Excess Reagent:
-
Purify the biotinylated protein from the unreacted this compound using a desalting column, dialysis, or spin filtration.
-
-
Verification of Labeling (Optional):
-
The degree of biotinylation can be determined using methods such as the HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay or by mass spectrometry.
-
Visualizations
Caption: Troubleshooting workflow for dissolving this compound.
Caption: General workflow for chemoproteomics using this compound.
References
Validation & Comparative
APN-C3-Biotin vs. Maleimide-Based Biotinylation: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, the precise and stable attachment of biotin to proteins is paramount for a multitude of applications, from affinity purification to cellular imaging and drug targeting. The choice of biotinylation chemistry can significantly impact the reliability and reproducibility of experimental results. This guide provides an objective comparison of a newer, innovative technology, APN-C3-biotin, with the conventional maleimide-based approach for cysteine-specific biotinylation, supported by experimental data to inform your selection of the optimal reagent.
This guide delves into the reaction mechanisms, stability, and specificity of both methods, offering detailed experimental protocols and a clear, data-driven comparison to facilitate informed decisions in your research endeavors.
At a Glance: Key Performance Metrics
| Feature | This compound | Maleimide-Based Biotinylation |
| Target Residue | Cysteine | Cysteine |
| Reaction Chemistry | Thiol-Click Reaction (Michael Addition-type) | Michael Addition |
| Bond Formed | Stable Thioether | Thiosuccinimide (Thioether) |
| Conjugate Stability | High stability in aqueous media, human plasma, and living cells.[1][2] | Prone to retro-Michael addition and thiol exchange in the presence of endogenous thiols (e.g., glutathione), leading to conjugate instability.[3] |
| Specificity | Exquisite chemoselectivity for cysteine residues.[1][2] | Highly selective for thiols at pH 6.5-7.5. Potential for off-target reactions with amines (e.g., lysine) at pH > 7.5. |
| Reaction pH | Typically performed at or near neutral pH. | Optimal at pH 6.5-7.5. |
| Reaction Speed | Generally fast. | Generally fast. |
Delving into the Chemistry: Reaction Mechanisms
Understanding the underlying chemical reactions is crucial for optimizing labeling experiments and troubleshooting potential issues.
This compound: A Stable Thiol-Click Reaction
This compound utilizes a 3-arylpropiolonitrile (APN) moiety that exhibits exceptional reactivity and selectivity towards the thiol group of cysteine residues. The reaction proceeds via a thiol-click mechanism, forming a highly stable thioether bond. This bond is resistant to hydrolysis and exchange reactions, ensuring the integrity of the biotinylated conjugate in complex biological environments.
Maleimide-Based Biotinylation: The Conventional Approach
Maleimide-based reagents react with cysteine thiols through a Michael addition, forming a thiosuccinimide linkage. This reaction is highly efficient and specific for thiols within a narrow pH range of 6.5-7.5. However, a significant drawback of this chemistry is the reversibility of the formed bond. The thiosuccinimide linkage is susceptible to a retro-Michael reaction, leading to deconjugation, and can also undergo exchange reactions with other thiols present in the biological milieu, such as glutathione. This instability can lead to a loss of the biotin label and potential off-target effects.
Head-to-Head Comparison: Stability is Key
The primary advantage of this compound over maleimide-based reagents lies in the superior stability of the resulting conjugate. This is particularly critical for in vivo studies and applications where long-term stability in plasma or cellular environments is required.
A study directly comparing the stability of a human serum albumin (HSA) conjugate prepared using either a maleimide or an APN linker demonstrated the significantly enhanced stability of the APN-conjugate. In vitro incubation under blood-like conditions resulted in substantial cleavage of the maleimide-linked conjugate, whereas the APN-linked conjugate remained intact. Furthermore, pharmacokinetic studies in vivo revealed a significantly longer serum half-life for the APN-conjugated protein, highlighting the improved stability of the thiol-APN linkage in a physiological setting.
Quantitative Stability Data Summary
| Conjugate | Condition | Observation | Reference |
| AgUox-MAL-HSA | 5-day incubation in vitro | Substantial cleavage observed | |
| AgUox-APN-HSA | 5-day incubation in vitro | No cleavage observed | |
| AgUox-MAL-HSA | In vivo (late phase) | Serum half-life (t½) = 12.0 h | |
| AgUox-APN-HSA | In vivo (late phase) | Serum half-life (t½) = 17.1 h |
Experimental Protocols
Below are detailed protocols for the biotinylation of a model protein (e.g., an antibody with accessible cysteine residues) using both this compound and a standard maleimide-biotin reagent.
Experimental Workflow Overview
Protocol 1: Biotinylation with this compound
Materials:
-
Protein to be labeled (e.g., IgG)
-
This compound
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.4
-
Anhydrous DMSO or DMF
-
Desalting columns
Procedure:
-
Protein Preparation:
-
Dissolve the protein in the reaction buffer to a final concentration of 1-10 mg/mL.
-
If targeting cysteine residues involved in disulfide bonds, reduction will be necessary. Incubate the protein with a 10- to 20-fold molar excess of a reducing agent like TCEP for 30-60 minutes at room temperature.
-
Remove the reducing agent immediately before biotinylation using a desalting column equilibrated with the reaction buffer.
-
-
Preparation of this compound Stock Solution:
-
Allow the vial of this compound to equilibrate to room temperature before opening.
-
Prepare a 10 mM stock solution by dissolving the reagent in anhydrous DMSO or DMF. Vortex briefly to ensure complete dissolution.
-
-
Biotinylation Reaction:
-
Calculate the required volume of the this compound stock solution to achieve a 10- to 20-fold molar excess over the protein.
-
While gently vortexing the protein solution, add the calculated volume of the this compound stock solution.
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.
-
-
Purification:
-
Remove excess, unreacted this compound using a desalting column equilibrated with a suitable storage buffer (e.g., PBS).
-
-
Determination of Biotin Incorporation (Optional):
-
The degree of biotinylation can be estimated using a HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay.
-
Protocol 2: Biotinylation with Maleimide-Biotin
Materials:
-
Protein to be labeled (e.g., IgG)
-
Maleimide-biotin reagent (e.g., Maleimide-PEG4-Biotin)
-
Reaction Buffer: Phosphate buffer (50-100 mM), pH 6.5-7.5, containing 1-5 mM EDTA. Avoid amine-containing buffers like Tris.
-
Anhydrous DMSO or DMF
-
Desalting columns
-
Quenching Solution: 1 M Tris-HCl, pH 8.0 or free cysteine/β-mercaptoethanol.
Procedure:
-
Protein Preparation:
-
Dissolve the protein in the reaction buffer to a final concentration of 1-10 mg/mL.
-
If necessary, reduce disulfide bonds as described in the this compound protocol. It is critical to completely remove the reducing agent before adding the maleimide reagent.
-
-
Preparation of Maleimide-Biotin Stock Solution:
-
Prepare a 10 mM stock solution of the maleimide-biotin reagent in anhydrous DMSO or DMF immediately before use. Maleimide reagents are susceptible to hydrolysis in aqueous solutions.
-
-
Biotinylation Reaction:
-
Add a 10- to 20-fold molar excess of the maleimide-biotin stock solution to the protein solution.
-
Incubate for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.
-
-
Quenching and Purification:
-
(Optional but recommended) Quench the reaction by adding a quenching solution to a final concentration of 20-50 mM to react with any excess maleimide reagent. Incubate for 15-30 minutes.
-
Purify the biotinylated protein from excess reagent and reaction byproducts using a desalting column.
-
-
Determination of Biotin Incorporation (Optional):
-
Assess the degree of labeling using a HABA assay.
-
Conclusion and Recommendations
For applications demanding high stability and specificity, particularly in complex biological systems or for in vivo studies, this compound presents a superior alternative to traditional maleimide-based biotinylation. The irreversible and highly selective nature of the APN-cysteine conjugation minimizes the risk of label loss and off-target effects, leading to more reliable and reproducible data.
While maleimide-based reagents can be effective for in vitro applications where the conjugate is not exposed to high concentrations of endogenous thiols for extended periods, researchers should be aware of the inherent instability of the thiosuccinimide linkage. For any application where conjugate stability is a critical parameter, the use of this compound is strongly recommended. The adoption of this advanced biotinylation chemistry can significantly enhance the quality and reliability of experimental outcomes in proteomics, drug discovery, and diagnostics.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Selective irreversible chemical tagging of cysteine with 3-arylpropiolonitriles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Chemical Modification of Cysteine with 3-Arylpropriolonitrile Improves the In Vivo Stability of Albumin-Conjugated Urate Oxidase Therapeutic Protein - PMC [pmc.ncbi.nlm.nih.gov]
Validating APN-C3-Biotin Conjugation by Mass Spectrometry: A Comparative Guide
For researchers, scientists, and drug development professionals, the precise and stable labeling of proteins is paramount for accurate downstream analysis. This guide provides an objective comparison of APN-C3-biotin, a cysteine-selective biotinylation reagent, with other common alternatives, supported by experimental data and detailed protocols for validation by mass spectrometry.
This compound is a heterobifunctional linker that offers exquisite chemoselectivity for cysteine residues.[1] Its superior stability in aqueous media, human plasma, and living cells makes it a promising tool for a variety of bioconjugation applications.[1] This guide will delve into the specifics of validating this conjugation, ensuring confidence in your experimental results.
Performance Comparison of Cysteine-Specific Biotinylation Reagents
The choice of biotinylation reagent can significantly impact the outcome of an experiment. Here, we compare key performance metrics of this compound with a commonly used alternative, Maleimide-PEG2-Biotin.
| Feature | This compound | Maleimide-PEG2-Biotin |
| Target Residue | Cysteine | Cysteine |
| Conjugate Stability | High stability of the APN-cysteine bond.[1] | Thioether bond can be susceptible to retro-Michael addition and thiol exchange. |
| Specificity | High chemoselectivity for cysteine thiols.[1] | Highly selective for thiols within the optimal pH range. |
| Mass Spectrometry Validation | Readily validated by identifying the mass shift corresponding to the this compound modification on cysteine-containing peptides. | Validated by detecting the mass addition of the maleimide-biotin reagent on cysteine residues. As little as 2% of cysteine residues with free sulfhydryls can be detected.[2] |
Experimental Protocols
Accurate validation of biotin conjugation is critical. The following protocols provide a framework for conjugating a protein with this compound and preparing it for mass spectrometric analysis.
This compound Conjugation Protocol
-
Protein Preparation: Ensure the protein to be biotinylated is in an amine-free buffer, such as Phosphate-Buffered Saline (PBS), at a concentration of 1-10 mg/mL. If the protein solution contains primary amines (e.g., Tris buffer), exchange it into PBS by dialysis or using a desalting column.
-
Reagent Preparation: Immediately before use, dissolve this compound in an organic solvent like DMSO or DMF to create a stock solution.
-
Conjugation Reaction: Add a 10-20 fold molar excess of the this compound stock solution to the protein solution. The optimal molar ratio may need to be determined empirically for each protein.
-
Incubation: Allow the reaction to proceed for 30-60 minutes at room temperature or for 2 hours at 4°C.
-
Removal of Excess Reagent: Remove unreacted this compound by dialysis against PBS or by using a desalting spin column.
Mass Spectrometry Sample Preparation
This protocol is adapted from established methods for the analysis of biotinylated proteins.
-
Reduction and Alkylation: For proteins with disulfide bonds that need to be accessible for analysis, reduce the protein with a reducing agent like Dithiothreitol (DTT) and alkylate the free cysteines with a reagent such as iodoacetamide. This step should be omitted if the goal is to specifically label native free cysteines.
-
Protein Digestion: Digest the biotinylated protein into smaller peptides using a protease such as trypsin. An in-solution or in-gel digestion can be performed. A two-stage digestion with Lys-C followed by trypsin can improve digestion efficiency.
-
Enrichment of Biotinylated Peptides (Optional but Recommended): To increase the detection sensitivity of biotinylated peptides, an enrichment step is highly recommended. This can be achieved using streptavidin or neutravidin-coated beads, or anti-biotin antibodies.
-
Incubate the peptide digest with the affinity beads to capture the biotinylated peptides.
-
Wash the beads extensively to remove non-specifically bound peptides.
-
Elute the biotinylated peptides from the beads. For reagents with a cleavable linker, elution can be achieved by cleaving the linker. For standard biotin, elution can be performed using harsh conditions (e.g., high concentration of organic solvent and acid) or by on-bead digestion.
-
-
Peptide Cleanup: Desalt the peptide mixture using a C18 spin column or similar reversed-phase chromatography material to remove salts and other contaminants that can interfere with mass spectrometry analysis.
-
LC-MS/MS Analysis: Analyze the prepared peptides using a high-resolution mass spectrometer, such as an Orbitrap, coupled to a nano-liquid chromatography system.
-
Separate the peptides on a C18 analytical column using a gradient of increasing organic solvent.
-
Acquire tandem mass spectra (MS/MS) of the eluting peptides.
-
-
Data Analysis:
-
Search the acquired MS/MS data against a protein database using a search engine like Sequest or Mascot.
-
Specify the mass of the this compound modification on cysteine residues as a variable modification in the search parameters.
-
The identification of peptides with this specific mass shift on cysteine residues confirms the successful conjugation.
-
Signature fragment ions of biotinylated peptides can also be used to confirm the presence of the modification.
-
Visualizing the Workflow and Key Relationships
To better understand the experimental process and the underlying principles, the following diagrams illustrate the key steps and concepts.
Caption: Workflow for this compound conjugation and mass spectrometry validation.
Caption: Data analysis workflow for confirming this compound conjugation.
References
A Researcher's Guide to Confirming Cysteine-Specific Labeling: A Comparative Analysis of APN-C3-Biotin and Maleimide-Biotin
For researchers, scientists, and drug development professionals, the precise and specific labeling of cysteine residues on proteins is a critical technique for a myriad of applications, from proteomic studies to the development of antibody-drug conjugates. This guide provides an objective comparison of a newer cysteine-reactive probe, APN-C3-biotin, with the widely used alternative, maleimide-biotin. We present supporting experimental methodologies to validate and quantify labeling specificity and efficiency.
Introduction to Cysteine-Specific Biotinylation Reagents
This compound is a heterobifunctional linker that utilizes a 3-arylpropiolonitrile (APN) moiety for its reaction with cysteine residues. This reagent is purported to offer high chemoselectivity for the thiol group of cysteine, forming a stable vinyl thioether linkage. The biotin component allows for the subsequent detection or purification of the labeled protein.[1][2]
Maleimide-Biotin is a well-established reagent for cysteine modification. The maleimide group reacts with the sulfhydryl group of cysteine via a Michael addition reaction to form a stable thioether bond. While widely used, maleimide-based reagents can exhibit off-target reactivity, particularly with lysine residues at alkaline pH, and the stability of the resulting conjugate can be a concern in certain biological environments.[3][4][5]
Comparative Analysis: this compound vs. Maleimide-Biotin
While direct, peer-reviewed comparative studies quantifying the performance of this compound against maleimide-biotin are not extensively available, we can extrapolate a comparison based on their underlying chemistries and data from analogous compounds. The following table summarizes the key performance parameters.
| Feature | This compound | Maleimide-Biotin | Supporting Evidence/Rationale |
| Reaction Mechanism | Thiol-yne addition | Michael addition | Based on the chemical nature of the reactive moieties. |
| Claimed Specificity | High for Cysteine | Good for Cysteine, but potential off-target reaction with Lysine at higher pH. | APN chemistry is reported to be highly chemoselective for thiols. Maleimide reactivity with amines is a known phenomenon. |
| Conjugate Stability | High, stable in aqueous media and plasma | Susceptible to retro-Michael reaction leading to deconjugation, especially in the presence of other thiols. | Studies on APN conjugates suggest high stability. The instability of the maleimide-thiol linkage is well-documented. |
| Reaction Conditions | Typically pH 7-9 | Optimal at pH 6.5-7.5 to minimize off-target reactions. | Thiol-yne and Michael addition reactions are pH-dependent. |
Experimental Protocols for Validation of Cysteine-Specific Labeling
To rigorously confirm cysteine-specific labeling and compare the efficacy of this compound and maleimide-biotin, a series of validation experiments are essential.
Diagram: General Workflow for Cysteine-Specific Labeling and Validation
Caption: Workflow for cysteine-specific labeling and validation.
Quantification of Labeling Efficiency using a Biotin-Avidin Competitive Assay
This protocol allows for the determination of the molar ratio of biotin to protein, providing a quantitative measure of labeling efficiency. The HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay is a common colorimetric method for this purpose.
Protocol:
-
Prepare a standard curve: Use known concentrations of free biotin to create a standard curve by measuring the decrease in absorbance at 500 nm of the HABA-avidin complex.
-
Prepare samples: Dilute the biotinylated protein samples to a concentration within the linear range of the standard curve.
-
Assay:
-
Add 180 µL of the HABA/Streptavidin solution to microplate wells.
-
Measure the initial absorbance at 500 nm.
-
Add 20 µL of the biotinylated protein sample or standard to the wells.
-
Incubate for 10-15 minutes at room temperature.
-
Measure the final absorbance at 500 nm.
-
-
Calculate Biotin Concentration: Determine the concentration of biotin in your protein sample by comparing the change in absorbance to the standard curve.
-
Calculate Molar Substitution Ratio (MSR):
-
Determine the protein concentration of your labeled sample (e.g., via Bradford or BCA assay).
-
Calculate the MSR: (moles of biotin) / (moles of protein).
-
Confirmation of Labeling by Western Blot
A straightforward method to confirm that the protein has been biotinylated.
Protocol:
-
SDS-PAGE: Separate the biotinylated protein sample and a non-biotinylated control by SDS-PAGE.
-
Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Streptavidin-HRP Incubation: Incubate the membrane with a streptavidin-HRP conjugate (diluted in blocking buffer) for 1 hour at room temperature.
-
Washing: Wash the membrane three times with TBST for 5-10 minutes each.
-
Detection: Add an ECL substrate and visualize the signal using a chemiluminescence imaging system. A band should appear for the biotinylated protein but not for the control.
Identification of the Labeled Cysteine Residue by Mass Spectrometry
This is the definitive method to confirm that the biotin label is attached to a cysteine residue.
Protocol:
-
In-solution or In-gel Digestion:
-
Denature the biotinylated protein (e.g., with urea or SDS).
-
Reduce disulfide bonds (if not already done) with DTT.
-
Alkylate free cysteines with a non-biotinylated alkylating agent (e.g., iodoacetamide) to block any unreacted cysteines.
-
Digest the protein into peptides using a protease such as trypsin.
-
-
Enrichment of Biotinylated Peptides (Optional but Recommended):
-
Incubate the peptide digest with streptavidin-coated beads to capture the biotinylated peptides.
-
Wash the beads extensively to remove non-biotinylated peptides.
-
Elute the biotinylated peptides from the beads.
-
-
LC-MS/MS Analysis:
-
Analyze the peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
-
Data Analysis:
-
Search the MS/MS data against the protein sequence database, specifying the mass modification corresponding to the this compound or maleimide-biotin on cysteine residues. The identification of a peptide with this modification confirms the labeling of that specific cysteine. Fragmentation patterns can also provide signature ions for the biotin tag.
-
Diagram: Mass Spectrometry Workflow for Labeled Site Identification
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Chemical Modification of Cysteine with 3-Arylpropriolonitrile Improves the In Vivo Stability of Albumin-Conjugated Urate Oxidase Therapeutic Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Not So Bioorthogonal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent developments in chemical conjugation strategies targeting native amino acids in proteins and their applications in antibody–drug conjugates - Chemical Science (RSC Publishing) DOI:10.1039/D1SC02973H [pubs.rsc.org]
A Comparative Guide to Western Blot Analysis of Cysteine-Labeled Proteins: Featuring APN-C3-Biotin
For researchers, scientists, and drug development professionals, the specific labeling and subsequent detection of proteins are crucial for understanding complex biological processes. This guide provides a comprehensive comparison of methodologies for the Western blot analysis of proteins labeled at cysteine residues, with a special focus on the use of APN-C3-biotin. We will delve into a comparison with other common thiol-reactive biotinylation reagents, offering supporting experimental protocols and data to inform your selection of the most suitable technique for your research needs.
Comparison of Thiol-Reactive Biotinylation Reagents
The selection of a biotinylation reagent for labeling cysteine residues is a critical step that can significantly impact the outcome of a Western blot analysis. The ideal reagent should offer high selectivity for cysteine, excellent labeling efficiency, and result in a stable conjugate that can be robustly detected. Here, we compare this compound with other commonly used thiol-reactive biotinylation reagents.
This compound is a heterobifunctional linker that contains an azidophenyl (APN) group for chemoselective reaction with cysteine residues and a biotin moiety for detection.[1][2][3] This "thiol-click reaction" is reported to form a highly stable conjugate.[1] Alternative popular choices for cysteine modification include reagents with maleimide or iodoacetamide functional groups.
| Feature | This compound (Azidophenyl-based) | Maleimide-Biotin | Iodoacetyl-Biotin |
| Reactive Group | Azidophenyl | Maleimide | Iodoacetamide |
| Target Residue | Cysteine | Cysteine | Cysteine |
| Reaction Type | Thiol-Click Reaction | Michael Addition | Nucleophilic Substitution |
| Reaction pH | Neutral to slightly basic | 6.5 - 7.5 | 7.5 - 8.5 |
| Selectivity | High for Cysteine | High for Cysteine, but can show some off-target labeling of lysine at higher pH. | High for Cysteine, but can also react with other nucleophiles like histidine and methionine. |
| Stability of Linkage | Reported to be highly stable in aqueous media and human plasma.[1] | Stable thioether bond. | Stable thioether bond, but can be light-sensitive. |
| Labeling Efficiency | High chemoselectivity suggests good efficiency. Quantitative data in direct comparison to other reagents in Western blots is limited. | Generally high, with coupling efficiencies reported in the range of 70-90% under optimal conditions. | Highly specific for cysteine residues with minimal non-specific labeling at optimal dye:thiol ratios. |
| Potential for Reversibility | Typically forms a stable, non-reversible bond. | Can be reversed under specific conditions if a reducible spacer arm is incorporated. | Forms a stable, non-reversible bond. |
Experimental Protocols
Detailed methodologies are essential for reproducible and reliable results. Below are protocols for key experiments related to the Western blot analysis of biotin-labeled proteins.
Protocol 1: Biotinylation of Cysteine-Containing Proteins with a Thiol-Reactive Probe
This protocol provides a general framework for labeling proteins with a cysteine-reactive biotinylation reagent like this compound, maleimide-biotin, or iodoacetyl-biotin.
Materials:
-
Purified protein with accessible cysteine residues
-
Thiol-reactive biotinylation reagent (e.g., this compound, Maleimide-PEG-Biotin, or Iodoacetyl-Biotin)
-
Reaction Buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.2-8.0)
-
Reducing agent (e.g., TCEP or DTT) - optional, for reducing disulfide bonds
-
Desalting column
Procedure:
-
Protein Preparation: If necessary, reduce disulfide bonds in the protein sample by incubation with a 10-fold molar excess of TCEP for 30 minutes at room temperature. If using DTT, it must be removed prior to biotinylation.
-
Biotinylation Reagent Preparation: Dissolve the thiol-reactive biotinylation reagent in an appropriate solvent (e.g., DMSO or DMF) to create a stock solution (e.g., 10 mM).
-
Labeling Reaction: Add a 10- to 20-fold molar excess of the biotinylation reagent to the protein solution. The optimal ratio may need to be determined empirically.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.
-
Quenching (Optional): The reaction can be quenched by adding a small molecule thiol such as β-mercaptoethanol or cysteine to a final concentration of 10-20 mM.
-
Removal of Excess Biotin: Separate the biotinylated protein from unreacted biotinylation reagent using a desalting column equilibrated with a suitable storage buffer (e.g., PBS).
Protocol 2: Dot Blot Assay for Quantifying Biotinylation Efficiency
A dot blot is a simple method to semi-quantitatively assess the efficiency of protein biotinylation before proceeding to more complex experiments like Western blotting.
Materials:
-
Biotinylated protein sample
-
Unlabeled protein (as a negative control)
-
Biotinylated control protein with a known biotin-to-protein ratio (as a positive control)
-
Nitrocellulose or PVDF membrane
-
Tris-buffered saline with Tween 20 (TBST)
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Streptavidin-HRP conjugate
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Sample Preparation: Prepare serial dilutions of your biotinylated protein, the unlabeled control, and the biotinylated standard.
-
Membrane Application: Spot 1-2 µL of each dilution directly onto the nitrocellulose or PVDF membrane. Allow the spots to dry completely.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation.
-
Streptavidin-HRP Incubation: Incubate the membrane with a diluted solution of streptavidin-HRP in blocking buffer for 1 hour at room temperature.
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.
-
Detection: Incubate the membrane with a chemiluminescent substrate according to the manufacturer's instructions.
-
Imaging: Capture the chemiluminescent signal using an appropriate imaging system.
-
Analysis: Compare the signal intensity of your biotinylated protein dilutions to those of the biotinylated standard to estimate the relative labeling efficiency.
Protocol 3: Western Blot Analysis of Biotinylated Proteins after Affinity Purification
This protocol describes the detection of biotinylated proteins by Western blot following enrichment using streptavidin-based affinity purification.
Materials:
-
Cell or tissue lysate containing the biotinylated protein of interest
-
Streptavidin-conjugated beads (e.g., agarose or magnetic beads)
-
Lysis buffer (e.g., RIPA buffer)
-
Wash buffers of varying stringency
-
SDS-PAGE sample buffer
-
Standard Western blot reagents (gels, transfer buffers, membranes, blocking buffer, antibodies, etc.)
-
Streptavidin-HRP or a primary antibody against the protein of interest followed by an HRP-conjugated secondary antibody.
Procedure:
-
Lysate Preparation: Prepare a cell or tissue lysate using a suitable lysis buffer containing protease inhibitors.
-
Affinity Purification:
-
Pre-clear the lysate by incubating with control beads for 30-60 minutes at 4°C.
-
Incubate the pre-cleared lysate with streptavidin-conjugated beads for 2-4 hours or overnight at 4°C with gentle rotation.
-
-
Washing: Wash the beads extensively with a series of wash buffers to remove non-specifically bound proteins. Typically, this involves washes with low and high salt buffers.
-
Elution: Elute the biotinylated proteins from the beads by boiling in SDS-PAGE sample buffer for 5-10 minutes.
-
SDS-PAGE and Transfer:
-
Separate the eluted proteins by SDS-PAGE.
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Detection:
-
Direct Detection: Incubate the membrane with streptavidin-HRP for 1 hour at room temperature.
-
Indirect Detection: Incubate the membrane with a primary antibody specific to your protein of interest overnight at 4°C, followed by incubation with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST after each incubation step.
-
Signal Development: Incubate the membrane with a chemiluminescent substrate and capture the signal using an imaging system.
Visualizing Experimental Workflows and Signaling Pathways
To further clarify the experimental process and the biological context of APN/CD13, the following diagrams are provided.
Caption: Workflow for Western blot analysis of biotinylated proteins.
Caption: Simplified APN/CD13 signaling pathways.
Caption: Logical comparison of thiol-reactive biotinylation reagents.
References
A Head-to-Head Comparison of Functional Assays for Proteins Labeled with APN-C3-Biotin and Alternative Methods
For researchers, scientists, and drug development professionals, the precise and robust labeling of proteins is critical for elucidating their function and developing novel therapeutics. Biotinylation, the process of covalently attaching biotin to a protein, is a cornerstone technique for a wide range of applications, including protein purification, immobilization, and functional assays. The choice of biotinylation reagent can profoundly influence experimental outcomes, impacting labeling efficiency, protein stability, and the preservation of biological activity. This guide provides an objective comparison of APN-C3-biotin, a cysteine-reactive labeling reagent, with two widely used alternatives: traditional amine-reactive N-hydroxysuccinimide (NHS)-esters and site-specific enzymatic biotinylation using the AviTag™ system.
This comprehensive analysis delves into the mechanisms of action, compares labeling specificity, and presents available data on the functional consequences of each method. Detailed experimental protocols for key functional assays are provided to assist researchers in selecting the most appropriate strategy for their specific needs.
At a Glance: Comparison of Biotinylation Methods
| Feature | This compound | NHS-Ester Biotin | AviTag™ Enzymatic Biotinylation |
| Target Residue | Cysteine | Lysine, N-terminus | Specific lysine within a 15-amino acid tag |
| Specificity | Site-specific for cysteine residues[1][2] | Non-specific, targets multiple accessible primary amines[3] | Highly site-specific to the AviTag sequence[4] |
| Labeling Control | High, targets less frequent residues | Low, often results in a heterogeneous mixture of labeled proteins | Very high, 1:1 protein-to-biotin ratio |
| Potential for Functional Interference | Low, cysteine is often not in active sites | Higher, modification of lysines can disrupt protein function | Minimal, biotinylation is distal to the protein of interest |
| Workflow Complexity | One-step chemical reaction | One-step chemical reaction | Multi-step: requires cloning to add the tag and an enzymatic reaction |
| Bond Stability | Reported to form stable conjugates in aqueous media and plasma | Can be unstable in human plasma | Stable amide bond |
In-Depth Analysis of Biotinylation Strategies
This compound: Cysteine-Specific Labeling
This compound is a heterobifunctional linker that offers high chemoselectivity for cysteine residues. Cysteine is one of the least abundant amino acids, and its residues are often located in regions critical for protein structure but not necessarily for direct interaction or catalytic activity, making them attractive targets for specific labeling with minimal functional disruption. The resulting APN-cysteine conjugates are reported to be highly stable in aqueous solutions and human plasma, a significant advantage for in vivo studies and assays involving biological fluids.
NHS-Ester Biotin: The Traditional Approach
N-hydroxysuccinimide (NHS) esters of biotin are widely used for their straightforward, one-step labeling of primary amines found on lysine residues and the N-terminus of proteins. However, the abundance of lysine residues on the surface of most proteins often leads to random and heterogeneous biotinylation. This lack of control can result in the modification of functionally important sites, potentially leading to a loss of biological activity. Furthermore, studies have shown that the amide bonds formed by some NHS-ester reagents can be susceptible to cleavage in human plasma, which can be a critical limitation for certain applications.
AviTag™: Precision Enzymatic Biotinylation
The AviTag™ system provides a highly specific method for biotinylation. It involves genetically fusing a 15-amino acid peptide tag (the AviTag) to the protein of interest. The E. coli biotin ligase, BirA, then specifically recognizes this tag and attaches a single biotin molecule to a specific lysine residue within the tag. This enzymatic approach ensures a uniform, 1:1 stoichiometry of biotin to protein and preserves the native protein structure and function, as the modification is distal to the protein itself. While this method offers superior control, it requires molecular cloning to introduce the AviTag, making the initial setup more complex than chemical labeling methods.
Experimental Workflows and Signaling Pathways
To visualize the distinct approaches of these biotinylation methods, the following diagrams illustrate their respective workflows.
References
A Comparative Guide to the In Vivo Stability of APN-C3-Biotin Conjugates
For researchers, scientists, and drug development professionals, the in vivo stability of protein conjugates is a critical parameter influencing their efficacy and safety. This guide provides a comprehensive comparison of the in vivo stability of APN-C3-biotin conjugates against other common biotinylation methods. The data presented herein is supported by experimental findings to aid in the selection of the most appropriate conjugation chemistry for in vivo applications.
Executive Summary
This compound conjugates, which utilize the 3-arylpropiolonitrile (APN) chemistry for cysteine-specific labeling, demonstrate superior in vivo stability compared to traditional maleimide-based conjugates. This enhanced stability translates to a longer serum half-life, a crucial attribute for therapeutic proteins and in vivo imaging agents. This guide will delve into the quantitative data supporting this claim, provide detailed experimental protocols for assessing in vivo stability, and present visual workflows of the conjugation processes.
Comparative In Vivo Stability Data
The stability of the linker is a key determinant of the in vivo performance of a protein conjugate. The following table summarizes the in vivo stability of proteins conjugated via APN chemistry versus the widely used maleimide chemistry.
| Conjugation Chemistry | Protein Conjugate Example | Serum Half-life (in vivo) | Key Findings |
| APN Chemistry | AgUox-APN-HSA | 17.1 hours | The thiol-APN linkage is significantly more stable in vivo, leading to a longer circulation time.[1] |
| Maleimide Chemistry | AgUox-MAL-HSA | 12.0 hours | The thiol-maleimide bond is susceptible to cleavage in vivo, resulting in a shorter serum half-life.[1] |
HSA: Human Serum Albumin; AgUox: Arthrobacter globiformis urate oxidase. Data from a pharmacokinetic study in mice.
While specific quantitative in vivo half-life data for biotin conjugates prepared using NHS-ester (targeting lysines) and sortase-mediated ligation (targeting specific peptide tags) is not as readily available in direct comparative studies, their stability is generally considered high. However, the APN chemistry's proven resistance to thiol exchange reactions, a major pathway for in vivo degradation of maleimide conjugates, provides a distinct advantage for applications requiring long-term stability.
Alternative Biotinylation Chemistries
N-hydroxysuccinimide (NHS) Ester Biotinylation
This method targets primary amines (lysine residues and the N-terminus) and forms a stable amide bond. It is a widely used and straightforward technique.[1][2][3] However, the reaction is not site-specific, which can lead to heterogeneous products and potential inactivation of the protein if critical lysine residues are modified.
Sortase-Mediated Ligation
This enzymatic method offers site-specific conjugation of a biotinylated probe to a protein containing a specific recognition motif (e.g., LPXTG). This results in a homogenous product with a stable peptide bond. The requirement for genetic engineering of the target protein to include the recognition sequence can be a limitation.
Experimental Protocols
General Protocol for In Vivo Stability Assessment of a Biotinylated Protein
This protocol outlines a typical workflow for evaluating the in vivo stability of a protein conjugate in a murine model.
1. Preparation of the Protein Conjugate:
-
This compound Conjugation (Cysteine-specific):
-
Ensure the protein of interest has an accessible cysteine residue. If not, one can be introduced via site-directed mutagenesis.
-
Dissolve the protein in a suitable buffer (e.g., PBS, pH 7.4).
-
Dissolve the this compound reagent in an organic solvent like DMSO.
-
Add the this compound solution to the protein solution at a defined molar excess.
-
Incubate the reaction at room temperature for 1-2 hours.
-
Purify the conjugate to remove unreacted biotin and byproducts using size-exclusion chromatography or dialysis.
-
-
Alternative Conjugation Methods (e.g., NHS-ester or Sortase-mediated):
-
Follow established protocols for these methods to prepare the biotinylated protein.
-
2. Animal Studies (Pharmacokinetics):
-
Administer the purified biotinylated protein conjugate intravenously (IV) to a cohort of mice at a defined dose.
-
Collect blood samples at various time points (e.g., 0, 1, 4, 8, 24, 48, 72 hours) post-injection.
-
Process the blood samples to obtain plasma or serum.
3. Sample Analysis:
-
Quantify the concentration of the intact protein conjugate in the plasma/serum samples. This can be achieved using various methods:
-
ELISA: Use an antibody that recognizes the protein of interest for capture and a streptavidin-HRP conjugate for detection.
-
Western Blot: Separate plasma proteins by SDS-PAGE, transfer to a membrane, and probe with a streptavidin-HRP conjugate.
-
LC-MS/MS: For more precise quantification and to identify potential metabolites of the conjugate.
-
4. Data Analysis:
-
Plot the plasma concentration of the conjugate versus time.
-
Use pharmacokinetic modeling software to calculate the serum half-life (t½) and other relevant parameters (e.g., clearance, volume of distribution).
Visualizing the Chemistry and Workflow
To better understand the processes involved, the following diagrams illustrate the chemical reactions and the experimental workflow.
Caption: Comparison of APN and Maleimide conjugation reactions.
Caption: Workflow for assessing the in vivo stability of protein conjugates.
Conclusion
The choice of conjugation chemistry is paramount for the successful development of protein-based therapeutics and diagnostics for in vivo use. The available data strongly suggests that this compound conjugates offer a significant advantage in terms of in vivo stability over traditional maleimide-based conjugates. This superior stability, characterized by a longer serum half-life, makes APN chemistry a compelling choice for applications where prolonged in vivo circulation is desired. Researchers should consider the specific requirements of their application when selecting a biotinylation strategy, with this compound being a leading candidate for demanding in vivo studies.
References
A Head-to-Head Comparison of Biotinylation Reagents: APN-C3-biotin vs. NHS-ester
For researchers, scientists, and drug development professionals, the precise and efficient labeling of proteins and cell surface molecules is paramount for a multitude of applications, from proteomic studies to drug target validation. Biotinylation, the covalent attachment of biotin, is a cornerstone technique that leverages the high-affinity interaction between biotin and streptavidin for detection, purification, and immobilization of biomolecules. The choice of biotinylation reagent is a critical determinant of experimental success, directly impacting specificity, stability, and cell viability.
This guide provides an objective, data-supported comparison between two distinct classes of biotinylation reagents: the cysteine-reactive APN-C3-biotin and the amine-reactive N-hydroxysuccinimide (NHS)-ester biotins. We will delve into their mechanisms of action, compare their performance based on available data, and provide detailed experimental protocols to empower researchers in selecting the optimal reagent for their specific needs.
Executive Summary
This compound emerges as a superior choice for applications demanding high specificity and conjugate stability. Its exquisite chemoselectivity for cysteine residues minimizes off-target labeling and preserves protein function. In contrast, NHS-ester biotins, while widely used and effective for general labeling, react with the more abundant primary amines on lysine residues and N-termini, which can lead to a heterogeneous product and potential disruption of protein activity.
Data Presentation: A Side-by-Side Comparison
The following table summarizes the key performance characteristics of this compound and NHS-ester biotinylation based on their chemical properties and available experimental data.
| Feature | This compound | NHS-ester Biotin |
| Target Residue | Cysteine | Primary amines (Lysine, N-terminus) |
| Reaction Type | Thiol-click reaction | Nucleophilic acyl substitution |
| Specificity | High (Chemoselective for cysteines) | Moderate (Reacts with accessible primary amines)[1] |
| Labeling Efficiency | High (Qualitative)[2] | Up to 91.3% of cell surface proteins labeled[3] |
| Potential Off-Target Reactions | Minimal | Acylation of serine, threonine, and tyrosine residues[4] |
| Conjugate Stability | Superior stability in aqueous media and human plasma[2] | Stable amide bond |
| Cell Viability | Expected to be higher due to high specificity | Potential for cytotoxicity due to widespread protein modification |
| Workflow Complexity | Simple one-step reaction | Simple one-step reaction |
Unveiling the Mechanisms: How They Work
Understanding the underlying chemical reactions is crucial for appreciating the strengths and limitations of each biotinylation strategy.
This compound: Precision Targeting of Cysteines
This compound is a heterobifunctional linker that contains an APN (azido-propiolonitrile) moiety, which exhibits remarkable chemoselectivity for the thiol group of cysteine residues. The reaction proceeds via a "thiol-click" mechanism, forming a stable thioether bond. This high degree of specificity is advantageous as free cysteine residues are often less abundant and may be strategically located, allowing for more controlled and site-specific labeling.
NHS-ester Biotinylation: A Broad-Spectrum Approach
N-hydroxysuccinimide (NHS) esters of biotin are widely used reagents that react with primary amines, primarily the ε-amino group of lysine residues and the α-amino group at the N-terminus of proteins. The reaction is a nucleophilic acyl substitution that forms a stable amide bond. Due to the abundance of lysine residues on the surface of most proteins, NHS-ester biotinylation often results in the labeling of multiple sites, which can be advantageous for signal amplification but may also lead to a loss of protein function if critical lysine residues are modified.
Mandatory Visualizations
To further elucidate the concepts discussed, the following diagrams have been generated using the DOT language.
Chemical Structures and Reaction Mechanisms
Caption: Reaction mechanisms of this compound and NHS-ester biotin.
Experimental Workflow for Comparative Analysis
Caption: Experimental workflow for comparing biotinylation reagents.
Experimental Protocols
The following are generalized protocols for cell surface biotinylation. Optimization may be required for specific cell types and experimental goals.
Protocol 1: Cell Surface Biotinylation with this compound
Materials:
-
This compound
-
Cells of interest
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Quenching solution (e.g., 100 mM glycine in PBS)
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
Procedure:
-
Wash cultured cells three times with ice-cold PBS to remove any culture medium components.
-
Prepare a fresh solution of this compound in PBS at the desired concentration (e.g., 1-5 mM).
-
Incubate the cells with the this compound solution for 30 minutes at room temperature with gentle agitation.
-
Remove the biotinylation solution and wash the cells three times with the quenching solution to stop the reaction.
-
Wash the cells once with ice-cold PBS.
-
Lyse the cells using an appropriate lysis buffer.
-
The cell lysate containing biotinylated proteins is now ready for downstream applications such as streptavidin affinity purification.
Protocol 2: Cell Surface Biotinylation with Sulfo-NHS-SS-Biotin (A common NHS-ester reagent)
Materials:
-
Sulfo-NHS-SS-Biotin
-
Cells of interest
-
Phosphate-Buffered Saline (PBS), pH 8.0
-
Quenching solution (e.g., 100 mM glycine in PBS)
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
Procedure:
-
Wash cultured cells three times with ice-cold PBS (pH 8.0) to remove any amine-containing media components.
-
Immediately before use, dissolve Sulfo-NHS-SS-Biotin in PBS (pH 8.0) to the desired concentration (e.g., 0.5-1 mg/mL).
-
Incubate the cells with the Sulfo-NHS-SS-Biotin solution for 30 minutes at 4°C with gentle agitation to minimize internalization.
-
Remove the biotinylation solution and wash the cells three times with the quenching solution to stop the reaction.
-
Wash the cells once with ice-cold PBS.
-
Lyse the cells using an appropriate lysis buffer.
-
The cell lysate containing biotinylated proteins is now ready for downstream applications.
Conclusion
The choice between this compound and NHS-ester biotinylation hinges on the specific demands of the research application. For experiments where specificity is paramount, such as the precise labeling of a target protein with a known cysteine residue or minimizing perturbations to cellular function, this compound offers a clear advantage due to its high chemoselectivity and the superior stability of the resulting conjugate.
Conversely, for broader applications like labeling the entire cell surface proteome for subsequent isolation and analysis, NHS-ester biotins provide a robust and well-established method. However, researchers must be cognizant of the potential for off-target modifications and the possibility of altering protein function, and should incorporate appropriate controls to validate their findings.
By carefully considering the principles and data presented in this guide, researchers can make an informed decision to select the biotinylation reagent that will yield the most reliable and insightful results for their specific experimental context.
References
Preserving Protein Integrity: A Comparative Guide to APN-C3-Biotin Labeling
For researchers, scientists, and drug development professionals, the precise and minimally disruptive labeling of proteins is paramount. This guide provides an objective comparison of APN-C3-biotin, a cysteine-reactive labeling reagent, with other common biotinylation methods. We present supporting experimental data to assess the impact of these techniques on protein function, offering detailed protocols and visual workflows to inform your experimental design.
The covalent attachment of biotin to a protein of interest is a powerful and widely used technique for protein detection, purification, and immobilization. However, the method of biotinylation can significantly impact the protein's structural integrity and biological function. A key consideration is the site of biotin attachment. This compound is a heterobifunctional linker that offers high chemoselectivity for cysteine residues.[1][2] This targeted approach aims to minimize the potential for functional disruption that can occur with less specific labeling methods.
The Critical Choice: Cysteine vs. Amine Labeling
Traditional biotinylation methods often utilize N-hydroxysuccinimide (NHS) esters, which react with primary amines found on lysine residues and the N-terminus of a protein.[3] As lysine residues are often abundant and distributed across the protein surface, this can lead to heterogeneous labeling and potential interference with active sites or binding interfaces, ultimately compromising protein function.
In contrast, cysteine-specific labeling, such as that achieved with this compound, offers a more controlled approach. Cysteine is a less abundant amino acid, and its sulfhydryl group provides a unique reactive handle for specific conjugation.[4] By targeting a specific cysteine, particularly one known to be distant from functional domains, the native structure and activity of the protein are more likely to be preserved. The stability of the conjugate formed between this compound and cysteine in various biological media further enhances its utility in bioconjugation studies.[1]
Comparative Analysis of Biotinylation Methods
To illustrate the impact of labeling specificity, we compare three primary methods: Cysteine-Specific Labeling (represented by this compound), Amine-Reactive Labeling (using NHS-esters), and highly specific Enzymatic Labeling.
| Feature | Cysteine-Specific (this compound) | Amine-Reactive (NHS-Ester) | Enzymatic (BirA/AviTag) |
| Target Residue | Cysteine | Lysine, N-terminus | Specific Lysine in AviTag |
| Specificity | High | Moderate to Low | Very High (Site-Specific) |
| Potential Functional Impact | Low (if cysteine is not in an active site) | Can be High (risk of modifying active site lysines) | Very Low |
| Homogeneity of Labeled Product | High (predictable labeling sites) | Low (heterogeneous mixture) | Very High (1:1 stoichiometry) |
| Typical Use Cases | Site-specific labeling for functional studies, antibody-drug conjugates | General protein detection, western blotting, ELISA | Precise immobilization, single-molecule studies, preserving full activity |
Quantitative Data: The Impact on Antibody Binding
A study comparing site-specific (enzymatically targeting the Fc region) versus random (lysine-targeted) biotinylation of an anti-horseradish peroxidase (HRP) antibody demonstrated a clear difference in antigen-binding capacity. While both methods successfully biotinylated the antibody, the site-specifically labeled antibody showed significantly enhanced antigen binding.
| Labeling Method | Biotin-to-Antibody Ratio | Relative Antigen Binding Capacity |
| Site-Specific Biotinylation | 1.9 ± 0.3 | ~1.5x higher than random |
| Random (Lysine) Biotinylation | 5.0 ± 0.6 | Baseline |
| Data adapted from a study on enzyme-mediated site-specific antibody biotinylation. |
This data underscores that even for a protein like an antibody, where the antigen-binding site may not contain numerous lysines, non-specific labeling can still negatively impact its primary function.
Experimental Protocols
Protocol 1: Cysteine-Specific Labeling with this compound (General Protocol)
This protocol provides a general workflow for the biotinylation of a protein with available cysteine residues using this compound.
Materials:
-
Protein of interest (with at least one accessible cysteine residue) in an amine-free buffer (e.g., PBS, HEPES), pH 7.0-7.5.
-
This compound
-
Anhydrous DMSO or DMF
-
Reducing agent (e.g., TCEP)
-
Desalting column (e.g., Sephadex G-25)
Procedure:
-
Protein Preparation: If the protein has disulfide bonds that need to be reduced to free up a cysteine, incubate the protein with a 10-fold molar excess of TCEP for 30-60 minutes at room temperature. Subsequently, remove the TCEP using a desalting column equilibrated with reaction buffer.
-
Reagent Preparation: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a stock concentration of 1-10 mM.
-
Biotinylation Reaction: Add a 10- to 20-fold molar excess of the dissolved this compound to the protein solution. The optimal ratio may need to be determined empirically.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.
-
Removal of Excess Biotin: Purify the biotinylated protein from the unreacted this compound using a desalting column equilibrated with a suitable storage buffer (e.g., PBS).
-
Quantification and Analysis: Determine the protein concentration and the degree of biotinylation using methods such as the HABA assay or a fluorescently-tagged streptavidin gel-shift assay.
Protocol 2: Amine-Reactive Labeling with NHS-LC-Biotin
This protocol outlines the biotinylation of an antibody using an NHS-ester, targeting primary amines.
Materials:
-
Antibody (1-10 mg/mL) in an amine-free buffer (e.g., PBS, sodium bicarbonate buffer), pH 8.0-8.5.
-
NHS-LC-Biotin
-
Anhydrous DMSO
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting column
Procedure:
-
Antibody Preparation: Ensure the antibody is in an appropriate amine-free buffer at a concentration of 1-10 mg/mL.
-
Reagent Preparation: Dissolve NHS-LC-Biotin in dry DMSO to a concentration of 50-200 mM.
-
Biotinylation Reaction: Add a 10- to 50-fold molar excess of the NHS-LC-Biotin solution to the antibody solution.
-
Incubation: React for 1 hour at room temperature with gentle stirring.
-
Quenching: Add quenching buffer to stop the reaction and consume any unreacted NHS-LC-Biotin.
-
Purification: Immediately desalt the sample using a desalting column to remove excess biotin and quenching buffer.
-
Analysis: Characterize the labeled antibody to determine the degree of labeling.
Visualizing the Workflows
Caption: Workflow for cysteine-specific protein biotinylation.
Caption: Impact of labeling site on protein function.
Conclusion
The choice of biotinylation strategy can have a profound effect on the outcome of an experiment. While amine-reactive labeling is a straightforward method for general applications, it carries a significant risk of altering protein function due to its lack of specificity. For studies where protein activity is critical, a site-specific approach is highly recommended. This compound, with its high selectivity for cysteine residues, provides a powerful tool for achieving controlled and minimally disruptive biotinylation. By carefully considering the location of accessible cysteine residues, researchers can effectively label their protein of interest while preserving its native biological function, leading to more reliable and reproducible experimental results. The importance of targeting specific residues is further underscored by site-directed mutagenesis studies, which have demonstrated that the mutation of a single critical cysteine can abolish enzyme activity.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | CAS:2170240-97-6 | AxisPharm [axispharm.com]
- 3. Labeling Antibodies with N-Hydroxysuccinimide-Long Chain (NHS-LC)-Biotin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Strategies for site-specific protein biotinylation using in vitro, in vivo and cell-free systems: toward functional protein arrays - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Guide to the Proper Disposal of APN-C3-biotin
For researchers, scientists, and professionals in drug development, ensuring the safe and proper disposal of chemical reagents is paramount for laboratory safety and environmental compliance. This guide provides detailed procedures for the disposal of APN-C3-biotin, a heterobifunctional linker increasingly utilized in bioconjugation and diagnostic assays. While a specific Safety Data Sheet (SDS) for this compound is not publicly available, the following procedures are based on the safety profiles of similar biotinylated compounds and general laboratory safety standards.
Chemical and Physical Properties
Understanding the basic properties of a substance is the first step toward safe handling and disposal. The table below summarizes the known chemical information for this compound.[1][2]
| Property | Value |
| Chemical Formula | C23H27N5O3S |
| Molecular Weight | 453.56 g/mol |
| CAS Number | 2170240-97-6 |
| Appearance | White to creamy-white, very fine powder |
| Solubility | Soluble in water |
| Storage | Room temperature in the continental US; may vary elsewhere. |
Personal Protective Equipment (PPE)
Before handling this compound for any purpose, including disposal, it is crucial to be equipped with the appropriate personal protective equipment.
-
Gloves: Always wear chemical-resistant gloves.[3]
-
Lab Coat: A lab coat should be worn to protect from potential splashes.[3]
-
Eye Protection: Safety glasses or goggles are necessary to shield the eyes.[4]
Step-by-Step Disposal Protocol
The disposal of this compound should align with the protocols for non-hazardous solid and liquid chemical waste at your institution. Always consult your institution's Environmental Health and Safety (EHS) office for specific guidelines.
For Solid Waste (Unused Reagent, Contaminated Labware):
-
Segregation: Collect all solid waste contaminated with this compound, such as unused powder, weighing papers, contaminated pipette tips, and empty vials, in a designated, clearly labeled waste container. The label should include "this compound" and "Non-Hazardous Chemical Waste."
-
Container: Use a sealable, leak-proof container appropriate for solid chemical waste.
-
Storage: Store the sealed waste container in a designated area away from incompatible materials until it is collected by your institution's hazardous waste management service.
-
Disposal: The waste will be disposed of according to institutional and local regulations for non-hazardous chemical waste, which may include incineration or landfilling in a permitted facility.
For Liquid Waste (Solutions containing this compound):
-
Collection: Collect all aqueous solutions containing this compound in a designated, sealed, and clearly labeled waste container. The label should specify the contents, including all chemical components and their approximate concentrations.
-
pH Neutralization: If the solution is acidic or basic, neutralize it to a pH between 6.0 and 8.0 before disposal, unless otherwise directed by your institution's EHS guidelines.
-
Storage: Store the liquid waste container in a secondary containment bin in a designated waste accumulation area.
-
Disposal: The collected liquid waste will be handled by your institution's waste management team for proper disposal, which may involve chemical treatment or incineration. Do not pour solutions containing this compound down the drain unless explicitly permitted by your institution's EHS office for non-hazardous, biodegradable materials.
Experimental Workflow for Disposal
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Caption: Workflow for the disposal of this compound.
Disclaimer: The information provided is for guidance purposes only and is based on general laboratory safety principles. Always consult the specific Safety Data Sheet (SDS) for this compound provided by the manufacturer and adhere to the waste disposal regulations of your institution and local authorities.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
